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Core Science & Biosynthesis

Foundational

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 chemical properties

An In-Depth Technical Guide to rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3: Properties, Applications, and Methodologies Introduction rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a deuterated isotopologue of a significant m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3: Properties, Applications, and Methodologies

Introduction

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a deuterated isotopologue of a significant metabolite of nicotine and the tobacco-specific nitrosamine, 4-(Methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK).[1][2] Its importance in the fields of pharmacology, toxicology, and drug development cannot be overstated. The strategic incorporation of three deuterium atoms into its structure makes it an invaluable tool, primarily for use in pharmacokinetic (PK) and drug metabolism (DMPK) studies.

This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying scientific principles that make this compound a powerful asset in the laboratory. We will explore its core chemical properties, the profound impact of deuterium labeling on its metabolic fate, its practical applications as an internal standard, and detailed protocols for its use in bioanalytical and in-vitro metabolic assays.

Chemical and Physical Properties

The fundamental characteristics of a compound dictate its handling, storage, and application. rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is typically supplied as a neat solid or an oil. Below is a summary of its key chemical and physical properties.

PropertyValueSource
Synonyms Dihydro-5-(3-pyridinyl)-2(3H)-furanone-d3, (+/-)-5-(3-Pyridyl)tetrahydrofuranone-d3[3][4]
Molecular Formula C₉H₆D₃NO₂Calculated
Molecular Weight 166.20 g/mol Calculated from unlabeled MW of 163.17[1][2]
Unlabeled CAS Number 20971-79-3[1][3][4][5]
Appearance Yellow Oil[][7]
Solubility Soluble in Chloroform, Methanol[7]
Storage Conditions -20°C Freezer[7][8]

The Scientific Rationale for Deuterium Labeling

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (D), is a cornerstone of modern pharmaceutical research. This seemingly minor alteration can have significant and beneficial consequences for a molecule's behavior in a biological system, a phenomenon rooted in the Kinetic Isotope Effect (KIE) .

The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[9] Consequently, enzymatic reactions that involve the cleavage of this bond as the rate-limiting step of metabolism are often slowed.[9] This effect is leveraged in two primary ways:

  • Therapeutic Drug Modification: By replacing hydrogen with deuterium at a primary site of metabolism, the drug's metabolic breakdown can be slowed. This can lead to a more favorable pharmacokinetic profile, including an increased half-life (t½), greater overall drug exposure (AUC), and reduced clearance (CL).[9][10] A notable success story is Deutetrabenazine (Austedo®), the first deuterated drug to receive FDA approval, which offers improved tolerability over its non-deuterated counterpart.[10][11]

  • Bioanalytical Internal Standards: In quantitative bioanalysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated analogues are the gold standard for internal standards.[9] They co-elute chromatographically with the non-deuterated analyte and exhibit identical ionization behavior in the mass spectrometer's source. However, their difference in mass allows them to be distinguished by the detector. This ensures that any variability during sample preparation, injection, or ionization affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Caption: The Kinetic Isotope Effect on Drug Metabolism.

Applications in Research and Development

The primary application of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is as a stable isotope-labeled internal standard for the quantification of its unlabeled form in various biological matrices (e.g., plasma, urine, tissue homogenates). This is critical for studies investigating nicotine metabolism, tobacco exposure, and the efficacy of smoking cessation therapies.

Experimental Protocols

The following protocols are exemplars and should be adapted based on specific instrumentation and experimental goals.

Protocol: Quantification in Plasma using LC-MS/MS

This protocol outlines the use of the title compound as an internal standard (IS) for a bioanalytical assay.

Objective: To accurately quantify the concentration of rac 5-(3-Pyridyl)tetrahydro-2-furanone in rat plasma.

Methodology:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of the analyte (unlabeled) and the internal standard (d3-labeled) in methanol.

    • Create a series of calibration standards by spiking blank rat plasma with the analyte stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., at a final concentration of 100 ng/mL). The cold acetonitrile serves to precipitate plasma proteins.

    • Vortex each sample for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Analyte (unlabeled): Q1: 164.1 -> Q3: 106.1 (Example transition)

      • Internal Standard (d3): Q1: 167.1 -> Q3: 109.1 (Example transition)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibrators.

    • Apply a linear regression model with a 1/x² weighting.

    • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol: In Vitro Metabolic Stability Assay

This protocol can be used to assess the rate at which the compound is metabolized by liver enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound using human liver microsomes.[9]

Methodology:

  • Reagent Preparation:

    • NADPH Regenerating System (Cofactor): Prepare a master mix containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4). This system ensures a constant supply of the necessary cofactor for CYP450 enzymes.

    • Microsome Suspension: Dilute pooled human liver microsomes in a phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation Procedure:

    • Pre-warm the NADPH regenerating system master mix and the liver microsome suspension to 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (e.g., rac 5-(3-Pyridyl)tetrahydro-2-furanone) to the master mix to a final concentration of 1 µM.

    • Start the metabolic reaction by adding the pre-warmed liver microsome suspension.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing 3 volumes of cold acetonitrile with the deuterated internal standard (rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3). This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the proteins.

    • Analyze the supernatant using the LC-MS/MS method described previously to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.

Caption: A typical workflow for an in vivo pharmacokinetic study.

Safety and Handling

Storage: Store in a tightly sealed container in a freezer at -20°C, protected from light and moisture.

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. The toxicological properties of this specific deuterated compound have not been fully investigated; therefore, it should be handled with the same care as its unlabeled analogue.

Conclusion

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is more than just a labeled molecule; it is a precision tool that enables researchers to conduct high-fidelity quantitative bioanalysis and detailed metabolic studies. Its utility is derived from the fundamental principles of the kinetic isotope effect, which makes it an ideal internal standard for mass spectrometry-based assays. Understanding its properties and the rationale behind its use allows scientists to generate robust, reliable data crucial for advancing our knowledge of pharmacology, toxicology, and drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Pharmacokinetic Studies Using Deuterated Labeling Agents.
  • Stamford, A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed.
  • LGC Standards. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.
  • BOC Sciences. (n.d.). Pharmacokinetic Studies Based on DCL™ - Deuterium Technology Platform.
  • Simson Pharma Limited. (2025). Deuterated Compounds.
  • Wikipedia. (n.d.). Deuterated drug.
  • LGC Standards. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.
  • Santa Cruz Biotechnology. (n.d.). (±)-5-(3-Pyridyl)tetrahydro-2-furanone.
  • ChemicalBook. (2023). (-5-(3-Pyridyl)tetrahydro-2-furanone.
  • Shanghai Zhenzhun Biotechnology Co., Ltd. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone.
  • Dongguan Zhongyi Biotechnology Co., Ltd. (n.d.). P995900 rac 5-(3-Pyridyl)tetrahydro-2-furanone.
  • PubChem. (n.d.). 5-Pyridin-3-yloxolan-2-one.
  • BOC Sciences. (n.d.). (+/-)-5-(3-Pyridyl)tetrahydro-2-furanone.
  • ChemicalBook. (n.d.). (-5-(3-Pyridyl)tetrahydro-2-furanone.

Sources

Exploratory

An In-Depth Technical Guide to rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3: A Key Deuterated Metabolite for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Deuterated Nicotine Metabolites in Modern Research In the landscape of pharmacology and drug metabolism, the study of xeno...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Nicotine Metabolites in Modern Research

In the landscape of pharmacology and drug metabolism, the study of xenobiotics, particularly compounds like nicotine, necessitates precise and reliable analytical methodologies. Nicotine, a primary alkaloid in tobacco, undergoes extensive metabolism in the human body, leading to a variety of derivatives. Among these, the furanone derivatives represent a significant class of metabolites.[1] This guide focuses on a specific, isotopically labeled version of one such metabolite: rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 .

The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules and their metabolites has become an invaluable tool in pharmacokinetic (DMPK) and metabolic studies.[2] The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, often resulting in a slower rate of metabolism.[3] This property allows for a more nuanced understanding of metabolic pathways and can even be leveraged to improve the pharmacological profile of certain drugs. Furthermore, deuterated compounds serve as excellent internal standards for quantitative mass spectrometry-based bioanalysis, providing a higher degree of accuracy and precision in determining the concentrations of their non-deuterated counterparts in biological matrices.[4]

This technical guide provides a comprehensive overview of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, from its chemical properties and synthesis to its analytical characterization and applications in cutting-edge research.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is essential for its effective use in research. The table below summarizes its key characteristics.

PropertyValueSource
Chemical Formula C₉H₆D₃NO₂[1]
Molecular Weight 166.19 g/mol (approx.)Calculated
CAS Number 20971-79-3 (unlabeled)[1]
Appearance Typically a yellow oil[]
Core Structure γ-Butyrolactone[6]

Synthesis and Deuterium Labeling

The synthesis of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 involves the preparation of the non-deuterated lactone followed by or concurrently with the introduction of deuterium atoms. While a specific, publicly available, step-by-step synthesis for this exact deuterated compound is not readily found in the literature, a plausible synthetic route can be constructed based on established organic chemistry principles for the synthesis of γ-butyrolactones and deuterium labeling techniques.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: the formation of the 5-(3-Pyridyl)tetrahydro-2-furanone core and the introduction of the deuterium label. The furanone ring can be synthesized from precursors like furfural, which can be oxidized to 2(5H)-furanone.[7] A subsequent reaction with a suitable pyridinyl nucleophile could form the desired carbon-carbon bond.

Deuterium labeling can be achieved through various methods, including the use of deuterated reagents or through hydrogen-isotope exchange reactions.[2] For the d3-analog, a common strategy would be the reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) in the presence of a catalyst.

Below is a representative workflow for the synthesis of a related γ-butyrolactone, which can be adapted for the synthesis of the target molecule.

Synthesis_Workflow cluster_synthesis Synthesis of 5-(3-Pyridyl)tetrahydro-2-furanone cluster_deuteration Deuterium Labeling Start Starting Materials (e.g., 3-pyridinecarboxaldehyde, succinic anhydride derivative) Reaction1 Condensation Reaction (e.g., Knoevenagel or similar) Start->Reaction1 Intermediate1 Unsaturated Precursor Reaction1->Intermediate1 Reaction2 Reduction/Cyclization Intermediate1->Reaction2 Product rac 5-(3-Pyridyl)tetrahydro-2-furanone Reaction2->Product Labeling_Reaction Isotope Exchange or Deuteride Reduction Product->Labeling_Reaction Deuterium_Source Deuterium Source (e.g., D2O, NaBD4) Deuterium_Source->Labeling_Reaction Deuterated_Product rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 Labeling_Reaction->Deuterated_Product

Caption: A conceptual workflow for the synthesis and deuteration of 5-(3-Pyridyl)tetrahydro-2-furanone.

Experimental Protocol (Representative)

The following is a generalized, representative protocol for the synthesis of a γ-butyrolactone, which would require optimization for the specific target molecule.

  • Step 1: Synthesis of the Furanone Precursor. A suitable pyridinyl aldehyde or ketone is reacted with a four-carbon chain precursor, such as a derivative of succinic acid, under conditions that promote condensation and cyclization. This can often be achieved through base-catalyzed reactions.

  • Step 2: Deuterium Incorporation. The position of deuteration is critical. For a d3-label, this could involve the reduction of a carbonyl group or a double bond in a precursor molecule using a deuterated reducing agent. For example, if a precursor with an exocyclic double bond at the 5-position is synthesized, catalytic hydrogenation with deuterium gas (D₂) over a palladium catalyst would introduce two deuterium atoms. A third deuterium could be introduced via exchange at an acidic C-H position adjacent to a carbonyl group using a deuterated solvent like D₂O and a base.

  • Step 3: Purification. The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by characterization to confirm its identity and purity.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and extent of deuterium incorporation in rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for confirming the position and extent of deuteration.

  • ¹H NMR: In the proton NMR spectrum of the deuterated compound, the signals corresponding to the positions where deuterium has been substituted will be absent or significantly reduced in intensity compared to the non-deuterated standard.

  • ¹³C NMR: The carbon signals at the sites of deuteration will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I=1).

  • ²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a clean spectrum showing only the signals of the incorporated deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic purity of the deuterated compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the analyte from any impurities before mass analysis. The mass spectrum will show a molecular ion peak (M+) that is three mass units higher than that of the non-deuterated analog. The isotopic distribution of the molecular ion cluster can be used to determine the percentage of d0, d1, d2, and d3 species in the sample.

The following diagram illustrates a typical analytical workflow for the characterization of a deuterated compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis Sample Synthesized Compound (rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3) NMR NMR Spectroscopy (¹H, ¹³C, ²H) Sample->NMR Chromatography Chromatography (GC or LC) Sample->Chromatography NMR_Result Structural Confirmation & Deuteration Site/Extent NMR->NMR_Result MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS MS_Result Molecular Weight Confirmation & Isotopic Purity MS->MS_Result

Caption: A standard analytical workflow for the characterization of deuterated compounds.

Applications in Research and Drug Development

The primary application of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is as an internal standard in bioanalytical methods for the quantification of its non-deuterated counterpart, a metabolite of nicotine.

Pharmacokinetic (PK) Studies

In studies investigating the pharmacokinetics of nicotine, it is crucial to accurately measure the concentrations of its various metabolites in biological fluids such as plasma and urine.[8] Due to its similar chemical and physical properties to the endogenous metabolite, the deuterated standard co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[4]

Metabolism Studies

By administering a known amount of a deuterated drug candidate and analyzing the resulting metabolites, researchers can trace the metabolic fate of the compound. While rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is itself a metabolite, it can be used in studies to understand the further metabolism of this furanone derivative. The deuterium label acts as a tracer, allowing for the unambiguous identification of downstream metabolites.

Mechanism of Action Studies

The biological activity of the 2(5H)-furanone core is of significant interest, with derivatives exhibiting a wide range of pharmacological effects.[9] While the primary role of rac 5-(3-Pyridyl)tetrahydro-2-furanone is as a nicotine metabolite, understanding its own potential biological activity is an area of ongoing research. Deuterated analogs can be used in competitive binding assays and other in vitro studies to investigate its interaction with biological targets.

Conclusion

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a vital tool for researchers in the fields of pharmacology, toxicology, and drug development. Its role as a stable, isotopically labeled internal standard enables the accurate quantification of a key nicotine metabolite, which is essential for robust pharmacokinetic and metabolism studies. The principles of its synthesis and analytical characterization, as outlined in this guide, are foundational to the broader field of deuterated compounds in pharmaceutical research. As analytical techniques become more sensitive and the understanding of drug metabolism deepens, the use of such precisely engineered molecules will continue to be indispensable for advancing our knowledge of xenobiotic disposition and for the development of safer and more effective therapeutics.

References

  • Benowitz, N. L., & Jacob, P. (1993). Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers. Clinical Pharmacology & Therapeutics, 53(3), 316-323.
  • Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493.
  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60.
  • Desai, D., Djordjevic, M. V., & Amin, S. (1991). A convenient synthesis of 14C‐cotinine from 14C‐nicotine. Journal of Labelled Compounds and Radiopharmaceuticals, 29(3), 259-263.
  • Haskins, N. J. (2003). The application of stable isotopes in pharmacokinetic, bioavailability and metabolism studies in the pharmaceutical industry.
  • Heinrich, K. H., Herrmann, M., Moebius, G., & Sprinz, H. (1984). Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. Isotopenpraxis, 20(6), 234-235.
  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115.
  • PubChem. 5-Pyridin-3-yloxolan-2-one. Retrieved from [Link]

  • Sawama, Y., Monguchi, Y., & Sajiki, H. (2012). Deuterium Labeling Reaction.
  • Shramm, W., & Schramm, M. (1989). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Journal of analytical toxicology, 13(5), 287-291.
  • Terasaki, T., & Pardridge, W. M. (1988). A simple method for drug analysis in the brain. In situ cerebral perfusion with a saline-albumin buffer.
  • Tusing, G., & Hatley, R. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.
  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The application of deuterium in drug discovery.
  • X-Chem. (2023). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

  • Wikipedia. γ-Butyrolactone. Retrieved from [Link]

  • RSC Publishing. (2022). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC)
  • Google Patents. (2016). Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material.
  • LookChem. gamma-Butyrolactone. Retrieved from [Link]

  • Bibliomed. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)
  • ResearchGate. (2018). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
  • MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • ElectronicsAndBooks. The Preparation of 2(5H)-Furanones and Dyes Derived from Them. Retrieved from [Link]

  • ResearchGate. (2019). The Chemistry of 2(5H)-Furanones.

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3

Abstract This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3. This deuterated analog of a significant nicotine me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3. This deuterated analog of a significant nicotine metabolite serves as a critical internal standard in pharmacokinetic and metabolic studies.[1] The precise determination of the location of the three deuterium atoms is paramount for its validation and use in quantitative bioanalysis. This document details an integrated analytical approach, combining chromatography with high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, presenting detailed protocols and data interpretation strategies designed for researchers, analytical scientists, and drug development professionals. The guide emphasizes a self-validating system where orthogonal techniques provide complementary data, leading to a definitive structural assignment.

Introduction

5-(3-Pyridyl)tetrahydro-2-furanone is a known metabolite of nicotine and the tobacco-specific nitrosamine NNK.[1] Isotopic labeling, specifically deuteration, of such compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Deuterated analogs are frequently used as internal standards in mass spectrometry-based assays due to their near-identical chemical properties to the analyte but distinct mass, allowing for precise quantification.

Chapter 1: Foundational Physicochemical Characterization

Before proceeding to complex spectroscopic analysis, establishing the purity and fundamental characteristics of the synthesized compound is a critical first step. This ensures that subsequent data is representative of the target molecule and not confounded by impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an indispensable technique for assessing the purity of non-volatile compounds like lactones.[2][3] The primary objective is to develop a separation method that resolves the target compound from any starting materials, reagents, or side-products from the synthesis.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The pH of the mobile phase can be crucial for lactone stability.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm, corresponding to the absorbance maximum of the pyridyl ring.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

Causality and Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram provides high confidence in the sample's purity. The retention time serves as a key identifier for the compound in subsequent LC-MS analyses. This initial purity check validates that the material is suitable for the more resource-intensive NMR and HRMS analyses.

Chapter 2: Mass Spectrometry for Isotopic Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition and for deducing structural information through fragmentation analysis. For deuterated compounds, it serves two primary purposes: confirming the successful incorporation of the correct number of deuterium atoms and helping to locate them.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule.

Experimental Protocol: ESI-HRMS

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

  • Ionization Mode: Positive ion mode, to generate the protonated molecule [M+H]⁺.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Interpretation: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for the expected formula, C₉H₇D₃NO₂ + H⁺.

Data Presentation:

ParameterTheoretical ValueObserved ValueDifference (ppm)
Formula C₉H₇D₃NO₂
[M+H]⁺ m/z 167.0964[Enter Observed][Calculate]

Table 1: HRMS data for the confirmation of elemental composition.

Expertise in Action: A mass difference of less than 5 ppm between the theoretical and observed values provides strong evidence for the correct elemental formula, confirming that exactly three deuterium atoms have been incorporated into the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. The key strategy here is to compare the fragmentation pattern of the deuterated compound with its non-deuterated analog. A shift in the mass of a fragment by 1, 2, or 3 Da indicates the presence of deuterium atoms on that piece of the molecule.

Logical Workflow:

Caption: Hypothetical MS/MS fragmentation comparison.

Authoritative Grounding: The fragmentation of pyridyl-containing compounds often involves characteristic losses related to the pyridine ring, such as the loss of HCN.[5][6] Similarly, lactones exhibit predictable fragmentation patterns, often involving ring-opening or loss of CO and H₂O.[7][8] By analyzing which characteristic fragments retain the mass increase from deuteration, we can localize the labels. For instance, if a fragment corresponding to the pyridyl moiety shows a +3 Da shift while fragments from the lactone ring do not, it strongly implies the deuterium atoms are on the pyridine ring.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool

While MS provides strong evidence, NMR spectroscopy is the definitive and benchmark technique for determining the precise location of deuterium atoms.[2][4] The strategy relies on the fact that deuterium (²H) is not observed in a standard proton (¹H) NMR spectrum. Therefore, deuteration at a specific position results in the disappearance of the corresponding proton signal.

¹H NMR Spectroscopy: Pinpointing the Deuterium Location

The most direct method for structure elucidation is to compare the ¹H NMR spectrum of the deuterated sample to that of its non-deuterated counterpart.[9]

Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), chosen for its ability to dissolve the sample and its own simple, non-interfering signals.

  • Procedure: Acquire a standard 1D proton spectrum.

  • Data Interpretation: Assign all peaks in the non-deuterated reference spectrum. Identify which of these peaks are absent in the spectrum of the d3-analog.

Data Presentation:

Proton Assignment (Non-Deuterated)Expected δ (ppm)MultiplicityObserved in d3-Analog?
H-2' (Pyridyl) ~8.6d[Yes/No]
H-6' (Pyridyl) ~8.5dd[Yes/No]
H-4' (Pyridyl) ~7.8dt[Yes/No]
H-5' (Pyridyl) ~7.3ddd[Yes/No]
H-5 (Furanone) ~5.5tYes
H-3 (Furanone) ~2.6mYes
H-4 (Furanone) ~2.2mYes

Table 2: Comparison of ¹H NMR data to identify sites of deuteration. Chemical shifts are estimates based on similar structures.[10][11]

Trustworthiness: The absence of a signal is an unambiguous piece of evidence. If, for example, the signals corresponding to the pyridyl protons disappear while the furanone protons remain, it definitively confirms that all three deuterium atoms are located on the pyridine ring.

Advanced NMR: ²H NMR and 2D Correlation Spectroscopy

For highly deuterated compounds, direct observation via Deuterium NMR (²H NMR) can be a valuable alternative, providing direct evidence of the deuterium environments. Furthermore, 2D NMR techniques are essential for confirming the total structure and assignments, ensuring the integrity of the analysis.

Integrated NMR Workflow:

Caption: Integrated workflow for definitive structure elucidation using NMR.

Expertise in Action:

  • ¹³C NMR: Confirms the presence of all 10 carbon atoms in the molecule. Carbons directly attached to deuterium may show a characteristic triplet splitting (due to C-D coupling) and a slight upfield shift compared to the non-deuterated analog.

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled (adjacent) to each other, helping to trace the proton network through the furanone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, providing unambiguous C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the pyridyl ring to the furanone ring at the C5 position.

By integrating the data from all these experiments, a complete, self-validating, and unambiguous assignment of the entire molecular structure, including the precise location of the deuterium labels, is achieved.

Chapter 4: Conclusion and Synthesis of Findings

The definitive structure elucidation of rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3 is achieved not by a single technique, but by the logical integration of orthogonal analytical methods. The workflow begins with HPLC to confirm purity, followed by HRMS to verify the elemental formula and deuterium incorporation. MS/MS provides the initial hypothesis for the location of the deuterium labels. Finally, a suite of NMR experiments, most critically ¹H NMR, provides unambiguous confirmation of the label positions by observing the absence of specific proton signals.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structure of the synthesized standard. The resulting well-characterized molecule can be used reliably as an internal standard in regulated bioanalysis, contributing to the accuracy and reproducibility of critical pharmacokinetic and drug metabolism studies.

References

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Benchchem. (2025). Application Note: Analytical Techniques for the Identification and Characterization of Massoia Lactone.
  • Sigma-Aldrich. Applications of quantitative d-nmr in analysis of deuterium enriched compounds.
  • Tokyo Chemical Industry UK Ltd. Deuterated Compounds for NMR.
  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
  • PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. J Mass Spectrom. 56(12):e4794.
  • Pearson. Lactones, Lactams and Cyclization Reactions.
  • PubMed. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 818(2):199-204.
  • ResearchGate. (2025). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization.
  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • CORE. A mass spectral study of - 2-pyrimidones and 2-pyrimidthiones.
  • PubChem. 5-Pyridin-3-yloxolan-2-one.
  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

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Exploratory

An In-Depth Technical Guide to rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3: Synthesis, Characterization, and Application in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals Foreword The study of xenobiotic metabolism is fundamental to drug development, providing critical insights into the efficacy, safety, and disposition of th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of xenobiotic metabolism is fundamental to drug development, providing critical insights into the efficacy, safety, and disposition of therapeutic agents. Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolic transformation in the body, leading to a complex array of metabolites. Among these, the furanone derivatives represent a less-explored but significant class of compounds. This technical guide focuses on a specific, isotopically labeled metabolite, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 . While a dedicated CAS number for this deuterated analog is not commonly cited, its unlabeled counterpart is identified by CAS Number 20971-79-3 [1][2]. This document will serve as a comprehensive resource, detailing its synthesis, analytical characterization, and pivotal role as an internal standard in the bioanalysis of nicotine metabolites.

Introduction: The Significance of a Nicotine Metabolite

rac-5-(3-Pyridyl)tetrahydro-2-furanone is a metabolite of nicotine, placing it within a crucial pathway for understanding tobacco exposure and its physiological consequences[1]. The deuterated form, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, is of particular importance to the scientific community, not as a therapeutic agent itself, but as an indispensable tool for the precise quantification of its non-labeled counterpart and other related analytes in biological matrices.

The incorporation of deuterium atoms introduces a mass shift that is readily detectable by mass spectrometry, without significantly altering the chemical properties of the molecule. This characteristic makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The use of such stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and reliability of pharmacokinetic and metabolic studies[3][4][5][6].

Synthesis and Isotopic Labeling Strategy

Conceptual Synthesis Workflow

The proposed synthesis initiates with a commercially available, deuterated pyridine precursor to ensure the stable incorporation of the isotopic label in a non-exchangeable position. This is followed by the construction of the hydroxy acid side chain and subsequent intramolecular cyclization to form the furanone ring.

G cluster_0 Part 1: Pyridine Functionalization cluster_1 Part 2: Hydroxy Acid Formation & Lactonization Start 3-Bromo-pyridine-d4 Grignard Grignard Reaction (Mg, THF) Start->Grignard Epoxide Reaction with Epichlorohydrin-d3 Grignard->Epoxide Intermediate_1 1-(Pyridin-3-yl-d4)-3-chloro-propan-2-ol-d3 Epoxide->Intermediate_1 Hydrolysis Hydrolysis of Chlorohydrin (NaOH, H2O) Intermediate_1->Hydrolysis Intermediate_2 1-(Pyridin-3-yl-d4)-2,3-dihydroxypropane-d3 Oxidation Selective Oxidation (e.g., TEMPO, bleach) Intermediate_2->Oxidation Intermediate_3 4-Hydroxy-4-(pyridin-3-yl-d4)butanoic-d3 acid Oxidation->Intermediate_3 Lactonization Acid-catalyzed Lactonization Intermediate_3->Lactonization Final_Product rac 5-(3-Pyridyl)tetrahydro- 2-furanone-d7 Lactonization->Final_Product

Caption: Proposed synthetic workflow for rac 5-(3-Pyridyl)tetrahydro-2-furanone-d7.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of 4-Hydroxy-4-(pyridin-3-yl-d4)butanoic-d3 acid

  • Preparation of the Grignard Reagent: To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings. Add a solution of 3-bromopyridine-d4 in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated with gentle heating.

  • Reaction with Deuterated Epichlorohydrin: Cool the Grignard reagent to 0°C and add a solution of epichlorohydrin-d3 in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then treated with aqueous sodium hydroxide to hydrolyze the chlorohydrin to the corresponding diol.

  • Oxidative Cleavage: The resulting diol is then subjected to selective oxidation. A plausible method involves the use of a TEMPO-mediated oxidation system to selectively oxidize the primary alcohol to a carboxylic acid, yielding 4-hydroxy-4-(pyridin-3-yl-d4)butanoic-d3 acid.

Part 2: Lactonization

  • Cyclization: Dissolve the crude 4-hydroxy-4-(pyridin-3-yl-d4)butanoic-d3 acid in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the intramolecular esterification[7][8][9].

  • Purification: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture, wash with a saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

A comprehensive characterization of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For the deuterated compound, both ¹H and ¹³C NMR would be informative.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the furanone ring. The signals for the pyridyl ring protons would be absent due to deuteration. The integration of the remaining proton signals relative to an internal standard would confirm the extent of deuteration on the pyridine ring.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons on the pyridine ring will be observed as multiplets due to C-D coupling, providing further confirmation of the isotopic labeling. A comparison with the ¹³C NMR spectrum of the unlabeled analog would be beneficial[10][11].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for rac 5-(3-Pyridyl)tetrahydro-2-furanone (Unlabeled) in CDCl₃

Atom PositionPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
Pyridyl Ring
C2'8.6 (d)149.5
C4'7.8 (dt)135.0
C5'7.4 (dd)123.8
C6'8.7 (dd)150.2
Furanone Ring
C2 (C=O)-177.0
C32.6 (m)29.0
C42.3 (m)30.0
C55.5 (t)82.0

Note: These are predicted values and may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic enrichment of the synthesized compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition and the number of deuterium atoms incorporated.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis will reveal the fragmentation pattern of the molecule. The fragmentation of the pyridyl ring will show mass shifts corresponding to the deuterium labels, confirming their position. The fragmentation of the furanone ring is expected to involve characteristic losses of CO and H₂O[12][13][14][15].

G Parent_Ion [M+H]⁺ rac 5-(3-Pyridyl)tetrahydro- 2-furanone-d3 Fragment_1 Loss of H₂O [M+H-H₂O]⁺ Parent_Ion->Fragment_1 Fragment_2 Loss of CO [M+H-CO]⁺ Parent_Ion->Fragment_2 Fragment_3 Pyridyl-d3 Cation Parent_Ion->Fragment_3

Caption: Predicted MS/MS fragmentation pathway for rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.

Application in Pharmacokinetic Studies

The primary application of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is as an internal standard in LC-MS/MS methods for the quantification of nicotine metabolites in biological samples such as plasma, urine, and saliva[3][4][5][6][16][17][18].

Bioanalytical Method Workflow

A typical bioanalytical workflow using this internal standard would involve the following steps:

G Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with rac 5-(3-Pyridyl)tetrahydro- 2-furanone-d3 (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Peak Area Ratio) Analysis->Quantification

Caption: Workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Method Validation Considerations

Any bioanalytical method developed using this internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.

  • Calibration Curve: Demonstrating a linear relationship between concentration and response over the expected range of analyte concentrations in study samples.

  • Accuracy and Precision: Determining the closeness of measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix. The use of a stable isotope-labeled internal standard is crucial for mitigating this effect.

  • Stability: Evaluating the stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.

Pharmacokinetic Profile of Nicotine Metabolites

Understanding the pharmacokinetics of nicotine and its metabolites is essential for assessing exposure and potential health effects. Nicotine is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours[19][20]. It is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2A6 being the major enzyme involved in its conversion to cotinine[21]. Cotinine has a much longer half-life of about 16 hours, making it a reliable biomarker of tobacco exposure[19]. Other metabolites, including rac 5-(3-Pyridyl)tetrahydro-2-furanone, are also formed and excreted in the urine[16][17]. The use of deuterated internal standards allows for the accurate determination of the pharmacokinetic profiles of these metabolites, contributing to a more complete understanding of nicotine's fate in the body.

Conclusion

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a vital tool for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of nicotine metabolites, which is fundamental for assessing tobacco exposure and for the development of new therapeutic strategies for nicotine addiction. This guide provides a comprehensive overview of its synthesis, characterization, and application, serving as a valuable resource for scientists working in this important area of research.

References

  • Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. (2024). PubMed. [Link]

  • Lactonization as a general route to β-C(sp3)–H functionalization. (n.d.). National Institutes of Health. [Link]

  • A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. (2016). PubMed. [Link]

  • Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. (2024). Oxford Academic. [Link]

  • How do you synthesise a lactone from a hydroxy acid?. (n.d.). TutorChase. [Link]

  • LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. (n.d.). Charles River Laboratories. [Link]

  • Electrochemical C-H deuteration of pyridine derivatives with D2O. (2024). PubMed. [Link]

  • A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. (2015). National Institutes of Health. [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). CDC Stacks. [Link]

  • A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. (2018). Journal of the American Chemical Society. [Link]

  • Background and current work of deuteration for pyridine derivatives A... (n.d.). ResearchGate. [Link]

  • Deuteration of pyridine derivatives : a very mild procedure. (2006). Semantic Scholar. [Link]

  • A Rapid LC-MS-MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers: Validation and Comparison with a Radioimmunoassay Method. (2002). Oxford Academic. [Link]

  • Pharmacokinetics and metabolism of nicotine. (2016). ResearchGate. [Link]

  • Nicotine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

  • CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. (n.d.). WhyQuit. [Link]

  • Synthesis and Reactions of Lactones and Lactams. (n.d.). Chemistry Steps. [Link]

  • General mechanism for the d-lactonisation of hydroxy acids. R represents the remainder of the molecule. (n.d.). ResearchGate. [Link]

  • Lactone. (n.d.). Wikipedia. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:...). (n.d.). Preprints.org. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. [Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022). National Institutes of Health. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0289044). (n.d.). NP-MRD. [Link]

  • Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2003). ResearchGate. [Link]

  • Mass spectrum of 2(5H)-Furanone with retention time (RT)= 3.831. (n.d.). ResearchGate. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2020). National Institutes of Health. [Link]

  • The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. (2018). ResearchGate. [Link]

  • 2(5H)-Furanone. (n.d.). NIST WebBook. [Link]

  • 2(3H)-Furanone, dihydro-5-tetradecyl-. (n.d.). NIST WebBook. [Link]

  • 2(3H)-Furanone, 5-heptyldihydro-. (n.d.). NIST WebBook. [Link]

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Foundational

Introduction: The Role of Isotopic Labeling in Modern Research

An In-Depth Technical Guide to the Physicochemical and Analytical Characterization of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 Executive Summary: This guide provides a comprehensive technical overview of rac 5-(3-Pyridy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical and Analytical Characterization of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3

Executive Summary: This guide provides a comprehensive technical overview of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, a deuterated isotopologue of a nicotine metabolite. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core properties, the rationale behind isotopic labeling, and the analytical methodologies required for its characterization. By synthesizing principles of physical chemistry, analytical science, and pharmacology, this whitepaper serves as an essential reference for the application of this compound as an internal standard and metabolic tracer.

In the landscape of pharmaceutical and metabolic research, stable isotope-labeled compounds are indispensable tools.[1] Deuterium (²H or D), a stable isotope of hydrogen, plays a pivotal role. Replacing hydrogen with deuterium in a molecule creates an isotopologue that is chemically similar but physically distinguishable due to its increased mass. This subtle modification allows researchers to trace the metabolic fate of compounds, improve the accuracy of quantitative bioanalysis, and strategically alter drug metabolism.[2] rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is the deuterium-labeled form of a known nicotine metabolite, making it a valuable tool for studying nicotine's complex pharmacokinetic pathways.[3]

Core Physicochemical Properties

The fundamental identity of a molecule begins with its physical and chemical properties. The incorporation of three deuterium atoms significantly alters the molecular weight without substantially changing the chemical behavior, which is the key to its utility.

PropertyValueSource(s)
Molecular Weight 166.192 g/mol [4][5]
Molecular Formula C₉H₆D₃NO₂[6][7][8]
IUPAC Name 4,4,5-trideuterio-5-pyridin-3-yloxolan-2-one[5]
CAS Number 2714436-81-2[6][7]
Unlabeled CAS 20971-79-3[4][6][7]
Unlabeled MW 163.17 g/mol [3][9]
Synonyms Dihydro-5-(3-pyridinyl)-2(3H)-furanone-d3, (+/-)-5-(3-Pyridyl)tetrahydrofuranone-d3[4]

The mass difference of approximately 3 Da between the deuterated and unlabeled forms (166.192 vs. 163.17) is the primary basis for its differentiation in mass spectrometry-based assays.

The Scientific Rationale for Deuteration

The utility of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 extends beyond a simple mass shift. The underlying principles of its application are rooted in physical organic chemistry and analytical science.

Application as a Superior Internal Standard

In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is crucial for precision and accuracy.[2] An ideal IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. A stable isotope-labeled version of the analyte is the gold standard for an IS. Because rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is chemically almost identical to its non-deuterated counterpart, it serves as the perfect IS, correcting for variations in sample preparation, injection volume, and instrument response.

The Kinetic Isotope Effect (KIE)

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[10] Consequently, enzymatic reactions that involve the cleavage of this bond proceed at a slower rate for the deuterated compound.[10] This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool in drug development. By strategically placing deuterium at sites of metabolic attack (e.g., positions susceptible to oxidation by cytochrome P450 enzymes), researchers can slow down a drug's breakdown. This can lead to an improved pharmacokinetic profile, including a longer half-life and potentially reduced formation of toxic metabolites.[10]

KIE cluster_0 Standard Compound (C-H Bond) cluster_1 Deuterated Compound (C-D Bond) CH_Drug Analyte (C-H) CH_Enzyme Metabolizing Enzyme CH_Drug->CH_Enzyme Interaction CH_Metabolism Fast Metabolism CH_Enzyme->CH_Metabolism C-H Cleavage CD_Drug Analyte-d3 (C-D) CD_Enzyme Metabolizing Enzyme CD_Drug->CD_Enzyme Interaction CD_Metabolism Slow Metabolism CD_Enzyme->CD_Metabolism Stronger Bond Slower Cleavage AnalyticalWorkflow cluster_workflow Analytical Characterization Workflow start Sample of rac 5-(3-Pyridyl)tetrahydro- 2-furanone-d3 ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy start->nmr data_integration Data Integration & Verification ms->data_integration Confirms MW & Isotopic Purity nmr->data_integration Confirms Structure & Deuteration Site report Certificate of Analysis (Identity, Purity, Isotopic Enrichment Confirmed) data_integration->report

Caption: A typical analytical workflow for validating deuterated standards.

Mass Spectrometry (MS)

MS is the primary technique for confirming the molecular weight and assessing isotopic purity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis: Infuse the sample directly or via LC injection. Acquire the full scan mass spectrum in positive ion mode.

  • Data Interpretation:

    • Molecular Weight Confirmation: Observe the protonated molecular ion [M+H]⁺. For C₉H₆D₃NO₂, the expected exact mass is approximately 167.098. The high-resolution measurement allows for confirmation of the elemental composition.

    • Isotopic Purity: Examine the isotopic cluster around the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will differ from the unlabeled compound due to the presence of deuterium. The abundance of the M-1, M-2, and M-3 peaks (corresponding to d2, d1, and d0 species) can be used to quantify isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguously determining the location of deuterium incorporation. [1] Experimental Protocol: ¹H and ²H NMR

  • Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., Chloroform-d, Methanol-d4) that does not have signals overlapping with the analyte.

  • ¹H-NMR Analysis:

    • Principle: In a ¹H-NMR spectrum, a deuterium atom does not produce a signal in the same way a proton does. Therefore, deuterium incorporation is confirmed by the disappearance or significant reduction in the integral of a proton signal at a specific chemical shift. [10] * Interpretation: By comparing the spectrum of the d3-labeled compound to that of its unlabeled counterpart, one can identify the positions where proton signals have vanished, confirming the sites of deuteration as specified by the IUPAC name (positions 4 and 5 of the furanone ring).

  • ²H-NMR (Deuterium NMR) Analysis:

    • Principle: This technique directly observes the deuterium nuclei, providing unequivocal proof of deuteration. [10] * Interpretation: A signal in the ²H-NMR spectrum confirms the presence of deuterium. The chemical shift of this signal corresponds to the position of the deuterium atom in the molecule.

Synthesis Considerations and Isotopic Stability

The synthesis of deuterated compounds requires specialized reagents and techniques. [11]Methods may include H-D exchange reactions or building the molecule from deuterated precursors. [11][12]A critical aspect for the end-user is ensuring isotopic stability.

Key Considerations:

  • Back-Exchange: Deuteriums on heteroatoms (O-D, N-D) or on carbons adjacent to carbonyls can sometimes exchange back to protons if exposed to protic solvents (like water or methanol) or acidic/basic conditions. [10]* Storage and Handling: To prevent back-exchange and ensure long-term integrity, the compound should be stored under inert conditions and dissolved in aprotic or deuterated solvents for analysis.

Conclusion

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is more than just a molecule with a specific molecular weight; it is a precision tool for advanced scientific inquiry. Its value lies in the strategic incorporation of three deuterium atoms, enabling its use as a high-fidelity internal standard for quantitative mass spectrometry and as a tracer for metabolic studies. A thorough analytical characterization using a combination of HRMS and NMR is essential to validate its molecular integrity and isotopic enrichment, ensuring the generation of reliable and reproducible data in research and drug development settings.

References

  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
  • rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. LGC Standards.
  • Technical Support Center: Synthesis of Deuter
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 | Stable Isotope. MedChemExpress.
  • rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 | Stable Isotope. MedchemExpress.com.
  • Deuter
  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.
  • (±)-5-(3-Pyridyl)tetrahydro-2-furanone | CAS 20971-79-3. SCBT.
  • (-5-(3-Pyridyl)tetrahydro-2-furanone | 20971-79-3. ChemicalBook.
  • CAS 20971-79-3 (+/-)-5-(3-Pyridyl)tetrahydro-2-furanone. BOC Sciences.
  • 5-Pyridin-3-yloxolan-2-one | C9H9NO2. PubChem.
  • rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, TRC 50 mg | Buy Online. Fisher Scientific.
  • rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 | CAS 20971-79-3 (unlabeled). SCBT.
  • A convenient route to the synthesis of isotopomeric dihydro-2(3H)furanones. PubMed.
  • Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH.

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Exploratory

A Technical Guide to the Certificate of Analysis for rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3: Characterization and Application

Abstract This technical guide provides a comprehensive overview of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, a deuterium-labeled isotopologue of a nicotine metabolite.[1] Designed for researchers, analytical chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, a deuterium-labeled isotopologue of a nicotine metabolite.[1] Designed for researchers, analytical chemists, and drug development professionals, this document deconstructs the critical elements of its Certificate of Analysis. We will explore the rationale behind its synthesis and isotopic labeling, detail the advanced analytical techniques required for its structural confirmation and purity assessment, and provide a validated protocol for its application as an internal standard in quantitative bioanalysis. The core objective is to equip scientists with the expertise to not only interpret the quality data of this standard but also to effectively implement it in demanding research and regulated environments.

Introduction: The Critical Role of Deuterated Standards in Bioanalysis

In the field of pharmacokinetics and metabolomics, accurate quantification of xenobiotics and their metabolites is paramount. The "gold standard" for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation, chromatography, and ionization but be distinguishable by the mass spectrometer.

This is where stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, become indispensable. Deuterium labeling offers a crucial advantage: the substitution of hydrogen with deuterium atoms results in a higher mass, allowing the mass spectrometer to differentiate between the analyte and the IS. However, this substitution has a minimal impact on the molecule's physicochemical properties. Consequently, the deuterated standard co-elutes with the unlabeled analyte and experiences similar extraction recovery and ionization suppression/enhancement effects, effectively correcting for variations in the analytical process.[2] This guide focuses on rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, the labeled counterpart to a metabolite of nicotine, and establishes a framework for its validation and use.[1]

Product Identification and Physicochemical Properties

A Certificate of Analysis begins with the unambiguous identification of the material. This section summarizes the key properties of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.

PropertyValueSource
Chemical Name rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3[3][4]
Synonyms Dihydro-5-(3-pyridinyl)-2(3H)-furanone-d3, (±)-5-(3-Pyridyl)tetrahydrofuranone-d3[4]
CAS Number 2714436-81-2[2][3]
Unlabeled CAS 20971-79-3[2][3]
Molecular Formula C₉H₆D₃NO₂[2]
Molecular Weight 166.19 g/mol [2]
Appearance Typically a solid or oil[5][]
Solubility Soluble in organic solvents like Methanol, DMSO, and DMF[5]

Chemical Structure:

Caption: Chemical structure of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.

Synthesis and Isotopic Labeling

The synthesis of a high-purity deuterated standard is a non-trivial process that requires careful planning to ensure regioselective deuterium incorporation and high isotopic enrichment. While the exact proprietary synthesis method may vary between manufacturers, a plausible route can be conceptualized based on established organic chemistry principles.

A common strategy for synthesizing γ-butyrolactones (the core structure of the furanone ring) involves the reduction of succinic acid derivatives or the cyclization of γ-hydroxy acids.[7] Deuterium can be introduced at various stages. For labeling on the furanone ring, a potential route involves using a deuterated reducing agent on a precursor with a strategically placed functional group.

Caption: Generalized workflow for the synthesis of the title compound.

The choice of deuteration method is critical. For instance, catalytic hydrogenation using deuterium gas (D₂) over a catalyst like Palladium on carbon is a common method for introducing deuterium across a double bond.[7] The timing and method of deuterium introduction directly impact the final isotopic purity of the standard.

Analytical Characterization: Deconstructing the Certificate of Analysis

This section details the analytical tests performed to confirm the identity, purity, and isotopic enrichment of the standard.

Identity Confirmation

A. High-Resolution Mass Spectrometry (HRMS) HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule.

  • Principle: The compound is ionized (e.g., using Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is measured with high precision. The experimentally determined mass should match the theoretical calculated mass for C₉H₆D₃NO₂ within a very low tolerance (typically <5 ppm).

  • Protocol:

    • Prepare a dilute solution of the standard (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

    • Infuse the solution directly into a high-resolution mass spectrometer (e.g., a Q-Tof or Orbitrap).

    • Acquire data in positive ion mode.

    • The expected [M+H]⁺ ion would have a theoretical m/z that accounts for the masses of all atoms, including the three deuterium atoms.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.

  • ¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule. For the d3-labeled compound, signals corresponding to the protons on the deuterated carbons will be absent or significantly reduced to a very small residual peak. The remaining signals for the pyridyl and other furanone protons must be consistent with the expected structure.

  • ¹³C NMR (Carbon NMR): This spectrum shows all unique carbon atoms. Carbons bonded to deuterium will show a characteristic multiplet signal due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound.[8]

Purity Determination

Chemical purity ensures that the standard is free from synthetic byproducts or other contaminants.

High-Performance Liquid Chromatography (HPLC/UPLC) This is the primary method for assessing the chemical purity of the standard.

  • Principle: The compound is passed through a chromatography column under high pressure. Based on its affinity for the column's stationary phase and the mobile phase, it separates from any impurities. A detector (typically UV) measures the amount of compound eluting over time. Purity is calculated as the area of the main peak relative to the total area of all peaks.

  • Step-by-Step Protocol:

    • System Preparation: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Prepare Mobile Phase A (e.g., 5 mM ammonium formate in water) and Mobile Phase B (e.g., methanol or acetonitrile).

    • Gradient Elution: Run a gradient from low to high organic phase (Mobile Phase B) to ensure elution and separation of any potential impurities with different polarities.

    • Detection: Monitor the eluent using a UV detector at a wavelength where the pyridyl group absorbs (e.g., ~260 nm).

    • Analysis: Integrate the peak areas to calculate the purity, which should typically be ≥98%.

Caption: Experimental workflow for HPLC-based purity analysis.

Isotopic Purity Assessment

For a SIL standard, knowing the isotopic distribution is as important as chemical purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is used to determine the percentage of the desired d3 species relative to any residual unlabeled (d0) or partially labeled (d1, d2) species.

  • Principle: The different isotopologues (d0, d1, d2, d3) are separated by their mass-to-charge ratios in the mass spectrometer. By monitoring the specific parent-to-product ion transitions for each species, their relative abundances can be precisely measured.

  • Protocol:

    • Use the same LC method as described for chemical purity to introduce the sample into the mass spectrometer.

    • Set up the mass spectrometer to monitor the Multiple Reaction Monitoring (MRM) transitions for the analyte (d0) and the internal standard (d3), as well as potential d1 and d2 species.

    • Analyze a concentrated solution of the standard.

    • Integrate the peak areas for each isotopologue's MRM transition.

    • Calculate the isotopic purity: (Area_d3 / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100. A high-quality standard will have an isotopic purity of ≥99%.[5]

Application in Quantitative Bioanalysis

The primary application of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is as an internal standard for the quantification of its unlabeled analogue in biological samples.[2][3]

Protocol: Quantification of rac 5-(3-Pyridyl)tetrahydro-2-furanone in Human Plasma

This protocol is adapted from established methods for similar nicotine metabolites and represents a robust workflow for clinical or research applications.[9][10][11]

1. Preparation of Standards and QCs:

  • Prepare a stock solution of the unlabeled analyte and the d3-internal standard in methanol.

  • Create a series of calibration standards by spiking blank human plasma with the analyte stock solution to cover the expected concentration range (e.g., 0.5-500 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Prepare a working internal standard solution (e.g., 100 ng/mL in methanol).[12]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the working internal standard solution.

  • Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge.

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.[11]

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 0.1 M HCl, followed by methanol, to remove interferences.

  • Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in dichloromethane/isopropanol).[11]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: Use a UPLC with a C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient from 5% to 95% B over 3-4 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI mode.

  • MRM Transitions:

    • Analyte (d0): Hypothesized transition (e.g., m/z 164.1 -> 106.1, corresponding to the pyridyl fragment).

    • Internal Standard (d3): Hypothesized transition (e.g., m/z 167.1 -> 106.1, same product ion confirms fragmentation pattern).

4. Data Analysis:

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

  • Use the regression equation to calculate the concentration of the analyte in the QC and unknown samples.

Caption: Workflow for bioanalytical sample preparation and analysis.

Conclusion

A Certificate of Analysis for a stable isotope-labeled standard like rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is more than a quality checklist; it is the foundation of reliable and reproducible quantitative data. By understanding the synthesis, the rigorous analytical tests for identity and purity (both chemical and isotopic), and the principles of its application, researchers can ensure the integrity of their results. This guide provides the necessary framework for scientists to confidently utilize this critical reagent in their bioanalytical workflows, upholding the highest standards of scientific rigor.

References

  • Bernert, J. T., Jr, Harmon, T. L., Sosnoff, C. S., & McGuffey, J. E. (2005). Determination of cotinine by LC-MS-MS with automated solid-phase extraction. Journal of Analytical Toxicology, 29(7), 677–681. Retrieved from [Link]

  • Li, P. (2018). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass. Retrieved from [Link]

  • Hegstad, S., Helland, A., Spigset, O., & Slørdal, L. (2008). Determination of Cotinine in Pericardial Fluid and Whole Blood by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 32(9), 780–784. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for various chemical analyses. Retrieved from [Link]

  • Foth, H., & Kahl, R. (1992). Pharmacokinetics in rat of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a drinking water mutagen, after a single dose. Pharmacology & Toxicology, 70(4), 304-308. Retrieved from [Link]

  • TRC Canada. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone. Retrieved from [http://www.chemd Izv.com/cas/209/20971-79-3.html]([Link] Izv.com/cas/209/20971-79-3.html)

  • El-Maghraby, W. M., & El-Sayed, R. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Bibliomed. Retrieved from [Link]

  • D'Auria, M. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Molecules, 21(5), 553. Retrieved from [Link]

  • Sasson, Y., & Zoran, A. (2007). A convenient route to the synthesis of isotopomeric dihydro-2(3H)furanones. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 464-467. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Physical Characteristics of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, a critical isotopically labeled internal standard for bioanalyti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, a critical isotopically labeled internal standard for bioanalytical studies. The document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for quantitative analysis, particularly in the context of nicotine metabolism studies. We will cover its chemical identity, physical properties, and the rationale behind its use, along with practical, field-tested protocols for its handling and analysis.

Introduction: The Role of an Isotopic Analog

In the field of pharmacokinetics and metabolism, the precise quantification of drug metabolites is paramount. 5-(3-Pyridyl)tetrahydro-2-furanone is a known metabolite of nicotine.[1] To accurately measure its concentration in complex biological matrices like plasma or urine, analytical chemists rely on the technique of stable isotope dilution analysis (SIDA). This is where rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 serves its essential purpose.

By incorporating three deuterium (d3) atoms, the molecule's mass is increased without significantly altering its chemical behavior.[2][3] When added to a biological sample, it behaves identically to the endogenous, non-labeled metabolite during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. This makes it an ideal internal standard, correcting for sample loss during preparation and for variations in instrument response, thereby ensuring the highest degree of accuracy and precision in quantitative assays.

Chemical Identity and Structure

The systematic name, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, precisely describes the molecule. "rac" indicates it is a racemic mixture of two enantiomers. The core structure is a five-membered lactone (tetrahydro-2-furanone) ring, substituted at the 5-position with a pyridine ring at its 3-position. The "-d3" suffix indicates the presence of three deuterium atoms, which are typically placed on a chemically stable position of the molecule to prevent back-exchange.

Chemical Structure of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3Figure 1. Chemical Structure of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.

Table 1: Core Chemical Identifiers

PropertyValueSource
Synonyms Dihydro-5-(3-pyridinyl)-2(3H)-furanone-d3[3]
Molecular Formula C₉D₃H₆NO₂[3]
Molecular Weight 166.19 g/mol [3]
Unlabeled CAS Number 20971-79-3[1][3][4]
Appearance Yellow Oil[]

Physicochemical Properties

Understanding the physical properties of an analytical standard is crucial for its proper storage, handling, and application in experimental workflows.

Solubility and Solution Preparation

While specific solubility data is not extensively published, the parent compound's structure—containing a polar lactone and a pyridine ring—suggests moderate polarity. Based on experience with similar heterocyclic compounds, solubility is expected in polar organic solvents.

Recommended Solvents:

  • Methanol

  • Acetonitrile

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

Protocol 1: Preparation of a 1 mg/mL Stock Solution

  • Expert Insight: Preparing a concentrated stock solution in a non-volatile solvent like DMSO is advantageous for long-term storage. However, for immediate use in reversed-phase liquid chromatography (LC-MS), preparing the stock in methanol or acetonitrile is preferable to ensure compatibility with the mobile phase.

  • Weighing: Allow the vial containing the standard to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the required amount of the standard using a calibrated analytical balance. For products supplied in pre-weighed amounts (e.g., 1 mg, 5 mg), this step can be omitted.[6]

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., 1 mL of methanol for a 1 mg vial to create a 1 mg/mL solution).

  • Homogenization: Vortex the solution for 30 seconds. If necessary, use a sonicator for 2-5 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at the recommended temperature to prevent solvent evaporation and photodegradation.

Stability and Storage

As a stable isotope-labeled compound, its chemical stability is comparable to its non-labeled analog.[2] However, proper storage is essential to maintain its integrity and ensure the accuracy of the certified concentration.

Table 2: Recommended Storage and Handling

ParameterRecommendationRationale
Storage Temperature -20°CMinimizes potential degradation over long-term storage.
Atmosphere Inert gas (Argon or Nitrogen)Recommended for long-term storage to prevent potential oxidation.
Light Exposure Store in dark/amber vialsProtects against photodegradation.
Shipping Condition Ambient TemperatureThe compound is stable for short durations at ambient temperature.[1]

Application in a Bioanalytical Workflow

The primary application of this compound is as an internal standard in a quantitative LC-MS/MS assay. Below is a logical workflow diagram illustrating its use.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Urine) spike Spike with Internal Standard (rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3) sample->spike Add known amount extract Protein Precipitation or Solid Phase Extraction (SPE) spike->extract Vortex/Mix evap Evaporate & Reconstitute in Mobile Phase extract->evap Isolate analyte + IS inject Inject into LC-MS/MS System evap->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect ratio Calculate Peak Area Ratio (Analyte / Internal Standard) detect->ratio Generate chromatograms curve Plot Ratio vs. Concentration (Calibration Curve) ratio->curve quant Quantify Unknown Concentration curve->quant

Caption: Workflow for quantitative analysis using an isotopic internal standard.

Methodological Considerations
  • Chromatography: A reversed-phase column (e.g., C18) is typically used for separating the analyte from matrix components. The deuterated standard will co-elute with the non-deuterated analyte.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting a specific precursor ion for both the analyte and the internal standard and monitoring a specific product ion for each. The mass difference of 3 Da allows for their independent detection.

  • Self-Validation: The trustworthiness of the protocol is ensured by monitoring the peak area ratio. In a well-controlled assay, the response of the internal standard should be consistent across all samples (calibrators, QCs, and unknowns). A significant deviation in the internal standard's peak area can indicate a problem with that specific sample's extraction or injection, allowing it to be flagged for re-analysis.

Conclusion

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a high-purity, specialized chemical tool essential for advanced biomedical and pharmaceutical research.[7][8] Its physical characteristics make it amenable to standard laboratory procedures for solution preparation and analysis. By serving as a stable isotope-labeled internal standard, it enables researchers to achieve the highest level of accuracy and confidence in the quantification of the nicotine metabolite, 5-(3-Pyridyl)tetrahydro-2-furanone, from complex biological samples. Its proper use, guided by the principles outlined in this guide, is fundamental to producing reliable and reproducible bioanalytical data.

References

  • MedchemExpress. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. Retrieved from MedchemExpress.com [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHex1nFwIDrc7v652gDmGy4-FycLJ8EVNbZUgBsmZvwFWrPN-z867kIuwLm_BVDUzP9aUgDavTbIOYyrPxCEbmGfblXwM1nlVZEClm4DQfYdOyVZQxuFHyKfCeeHcSL6K0csytSRLdCxZw42Cbf9cv55HSaOHqMai4dcGkOK0haSEAePWprA9B0O0KBNpzzxoa_W9s=]
  • LGC Standards. (n.d.). Pyruvaldehyde-13C3 (2% aqueous solution). Retrieved from lgcstandards.com [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWS114qkkRqt_CKpsI8jt41Z7d5dfQo-PK6QRWVXxCOzMO_5oAV1n3cFD2J2KbGpnVFlR39i6KV0Azdim88dAI4wx0argRhHmk3ioI0jhOlePlR3xEYQMcQ4ODP3DXaVbjRTshy7nXcz9yOjY4hllKTkWUxDCz80s-MnoqxuEovKNPqdN4k76iGQQ_dGyNxolOKF4Y1Q==]
  • LGC Standards. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. Retrieved from lgcstandards.com [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQUoEBT_lNM05uG826-83WtBOZAvh5fI92I2y5Pvl-adzbSAZd4mE0EFEUmiXyaF_Ul1jyxUBui9JXj8HUq2QWUUKMN9nGdP5Z8xPDHUpprlicBhFJDLzGvFY4SPu_IyRQdHXqPy1jM6pQFLDO5lD-7TeLiq8TTr8WbcmyfcXgMjcUowKRsX2zCv2nnmcN8tbyuDlkiNhL9b53ZNDTTgtveO3zJdpV9NTxtllDlfNovMcEkWL53ErvibumZwE=]
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Exploratory

The Gold Standard: A Technical Guide to Deuterated Nicotine Metabolite Standards in Quantitative Bioanalysis

Introduction: The Quest for Precision in Nicotine Exposure and Metabolism Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, creating a complex profile of biomarkers essential f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Nicotine Exposure and Metabolism

Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, creating a complex profile of biomarkers essential for toxicology, clinical research, and smoking cessation studies.[1][2] Accurate quantification of these metabolites is paramount for understanding nicotine kinetics, assessing exposure levels, and evaluating the efficacy of therapeutic interventions. However, biological matrices like plasma, urine, and saliva are notoriously complex, presenting significant analytical challenges such as ion suppression and extraction variability.

This guide provides an in-depth exploration of the definitive solution to these challenges: the use of stable isotope-labeled internal standards (SIL-IS), specifically deuterated nicotine metabolites. We will delve into the metabolic pathways of nicotine, the critical role of these standards in Isotope Dilution Mass Spectrometry (IDMS), and a detailed, field-proven workflow for their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to achieve the highest level of accuracy and robustness in their bioanalytical methods.

Section 1: The Foundation - Nicotine Metabolism and the Principle of Isotope Dilution

To appreciate the necessity of deuterated standards, one must first understand the metabolic landscape of nicotine and the core tenets of quantitative mass spectrometry.

The Nicotine Metabolic Pathway

Upon entering the body, nicotine is rapidly and extensively metabolized, primarily by hepatic enzymes.[1][3] The cytochrome P450 enzyme CYP2A6 is the main catalyst in the primary C-oxidation pathway, which accounts for 70-80% of nicotine's metabolism.[3][4] This pathway leads to the formation of cotinine, the most widely used biomarker for nicotine exposure due to its longer half-life (15-20 hours) compared to nicotine (0.5-3 hours).[5]

Cotinine itself is further metabolized, predominantly by CYP2A6, to trans-3'-hydroxycotinine, which is the most abundant nicotine metabolite found in urine.[1][6] Other significant, albeit less prominent, metabolic routes include N-oxidation, glucuronidation, and demethylation, leading to metabolites such as nicotine-N'-oxide, nornicotine, and various glucuronide conjugates.[1][3]

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (Major) Nornicotine Nornicotine Nicotine->Nornicotine N-demethylation NicotineOxide Nicotine-N'-Oxide Nicotine->NicotineOxide FMO3 Glucuronides Glucuronide Conjugates Nicotine->Glucuronides UGTs Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 Cotinine->Glucuronides UGTs Hydroxycotinine->Glucuronides UGTs Workflow cluster_0 Sample Preparation cluster_1 Analysis & Quantification Sample 1. Aliquot Plasma Sample (e.g., 100 µL) Spike 2. Spike with Deuterated Internal Standard Mix Sample->Spike Precipitate 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Separate 4. Centrifuge & Collect Supernatant Precipitate->Separate Evaporate 5. Evaporate & Reconstitute in Mobile Phase Separate->Evaporate Inject 6. Inject onto LC-MS/MS System Evaporate->Inject Process 7. Integrate Peak Areas (Analyte & IS) Inject->Process Calculate 8. Calculate Peak Area Ratio (Analyte / IS) Process->Calculate Quantify 9. Quantify Against Calibration Curve Calculate->Quantify

Sources

Foundational

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 supplier information

An In-Depth Technical Guide to the Procurement and Qualification of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 for Bioanalytical Applications Abstract This guide serves as a comprehensive technical resource for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Procurement and Qualification of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 for Bioanalytical Applications

Abstract

This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals on the sourcing and qualification of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. This deuterated compound is a critical internal standard for the quantitative analysis of its corresponding non-deuterated analogue, a metabolite of nicotine.[1] The selection of a high-quality, well-characterized standard is paramount for the accuracy, precision, and validity of bioanalytical data, particularly in regulated environments. This document provides an overview of the supplier landscape, a detailed protocol for supplier and material qualification, and best practices for handling and storage.

Introduction: The Role of Deuterated Standards in Quantitative Bioanalysis

rac 5-(3-Pyridyl)tetrahydro-2-furanone is a metabolite of nicotine, making its quantification essential in toxicology, clinical chemistry, and pharmaceutical studies involving nicotine metabolism.[1] In modern bioanalytical workflows, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard.

The subject of this guide, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, serves this exact purpose. As an ideal internal standard, it exhibits several key properties:

  • Co-elution: It is chemically identical to the analyte and therefore co-elutes under identical chromatographic conditions.

  • Mass Differentiation: Its mass is shifted by 3 Daltons (due to the three deuterium atoms) from the analyte, allowing for distinct detection by the mass spectrometer.

  • Correction for Variability: It accurately compensates for variations in sample preparation (e.g., extraction efficiency), matrix effects, and instrument response.

The efficacy of the SIL internal standard is directly dependent on its purity, both chemical and isotopic. Therefore, a rigorous approach to supplier selection and incoming quality control is not merely a recommendation but a scientific necessity.

Supplier Landscape and Initial Assessment

The market for specialized deuterated standards is dominated by a few primary manufacturers and a network of global distributors. Toronto Research Chemicals (TRC), now part of LGC, is a prominent original source for this specific compound.[2][3]

When sourcing this material, researchers will encounter the following types of suppliers:

  • Primary Manufacturers/Synthesizers: Companies like TRC that have the in-house expertise to synthesize, purify, and characterize complex organic molecules and stable isotope-labeled compounds.[4]

  • Specialty Chemical Suppliers: Companies that hold their own inventory and provide independent quality control. LGC Standards is a prime example.[5]

  • Broad-Line Distributors: Large scientific supply companies, such as Fisher Scientific, that distribute products from primary manufacturers.[6]

A summary of publicly listed suppliers for rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is provided below.

Supplier/DistributorNotes
Toronto Research Chemicals (TRC) A primary source specializing in complex organic small molecules for biomedical research.[2][7]
LGC Standards Offers the compound and provides an "Exact Weight" packaging option, which includes a certificate detailing the precise mass dispensed.[5]
Fisher Scientific A major distributor for TRC products, providing a procurement channel for researchers.[6]
MedchemExpress Lists the compound as a stable isotope product.[8]
Forenap / Gentaur European distributor listing the compound.[9]

The Criticality of Supplier Qualification & Material Verification

Simply procuring the standard is insufficient. As a Senior Application Scientist, my strongest recommendation is to implement a robust qualification process. The data generated from your assays can only be as reliable as the standards used to calibrate them.

The Certificate of Analysis (CoA): A Non-Negotiable Requirement

The Certificate of Analysis is the single most important document accompanying your standard. Do not procure from a supplier who cannot provide a comprehensive, lot-specific CoA. A thorough CoA should include:

  • Identity Confirmation: Conformation of structure, typically via ¹H-NMR and Mass Spectrometry (MS).

  • Chemical Purity: Assessed by a quantitative method like HPLC or GC, expressed as a percentage (e.g., >98%).

  • Isotopic Purity: This is crucial for a deuterated standard. It should detail the distribution of isotopic species (d0, d1, d2, d3, etc.). High isotopic enrichment (e.g., >95% or >99% d3) is necessary to prevent signal interference from the unlabeled analyte.[10]

  • Lot Number, Test Date, and Retest/Expiry Date.

Many reputable suppliers, such as those specializing in Certified Reference Materials (CRMs), manufacture and test their products under rigorous international standards like ISO/IEC 17025 and ISO 17034.[11] While not always available for every research chemical, a CRM provides the highest level of metrological traceability.

Recommended Protocol: Incoming Quality Control

For critical applications, especially in later-stage development or clinical research, in-house verification of the new standard is advised before its use in sample analysis.

Objective: To verify the identity and estimate the purity of a newly acquired lot of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.

Methodology:

  • Documentation Review:

    • Scrutinize the supplier's CoA. Ensure all key parameters (identity, chemical purity, isotopic purity) are present and meet your predefined acceptance criteria.

  • Solubility Check:

    • Prepare a stock solution in a suitable solvent (e.g., Methanol, Acetonitrile) as recommended by the supplier. Observe for complete dissolution. Any particulates may indicate an impurity or degradation.

  • Identity Confirmation via LC-MS:

    • Prepare a dilute solution of the standard.

    • Infuse directly into the mass spectrometer or inject onto an LC system.

    • Confirm the mass of the protonated molecule [M+H]⁺. For C₉H₆D₃NO₂, the expected monoisotopic mass is approximately 166.09 Da, a +3 Da shift from the unlabeled analogue's mass of ~163.07 Da.

  • Purity Assessment via LC-MS or HPLC-UV:

    • Develop a chromatographic method capable of separating the main peak from any potential impurities.

    • Run a high-concentration injection.

    • Integrate all peaks. The peak area of the main component as a percentage of the total area provides an estimate of purity. This should align with the purity value reported on the CoA.

  • Isotopic Purity Check (Optional but Recommended):

    • Using a high-resolution mass spectrometer, examine the mass spectrum of the main peak.

    • Determine the relative intensity of the d0 (unlabeled) peak compared to the d3 peak. Significant d0 content can compromise assay accuracy.

Visualization of Key Workflows

To ensure a systematic approach, the following diagrams outline the recommended workflows for supplier qualification and the logic behind using a SIL internal standard.

SupplierQualification cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Document Review cluster_2 Phase 3: Procurement & Verification start Identify Need for rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 search Search for Suppliers (e.g., TRC, LGC) start->search request_docs Request Lot-Specific CoA & Pricing search->request_docs review_coa Review CoA for Completeness: - Identity (NMR, MS) - Chemical Purity (>98%?) - Isotopic Purity (>99% d3?) request_docs->review_coa decision Meets Criteria? review_coa->decision reject Reject Supplier/Lot decision->reject No procure Procure Standard decision->procure Yes iqc Perform In-House IQC (LC-MS Identity/Purity) procure->iqc final_decision Passes IQC? iqc->final_decision release Release for Assay Use final_decision->release Yes quarantine Quarantine & Contact Supplier final_decision->quarantine No

Caption: Workflow for Supplier Qualification and Incoming Quality Control (IQC).

Handling and Storage

To maintain the integrity and stability of the standard, proper handling and storage are essential.

  • Storage: Unless otherwise specified by the supplier, the solid material should be stored in a tightly sealed vial at -20°C. Protect from light and moisture.

  • Stock Solutions: Prepare stock solutions in a high-purity solvent (e.g., LC-MS grade Methanol or Acetonitrile). Store stock solutions at -20°C or -80°C in tightly sealed, low-volume amber vials to minimize evaporation and photodegradation.

  • Handling: Allow the solid material and solutions to equilibrate to room temperature before opening to prevent condensation. Use calibrated pipettes and balances for all measurements. Work in a clean, controlled environment to prevent cross-contamination.

Conclusion

The procurement of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a critical first step in the development of robust and reliable bioanalytical methods for nicotine metabolite research. Success depends not only on identifying a supplier but also on a diligent qualification process. By treating analytical standards as a critical reagent, rigorously reviewing the Certificate of Analysis, and performing in-house verification, researchers can ensure the integrity of their quantitative data and the overall success of their scientific endeavors.

References

  • Dongguan Zhongyi Biotechnology Co., Ltd. P995900 rac 5-(3-Pyridyl)tetrahydro-2-furanone. Available from: [Link].

  • Shanghai Zhenzhun Biotechnology Co., Ltd. rac 5-(3-Pyridyl)tetrahydro-2-furanone. Available from: [Link].

  • Genetika Science. Toronto Research Chemicals (TRC). Available from: [Link].

  • CliniSciences. Toronto Research Chemicals. Available from: [Link].

  • Chromatographic Specialties Inc. Toronto Research Chemicals. Available from: [Link].

  • ACI Sciences. Pharmaceutical Standards. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

use of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 in LC-MS

An Application Note and Protocol for the Use of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 in LC-MS Authored by: A Senior Application Scientist Introduction: The Critical Role of Stable Isotope Labeled Internal Standards...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 in LC-MS

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Bioanalysis

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. Biological matrices, such as plasma and urine, are inherently complex, introducing variability from sample to sample that can significantly impact the analytical result. These matrix effects, along with variations in sample preparation and instrument response, necessitate the use of an internal standard (IS). An ideal internal standard is a compound that behaves chemically and physically like the analyte of interest but is distinguishable by the mass spectrometer.

Stable isotope labeled (SIL) internal standards are widely regarded as the gold standard for quantitative LC-MS. By incorporating heavy isotopes like deuterium (²H or D), ¹³C, or ¹⁵N, the SIL-IS has a higher mass than the analyte but exhibits nearly identical chromatographic retention times and ionization efficiencies. This co-elution is crucial as it ensures that any matrix effects or fluctuations during the analytical process affect both the analyte and the internal standard to the same degree, allowing for reliable correction and highly accurate quantification.

This application note provides a comprehensive guide to the use of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 (d3-PFT) as an internal standard for the quantification of its non-deuterated counterpart, rac 5-(3-Pyridyl)tetrahydro-2-furanone (PFT), in human plasma. PFT is a metabolite of interest in pharmacological and toxicological studies due to its structural similarity to cotinine, the primary metabolite of nicotine. The methodologies detailed herein are designed to serve as a robust framework for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Part 1: Method Development and Optimization

Mass Spectrometry Parameters

The successful application of d3-PFT as an internal standard begins with the optimization of mass spectrometry parameters for both PFT and d3-PFT. This is typically performed by infusing a dilute solution of each compound directly into the mass spectrometer.

Key Optimization Steps:

  • Precursor Ion Selection: In positive electrospray ionization (ESI+) mode, both PFT and d3-PFT will readily form protonated molecules, [M+H]⁺.

    • PFT (C₉H₉NO₂): Molecular Weight = 163.17 g/mol -> Precursor Ion (m/z) = 164.2

    • d3-PFT (C₉H₆D₃NO₂): Molecular Weight = 166.20 g/mol -> Precursor Ion (m/z) = 167.2

  • Product Ion Selection: Collision-induced dissociation (CID) of the precursor ions is performed to identify stable and abundant product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). A characteristic fragmentation for this class of compounds involves the cleavage of the furanone ring.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PFT164.2106.115
d3-PFT167.2109.115
Table 1: Optimized MRM transitions for PFT and d3-PFT.

The choice of a 106.1 m/z product ion for PFT corresponds to the pyridinium cation fragment, a common and stable fragment for such structures. The corresponding 109.1 m/z for d3-PFT confirms that the deuterium labels are retained on the fragment, which is ideal for an internal standard.

Chromatographic Conditions

The goal of the chromatographic method is to achieve a sharp, symmetrical peak for PFT, free from interference from matrix components. The use of d3-PFT, which co-elutes with PFT, ensures that any chromatographic variations are accounted for.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating this moderately polar compound.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution is recommended to ensure elution of the analyte in a sharp band while cleaning the column of more hydrophobic matrix components.

Time (min)%BFlow Rate (mL/min)
0.050.4
0.550.4
3.0950.4
4.0950.4
4.150.4
5.050.4
Table 2: Representative chromatographic gradient.

This gradient provides a rapid and effective separation, with an expected retention time for PFT and d3-PFT of approximately 2.5 minutes.

Part 2: Sample Preparation Protocol

A robust sample preparation procedure is essential for removing proteins and phospholipids from the plasma sample, which can cause ion suppression and contaminate the LC-MS system. Protein precipitation is a simple and effective method for this purpose.

Protocol: Protein Precipitation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control (QC) sample.

  • Internal Standard Spiking: Add 25 µL of the d3-PFT working solution (e.g., 100 ng/mL in 50% methanol) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Figure 1: Workflow for plasma sample preparation using protein precipitation.**

Part 3: Method Validation

A full method validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio (PFT peak area / d3-PFT peak area) against the nominal concentration of PFT.

  • Range: A typical calibration range for a pharmacokinetic study might be 1 - 1000 ng/mL.

  • Regression: A linear regression with a 1/x² weighting factor is commonly used to account for heteroscedasticity.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99, and the back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Accuracy and Precision

Accuracy and precision are assessed by analyzing QC samples at multiple concentration levels (e.g., LLOQ, Low, Mid, and High) in replicate (n=5) on three separate days.

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
LLOQ1-3.58.2
Low32.16.5
Mid100-1.84.1
High8000.53.3
Table 3: Representative accuracy and precision data.
  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).

Matrix Effect and Recovery

The use of d3-PFT is critical for compensating for matrix effects. However, it is still important to assess the extent of these effects.

G cluster_0 Analyte Fortification cluster_1 Matrix Effect Assessment A Set A: Analyte in Matrix Post-Extraction B Set B: Analyte in Neat Solution A->B Recovery (%) = (A / B) * 100 C Set C: Pre-spiked Analyte in Matrix C->A Matrix Effect (%) = (C / A) * 100 D Set D: Blank Matrix Extract

Figure 2: Logical relationship for calculating recovery and matrix effect.**

  • Recovery: The extraction recovery is determined by comparing the peak area of PFT in a pre-spiked sample to that of a post-spiked sample.

  • Matrix Factor: The matrix factor is calculated by comparing the peak area of PFT in a post-spiked sample to that in a neat solution. The use of d3-PFT should normalize this factor.

Conclusion

The stable isotope labeled internal standard, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, is an essential tool for the accurate and precise quantification of rac 5-(3-Pyridyl)tetrahydro-2-furanone in complex biological matrices. Its co-elution and identical ionization behavior relative to the analyte ensure that variability from matrix effects and sample processing is effectively nullified. The protocols and methodologies outlined in this application note provide a robust foundation for the development and validation of a bioanalytical method suitable for regulated studies. By adhering to these principles, researchers can generate high-quality data for pharmacokinetic, toxicokinetic, and clinical applications.

References

  • Title: The Use of Stable Isotopes in Quantitative LC-MS: A Bioanalytical Perspective Source: Bioanalysis Journal URL: [Link]

  • Title: Stable Isotope-Labeled Internal Standards in Mass Spectrometry Source: American Pharmaceutical Review URL: [Link]

  • Title: Sample preparation for LC-MS bioanalysis: a review Source: Journal of Chromatography B URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

Application

Application and Protocol for the Use of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 as an Internal Standard in Bioanalytical Methods

Abstract This comprehensive guide details the application of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its corresponding analyte, ra...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its corresponding analyte, rac 5-(3-Pyridyl)tetrahydro-2-furanone, in biological matrices. As a key metabolite of nicotine and other tobacco-specific nitrosamines, accurate quantification of 5-(3-Pyridyl)tetrahydro-2-furanone is critical in toxicology, pharmacology, and tobacco exposure research.[1] This document provides the scientific rationale for using a SIL-IS, detailed physicochemical properties, step-by-step protocols for sample preparation and LC-MS/MS analysis, and a thorough framework for method validation in accordance with current regulatory guidelines.

Introduction: The Imperative for a Robust Internal Standard

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the accuracy and precision of the data are paramount. The journey of an analyte from a complex biological matrix—such as plasma, urine, or tissue homogenate—to the detector is fraught with potential for variability. Sample preparation, extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can all fluctuate, introducing significant error.[2]

The use of an internal standard is a fundamental strategy to correct for this variability.[2] An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.[2] Stable isotope-labeled internal standards are considered the "gold standard" for this purpose.[3][4] By incorporating stable isotopes like deuterium (²H), ¹³C, or ¹⁵N, the mass of the molecule is increased without significantly altering its chemical properties, such as polarity, pKa, and extraction recovery.

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is the deuterated analog of rac 5-(3-Pyridyl)tetrahydro-2-furanone, a lactone metabolite of nicotine.[1] Its use is critical for researchers seeking to accurately quantify exposure to tobacco products or to study the pharmacokinetics of nicotine. The three-dalton mass difference provides a clear distinction from the native analyte in the mass spectrometer, while its near-identical chemical structure ensures it co-elutes chromatographically and experiences the same matrix effects and extraction recovery, thereby providing the most reliable correction.

Physicochemical Properties and Characterization

A thorough understanding of the analyte and internal standard is foundational to robust method development.

Propertyrac 5-(3-Pyridyl)tetrahydro-2-furanone (Analyte)rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 (Internal Standard)Data Source
Synonyms 4-Hydroxy-4-(3-pyridyl)butyric Acid γ-LactoneDihydro-5-(3-pyridinyl)-2(3H)-furanone-d3PubChem, Vendor
Molecular Formula C₉H₉NO₂C₉H₆D₃NO₂PubChem, Vendor
Molecular Weight 163.17 g/mol ~166.2 g/mol PubChem, Calculated
Monoisotopic Mass 163.0633 Da~166.0822 DaPubChem, Calculated
CAS Number 20971-79-32714436-81-2PubChem, Vendor
Appearance Yellow OilTypically supplied as a solid or in solutionVendor Data
Storage Conditions Store at -20°C for long-term stability.Store at -20°C, protected from moisture to prevent H-D exchange.[5]General IS Guidelines

Core Principle: The Role of a SIL-IS in Mitigating Analytical Error

The fundamental principle of using a SIL-IS is to normalize the analyte's signal. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, rather than the absolute response of the analyte alone. This ratiometric approach effectively cancels out variability.

cluster_Process Analytical Workflow cluster_Variability Sources of Variability cluster_Correction Correction Mechanism Analyte Analyte in Matrix Spike Spike IS into Sample Analyte->Spike IS SIL-IS (d3) in Matrix IS->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC Var1 Inconsistent Recovery Extraction->Var1 MS MS Detection LC->MS Var3 Injection Volume Error LC->Var3 Var2 Matrix Effects (Ion Suppression) MS->Var2 Correction Analyte/IS Ratio Remains Constant Var1->Correction Both Analyte & IS are affected proportionally Var2->Correction Both Analyte & IS are affected proportionally Var3->Correction Both Analyte & IS are affected proportionally

Figure 1. Logical workflow demonstrating how a SIL-IS corrects for process variability.

Experimental Protocols

The following sections provide representative protocols. These should serve as a starting point for method development and must be fully validated for the specific matrix and instrumentation used.

Preparation of Stock and Working Solutions

Causality: Preparing separate stock solutions for calibration standards (CAL) and quality controls (QC) is mandated by regulatory guidelines to avoid analytical bias from a single faulty stock.[6] The working solutions are prepared in a solvent compatible with the initial mobile phase to ensure good peak shape.

  • Analyte Primary Stock (1 mg/mL): Accurately weigh ~5 mg of rac 5-(3-Pyridyl)tetrahydro-2-furanone reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Internal Standard (IS) Primary Stock (1 mg/mL): Accurately weigh ~5 mg of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 into a 5 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Analyte Working Solutions (for CALs and QCs): Perform serial dilutions of the Analyte Primary Stock with 50:50 methanol:water to prepare a series of working solutions. These will be used to spike into the blank biological matrix to create the calibration curve and QC samples.

  • IS Working Solution (50 ng/mL): Dilute the IS Primary Stock with acetonitrile. This solution will be used as the protein precipitation solvent, ensuring a constant amount of IS is added to every sample, CAL, and QC.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum, which can otherwise foul the analytical column and ion source.[7][8] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes of interest in solution. The inclusion of the IS in the precipitation solvent simplifies the workflow and minimizes pipetting errors.

  • Aliquot 50 µL of study samples, blank matrix, CALs, and QCs into a 96-well microplate.

  • Add 200 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of water (containing 0.1% formic acid) to each well. This dilution helps to match the solvent strength of the sample to the initial mobile phase conditions, preventing peak distortion.

  • Seal the plate and vortex briefly. It is now ready for injection onto the LC-MS/MS system.

A 1. Aliquot 50 µL Sample (Plasma, CAL, QC) B 2. Add 200 µL Acetonitrile containing 50 ng/mL IS-d3 A->B C 3. Vortex 2 min (Precipitates Protein) B->C D 4. Centrifuge 10 min (Pellets Protein) C->D E 5. Transfer 100 µL Supernatant D->E F 6. Add 100 µL Water (with 0.1% Formic Acid) E->F G 7. Inject into LC-MS/MS F->G

Figure 2. Workflow for sample preparation via protein precipitation.
LC-MS/MS Method Parameters

Causality: The following parameters are proposed based on typical methods for other nicotine metabolites.[3][8][9] A C18 or Phenyl-Hexyl column provides good reversed-phase retention for these moderately polar compounds. A gradient elution ensures that analytes are eluted with a good peak shape in a reasonable timeframe. Positive electrospray ionization (ESI+) is used because the pyridyl nitrogen is readily protonated. The MRM transitions are predicted based on the structure: the precursor ion is the protonated molecule [M+H]⁺, and product ions are generated from characteristic fragmentation of the pyridyl and lactone rings.

ParameterRecommended Setting
LC System UPLC/UHPLC System
Column Reversed-Phase C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, < 2 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B, then re-equilibrate (Total run time ~4-5 min)
Flow Rate 0.4 - 0.5 mL/min
Column Temp 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
rac 5-(3-Pyridyl)tetrahydro-2-furanone 164.1106.1Quantifier
(Analyte)164.179.1Qualifier
rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 167.1109.1Quantifier
(Internal Standard)167.179.1Qualifier

Note: The proposed product ions are based on logical fragmentation pathways (e.g., loss of the lactone carbonyl group and subsequent fragments, or fragmentation related to the pyridyl ring). These transitions must be empirically optimized on the specific mass spectrometer being used by infusing a standard solution to determine the optimal collision energies.

Bioanalytical Method Validation Framework

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. The validation process adheres to guidelines set forth by the FDA and the International Council for Harmonisation (ICH) M10.[6]

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation experiments and their typical acceptance criteria for chromatographic methods.

Validation ParameterPurposeKey ExperimentsAcceptance Criteria (ICH M10)[6]
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Analyze at least 6 unique blank matrix lots.Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Calibration Curve Define the relationship between concentration and instrument response.Analyze a blank, a zero (matrix + IS), and ≥6 non-zero standards over at least 3 runs.Deviation of back-calculated concentrations: ±20% at LLOQ, ±15% at other levels. ≥75% of standards must meet this criterion.
Accuracy & Precision Determine the closeness of measured values to the true value and the reproducibility of measurements.Analyze QC samples at LLOQ, Low, Mid, and High concentrations (≥5 replicates per level) in at least 3 separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).
Matrix Effect Assess the impact of the biological matrix on analyte ionization.Compare analyte response in post-extraction spiked matrix from ≥6 sources to response in a neat solution.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels.Recovery should be consistent and reproducible, though 100% is not required.
Stability Evaluate analyte stability under various conditions encountered during sample handling and storage.Bench-top, freeze-thaw (≥3 cycles), long-term storage, and processed sample stability.Mean concentration of stability samples should be within ±15% of nominal (freshly prepared) samples.

Conclusion

The use of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 as a stable isotope-labeled internal standard provides the most robust and reliable approach for the quantitative determination of its unlabeled analog in complex biological matrices. Its chemical similarity ensures it effectively tracks the analyte through sample preparation and analysis, correcting for inevitable process variability. The protocols and validation framework presented here offer a comprehensive starting point for researchers in toxicology and pharmacology. Adherence to these principles and rigorous validation according to ICH M10 guidelines will ensure the generation of high-quality, defensible data for pharmacokinetic, toxicokinetic, and biomarker studies.

References

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Available from: [Link]

  • Lourdes, G., et al. (2025). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. ResearchGate. Available from: [Link]

  • Pillet, V., et al. (2015). Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application. PubMed. Available from: [Link]

  • Al-Horani, R. A., et al. (n.d.). Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available from: [Link]

  • de Boer, T., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available from: [Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. Available from: [Link]

  • Schultis, K., et al. (n.d.). Determination of gamma-butyrolactone (GBL). Available from: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxy-4-(3-pyridyl)-butanoic acid (HMDB0001119). Available from: [Link]

  • Fabregat, A., et al. (2014). Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry. PMC. Available from: [Link]

Sources

Method

Application Note &amp; Protocol: Quantitative Analysis of a Nornicotine Metabolite Using rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 as an Internal Standard

Authored by: A Senior Application Scientist Introduction Nornicotine is a primary metabolite of nicotine, and its quantification in biological matrices is of significant interest in toxicology, pharmacology, and tobacco...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Nornicotine is a primary metabolite of nicotine, and its quantification in biological matrices is of significant interest in toxicology, pharmacology, and tobacco exposure studies. Accurate and precise measurement of nornicotine and its metabolites is crucial for understanding nicotine metabolism and its physiological effects. This document provides a detailed protocol for the use of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 as a stable isotope-labeled internal standard (SIL-IS) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of its non-deuterated analog, 5-(3-Pyridyl)tetrahydro-2-furanone.

The use of a SIL-IS is the gold standard in quantitative mass spectrometry. The SIL-IS, in this case, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, is chemically identical to the analyte of interest but has a higher mass due to the incorporation of deuterium atoms. This allows it to co-elute with the analyte during chromatography and experience similar ionization and matrix effects, but be distinguished by the mass spectrometer. This co-behavior corrects for variability during sample preparation and analysis, leading to highly accurate and precise quantification.

This application note is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles and LC-MS/MS instrumentation.

Chemical Information

Compound rac 5-(3-Pyridyl)tetrahydro-2-furanone rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3
Structure (Structure of non-deuterated form shown)(Structure is identical with 3 deuterium atoms)
Molecular Formula C9H9NO2C9H6D3NO2
Molecular Weight 163.17 g/mol 166.20 g/mol
CAS Number 59578-62-0Not available
Synonyms 5-(pyridin-3-yl)dihydrofuran-2(3H)-oned3-Nornicotine lactone

Principle of the Method: Stable Isotope Dilution

The core of this protocol is the principle of stable isotope dilution analysis (SIDA). A known concentration of the deuterated internal standard (rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3) is added to all samples, including calibration standards and unknown samples, at the beginning of the sample preparation process. The ratio of the mass spectrometric response of the analyte to the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This ratiometric measurement corrects for potential loss of analyte during sample extraction and for fluctuations in instrument response.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Analyte) Add_IS Add Known Amount of Internal Standard (IS-d3) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC LC Separation Final_Sample->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS-d3) MS->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Quantify Determine Unknown Concentration Cal_Curve->Quantify

Figure 1: A generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.

Materials and Reagents

  • Instrumentation:

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chemicals and Standards:

    • rac 5-(3-Pyridyl)tetrahydro-2-furanone (analyte standard)

    • rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 (internal standard)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water

  • Consumables:

    • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

    • Autosampler vials

    • Pipettes and tips

    • Microcentrifuge tubes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of rac 5-(3-Pyridyl)tetrahydro-2-furanone and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard at a concentration that will yield a robust signal when spiked into samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma.

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are suggested starting conditions and should be optimized for the specific instrumentation being used.

LC Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions (To be optimized by infusing the standards)
Analyte (C9H9NO2) Q1: 164.1 -> Q3: (e.g., 106.1, 78.1)
IS (C9H6D3NO2) Q1: 167.1 -> Q3: (e.g., 109.1, 81.1)

Note: The specific MRM transitions and collision energies must be determined empirically by infusing the pure analyte and internal standard solutions into the mass spectrometer.

cluster_infusion Method Development: Infusion cluster_infusion_is Infuse_Analyte Infuse Analyte Standard Find_Precursor_A Find Precursor Ion (Q1) [M+H]+ = 164.1 Infuse_Analyte->Find_Precursor_A Find_Product_A Find Product Ions (Q3) (e.g., 106.1, 78.1) Find_Precursor_A->Find_Product_A Infuse_IS Infuse IS-d3 Standard Find_Precursor_IS Find Precursor Ion (Q1) [M+H]+ = 167.1 Infuse_IS->Find_Precursor_IS Find_Product_IS Find Product Ions (Q3) (e.g., 109.1, 81.1) Find_Precursor_IS->Find_Product_IS

Figure 2: Workflow for determining optimal MRM transitions for the analyte and internal standard.

Data Analysis and Method Validation

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: The concentration of the analyte in unknown samples is calculated from the calibration curve using the measured peak area ratio.

  • Method Validation: For use in regulated studies, the method should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision

    • Matrix Effect

    • Stability (freeze-thaw, bench-top, long-term)

Conclusion

This application note provides a robust framework for the quantitative analysis of the nornicotine metabolite 5-(3-Pyridyl)tetrahydro-2-furanone in biological matrices. The use of its deuterated analog, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, as an internal standard ensures high accuracy and precision, which is essential for reliable pharmacokinetic and toxicological assessments. The provided protocol is a starting point and should be fully optimized and validated for the specific application and instrumentation.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • Ronquist, F., & Simonsson, U. S. (2013). The use of a stable isotope-labelled internal standard in bioanalytical assays: a review of its impact on method performance. Journal of Pharmaceutical and Biomedical Analysis, 78, 147-159.
  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Application

Synthesis of Deuterated Cotinine and its Metabolites: An In-Depth Technical Guide for Researchers

Introduction: The Critical Role of Deuterated Standards in Nicotine and Cotinine Research In the fields of pharmacology, toxicology, and drug metabolism, the use of stable isotope-labeled internal standards is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Deuterated Standards in Nicotine and Cotinine Research

In the fields of pharmacology, toxicology, and drug metabolism, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results, particularly in mass spectrometry-based analyses.[1] Deuterated analogs of target analytes, such as cotinine and its metabolites, serve as ideal internal standards because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, yet are distinguishable by their mass-to-charge ratio. This co-elution during chromatographic separation and similar ionization efficiency allows for precise correction of variations in sample extraction, handling, and instrument response, thereby ensuring the integrity of the analytical data.[1]

Cotinine, the primary metabolite of nicotine, is a crucial biomarker for assessing exposure to tobacco smoke.[2][3] Its major metabolite, trans-3'-hydroxycotinine, provides further insights into nicotine metabolism rates, which are largely governed by the cytochrome P450 2A6 (CYP2A6) enzyme.[3] The ratio of trans-3'-hydroxycotinine to cotinine is a valuable phenotype for CYP2A6 activity.[3] Consequently, the availability of high-purity deuterated cotinine and trans-3'-hydroxycotinine is essential for a wide range of research applications, from pharmacokinetic studies to clinical diagnostics and forensic analysis.

This comprehensive guide provides detailed application notes and protocols for the chemical synthesis of various deuterated isotopologues of cotinine and its principal metabolite, trans-3'-hydroxycotinine. We will delve into the rationale behind the selection of deuteration sites, explore different synthetic strategies, and provide step-by-step experimental procedures.

Metabolic Pathway of Nicotine and the Significance of Deuterated Analogs

The metabolism of nicotine is a complex process primarily occurring in the liver. The major pathway involves the conversion of nicotine to cotinine, a reaction catalyzed by CYP2A6.[4] Cotinine is then further metabolized, predominantly to trans-3'-hydroxycotinine, also by CYP2A6. Understanding the kinetics of these transformations is vital for assessing individual differences in nicotine metabolism, which can influence smoking behavior, addiction, and the efficacy of smoking cessation therapies.

The use of deuterated nicotine and cotinine in metabolic studies allows researchers to trace the fate of these compounds in biological systems with high precision.[2][5] By administering a known amount of a deuterated compound and analyzing the resulting labeled metabolites, one can accurately determine rates of conversion, clearance, and excretion without interference from endogenous (unlabeled) compounds.

Part 1: Chemical Synthesis of Deuterated Cotinine

The synthesis of deuterated cotinine can be approached in several ways, primarily depending on the desired position and number of deuterium atoms. The most common isotopologues used in research are cotinine-d3 (deuterated on the N-methyl group) and cotinine-d4 (deuterated on the pyrrolidinone ring).

Rationale for Deuteration Site Selection
  • N-methyl-d3-Cotinine (Cotinine-d3): Deuteration at the N-methyl position is a common strategy. The C-D bond is stronger than the C-H bond, which can sometimes lead to a kinetic isotope effect, slightly altering the rate of metabolism if N-demethylation is a significant metabolic pathway for cotinine. However, for its primary use as an internal standard in mass spectrometry, the mass shift of +3 Da is the most critical feature, providing clear separation from the unlabeled analyte.

  • Pyrrolidinone Ring Deuteration (e.g., Cotinine-d4): Introducing deuterium atoms onto the pyrrolidinone ring offers a larger mass shift and can be useful for studies investigating the metabolism of the ring itself. The positions 3' and 4' are common sites for deuteration.

Synthetic Strategy 1: Synthesis of Cotinine-d3 via N-methylation of Nornicotine

A robust method for preparing cotinine-d3 involves the methylation of nornicotine using a deuterated methylating agent. Nornicotine is the N-demethylated metabolite of nicotine and can be synthesized or obtained commercially.

Nornicotine Nornicotine Reaction N-Methylation Reaction Nornicotine->Reaction CD3I Iodomethane-d3 (CD3I) CD3I->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification Cotinine_d3 Cotinine-d3 Purification->Cotinine_d3

Caption: Synthesis of Cotinine-d3 via N-methylation.

  • Materials:

    • (S)-Nornicotine

    • Iodomethane-d3 (CD3I, 99.5 atom % D)

    • Potassium carbonate (K2CO3), anhydrous

    • Acetonitrile (CH3CN), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

  • Procedure:

    • To a solution of (S)-nornicotine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add iodomethane-d3 (1.5 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude (S)-cotinine-d3 by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield pure (S)-cotinine-d3.

    • Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and isotopic purity.

Synthetic Strategy 2: Synthesis of Cotinine-d4 via Oxidation of Deuterated Nicotine

The synthesis of cotinine with deuterium labels on the pyrrolidinone ring, such as cotinine-d4, typically starts from a correspondingly deuterated nicotine precursor.

Nicotine_d4 Nicotine-d4 Reaction Oxidation Reaction Nicotine_d4->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification Cotinine_d4 Cotinine-d4 Purification->Cotinine_d4

Caption: Synthesis of Cotinine-d4 from Nicotine-d4.

Note: The synthesis of the starting material, (S)-Nicotine-4',4'-d2, is a multi-step process and is not detailed here. It can be prepared from deuterated precursors.

  • Materials:

    • (S)-Nicotine-4',4'-d2

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (CH2Cl2), anhydrous

    • Saturated aqueous sodium sulfite (Na2SO3)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Solvents for chromatography

  • Procedure:

    • Dissolve (S)-Nicotine-4',4'-d2 (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite to destroy the excess peroxide.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Combine the pure fractions and remove the solvent to yield (S)-Cotinine-4',4'-d2.

    • Confirm the structure and isotopic labeling by NMR and mass spectrometry.

Part 2: Synthesis of Deuterated trans-3'-Hydroxycotinine

The synthesis of deuterated trans-3'-hydroxycotinine generally involves the hydroxylation of a pre-synthesized deuterated cotinine. A common method involves deprotonation of cotinine followed by oxidation.[6][7][8]

Synthetic Strategy: Hydroxylation of Deuterated Cotinine

This method can be adapted for various deuterated cotinine isotopologues to produce the corresponding deuterated trans-3'-hydroxycotinine.

Deut_Cotinine Deuterated Cotinine (e.g., Cotinine-d3) Reaction Hydroxylation Reaction Deut_Cotinine->Reaction LDA Lithium Diisopropylamide (LDA) LDA->Reaction Oxidant Oxidizing Agent (e.g., MoOPH) Oxidant->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification Deut_3HC Deuterated trans-3'-Hydroxycotinine Purification->Deut_3HC

Sources

Method

Application Note: Elucidating Furanone Structures Through Mass Spectrometry Fragmentation

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Furanones and the Role of Mass Spectrometry Furanones, a class of heterocyclic organic compounds, are pivotal in nu...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Furanones and the Role of Mass Spectrometry

Furanones, a class of heterocyclic organic compounds, are pivotal in numerous scientific fields. They are key contributors to the flavor and aroma profiles of many natural and thermally processed foods, such as the caramel-like scent of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in strawberries and pineapple.[1][2] Beyond food science, the furanone scaffold is present in a wide array of biologically active molecules and natural products, making it a structure of interest in pharmaceutical research and drug development.[3]

The structural characterization of these compounds is essential for understanding their function, formation mechanisms, and for quality control in various industries. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a premier analytical tool for this purpose.[2][3] Its high sensitivity and the structural information gleaned from fragmentation patterns allow for the confident identification and quantification of furanones, even in complex matrices.[2]

This application note provides a detailed guide to the mass spectrometric fragmentation of furanones. It delves into the core fragmentation mechanisms under different ionization techniques, offers field-proven analytical protocols, and presents a framework for reliable data interpretation.

Fundamentals of Furanone Fragmentation

The fragmentation of a furanone's molecular ion is not random; it follows predictable chemical pathways dictated by the molecule's structure, the ionization method, and the energy applied. Understanding these pathways is crucial for deducing the original structure from the resulting mass spectrum.

Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
  • Electron Ionization (EI): Typically used in GC-MS, EI is a high-energy "hard" ionization technique that bombards molecules with 70 eV electrons. This process induces extensive and reproducible fragmentation, creating a rich "fingerprint" spectrum that is excellent for library matching and structural elucidation of unknown volatile furanones.[1] The resulting molecular radical cations (M+•) are highly energetic and prone to rearrangement and cleavage.[4]

  • Electrospray Ionization (ESI): Commonly paired with LC-MS, ESI is a "soft" ionization technique ideal for larger, less volatile, or thermally labile furanone-containing molecules.[5][6] It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, which have low internal energy.[7] Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), where a specific precursor ion is isolated and fragmented through collision-induced dissociation (CID).[5]

Core Fragmentation Pathways of the Furanone Ring

Systematic studies, often employing isotopically labeled compounds, have revealed several key fragmentation mechanisms for alkylated 3(2H)-furanones.[1][8]

  • Ring Cleavage: The furanone ring itself is susceptible to bond cleavage. A common pathway involves the breakdown of the C2-C3 and C4-C5 bonds, which can lead to the neutral loss of carbon monoxide (CO) or a C2O2 moiety.[1][2] Another significant cleavage occurs at the O-C2 and C4-C5 bonds.[2] These cleavages produce characteristic ions that are diagnostic for the core furanone structure.

  • Loss of Small Neutral Molecules: The fragmentation of furanones is often characterized by the sequential loss of stable neutral molecules.

    • Loss of CO ([M-28]+): A hallmark of many cyclic carbonyl compounds, the loss of a carbon monoxide molecule is a prominent fragmentation pathway for furanones.[1]

    • Loss of Water ([M-18]+): For hydroxy-substituted furanones, such as Furaneol, the loss of a water molecule is a common fragmentation event.[5]

    • Loss of Substituents: Alkyl groups attached to the ring can be lost via α-cleavage, a process highly favored due to the formation of a resonance-stabilized carbocation.[9]

  • McLafferty Rearrangement: This is a highly diagnostic fragmentation for furanones containing an alkyl chain of at least three carbons with a hydrogen atom on the gamma (γ) carbon.[9][10] The reaction proceeds through a six-membered ring transition state, where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the β-carbon bond.[11] This results in the elimination of a neutral alkene and the formation of a stabilized enol radical cation, which is detected by the mass spectrometer.[1][9] For instance, the McLafferty rearrangement in homofuraneol leads to the release of ethylene and the formation of a characteristic ion at m/z 114.[1]

  • Retro-Diels-Alder (RDA) Reaction: While a classic fragmentation for six-membered unsaturated rings, the RDA mechanism can also occur in more complex fused-ring systems containing a furanone moiety, such as certain flavonoids.[6][12] This reaction involves the cleavage of two bonds within a ring, resulting in the formation of a diene and a dienophile.[12] Its occurrence is highly structure-dependent.

The logical flow from sample preparation to data analysis is a critical aspect of robust analytical science. The following diagram outlines a generalized workflow for the analysis of furanones.

Caption: Generalized experimental workflow for furanone analysis.

Key Fragmentation Pathways Visualized

The following diagrams illustrate the primary fragmentation mechanisms discussed, using a generic substituted 3(2H)-furanone as a model.

G cluster_main Key Fragmentation Pathways of Substituted Furanones cluster_path1 Ring Cleavage & Neutral Loss cluster_path2 Rearrangement M [M]+• (Molecular Ion) A Loss of CO M->A - CO B Loss of H₂O (if OH present) M->B - H₂O C Loss of Alkyl Radical (α-cleavage) M->C - •R D McLafferty Rearrangement (Loss of Alkene) M->D γ-H transfer

Caption: Core fragmentation routes for furanone molecular ions.

Analytical Protocols

The choice between GC-MS and LC-MS is dictated by the analyte's properties. Volatile furanones responsible for aroma are best suited for GC-MS, while larger or polar molecules require LC-MS.

Protocol 1: GC-MS Analysis of Volatile Furanones in a Food Matrix

This protocol is adapted from methodologies used in food and flavor chemistry for compounds like Furaneol and homofuraneol.[1][13][14] Derivatization is sometimes employed to improve the volatility and thermal stability of polar furanones, though it may not always be necessary.[15][16]

Objective: To identify and quantify volatile furanones in a complex food sample.

Methodology:

  • Sample Homogenization & Extraction:

    • Weigh 2-5 grams of the homogenized sample (e.g., fruit puree, coffee grounds) into a 50 mL centrifuge tube.

    • Add an appropriate internal standard (e.g., deuterated furanone analogue).

    • Add 10 mL of a suitable organic solvent (e.g., acetonitrile or diethyl ether).

    • Vortex vigorously for 2 minutes and/or sonicate for 15 minutes.

  • Cleanup (QuEChERS-based approach): [13][17]

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.

    • Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.

    • Transfer an aliquot of the supernatant (organic phase) to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., PSA to remove organic acids, C18 to remove lipids).

    • Vortex for 1 minute and centrifuge at >3000 x g for 5 minutes.

  • Final Preparation & Injection:

    • Transfer the final extract into a GC vial.

    • Inject 1 µL into the GC-MS system.

  • GC-MS Instrumental Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-Wax or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1][13]

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min).[1]

    • MS System: Agilent 5977 or equivalent single quadrupole or tandem quadrupole (MS/MS) system.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.[18]

Protocol 2: LC-MS/MS Analysis of Furanone-Containing Compounds

This protocol is designed for non-volatile or thermally sensitive furanones, such as those found in natural product extracts or biological systems.[3][5]

Objective: To identify and quantify a target furanone derivative in a liquid extract.

Methodology:

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice, plasma), centrifuge to remove particulates.

    • Perform a Solid Phase Extraction (SPE) for cleanup and concentration. Condition a C18 SPE cartridge, load the sample, wash with a weak solvent (e.g., 5% methanol in water), and elute the analytes with a strong solvent (e.g., methanol or acetonitrile).

    • Add an internal standard prior to extraction for accurate quantification.

  • Final Preparation & Injection:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 methanol:water).

    • Filter through a 0.22 µm syringe filter into an LC vial.

    • Inject 5-10 µL into the LC-MS/MS system.

  • LC-MS/MS Instrumental Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[3]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.[3]

    • MS System: Triple quadrupole (QqQ) or Q-TOF mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive or negative mode.

    • Capillary Voltage: 3.5 kV.[3]

    • Source Temperature: 120 °C.[3]

    • Collision Gas: Argon.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. Collision energies must be optimized for each specific compound.[5]

Data Interpretation: A Case Study with 4-Hydroxy-Alkyl-3(2H)-Furanones

A systematic study of unlabeled and isotopically labeled 3(2H)-furanones provides an excellent framework for data interpretation.[1] The table below summarizes the key fragment ions observed under EI-MS/MS conditions.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Probable Identity/Origin of Fragment
Norfuraneol 11499, 86, 71, 58, 43Ring cleavage products, loss of H₂O, loss of CO
Furaneol 128113, 110, 99, 85, 72, 57, 43Loss of CH₃, loss of H₂O, loss of CO, ring cleavage
Homofuraneol 142127, 114, 113, 99, 86, 71, 43Loss of CH₃ (α-cleavage), McLafferty (loss of C₂H₄), loss of C₂H₅

Data synthesized from Fay, L. B., et al. (1997).[1]

The presence of the ion at m/z 127 (loss of a methyl group) and m/z 114 (McLafferty rearrangement) are highly characteristic fragments for identifying homofuraneol.[1] Similarly, the base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]+, is a strong indicator in the spectra of many furanones with methyl substituents.[1]

Conclusion

The mass spectrometric fragmentation of furanones is a systematic process governed by fundamental principles of organic chemistry. By understanding the key pathways—including ring cleavages, neutral losses, and characteristic rearrangements like the McLafferty rearrangement—researchers can confidently identify these important compounds. The choice of analytical approach, whether GC-MS for volatile analytes or LC-MS/MS for less volatile compounds, allows for tailored and robust methodologies. The protocols and data presented in this note serve as a comprehensive guide for scientists and developers to harness the power of mass spectrometry in their work with furanones, from characterizing food aromas to advancing pharmaceutical discovery.

References

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Semantic Scholar. [Link]

  • Khan, S., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Longdom Publishing. [Link]

  • Wikipedia. McLafferty rearrangement. [Link]

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. [Link]

  • EURL-PC. (2024). 2(5H)-furanone in food (meat, cheese and fish). Analytical Method Document. [Link]

  • Zwiener, C., & Kronberg, L. (2001). Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS. PubMed. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Hoenicke, K., et al. (2004). Analysis of Furan in Different Foodstuffs Using Gas Chromatography Mass Spectrometry. Czech Journal of Food Sciences. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • Lin, Y-S., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Chen, Y., & Sidisky, L. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Rouseff, R. L., & Naim, M. (1998). Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. ACS Publications. [Link]

  • Khan, S., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Semantic Scholar. [Link]

  • Dr. Shishir Kumar. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]

  • Galceran, M. T., et al. (2002). Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples. PubMed. [Link]

  • Espinosa-Jalapa, N. B., et al. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Publications. [Link]

  • Wang, Y., et al. (2017). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. National Institutes of Health (NIH). [Link]

  • Chemistry LibreTexts. (2022). 6.3: Rearrangement. [Link]

  • Dampc, M., et al. (2012). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]

  • Fareedian Chemistry. (2020). Mass spectrometry: Retro diels alder fragmentation. YouTube. [Link]

  • Stevens, K. G., et al. (2021). Retro Diels–Alder Fragmentation of Fulvene–Maleimide Bioconjugates for Mass Spectrometric Detection of Biomolecules. ResearchGate. [Link]

  • Sparkman, O. D., et al. Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Wang, H., et al. (2020). A rapid and sensitive method for simultaneous quantification of seven furfural compounds in milk powder based on GC-MS/MS combined with QuEChERS method. J-Stage. [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Turecek, F., & Hanus, V. (1984). Retro‐Diels‐Alder reaction in mass spectrometry. Scilit. [Link]

Sources

Application

application of deuterated standards in bioanalysis

Application Notes & Protocols Topic: The Strategic Application of Deuterated Internal Standards in Regulated Bioanalysis Abstract The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of Deuterated Internal Standards in Regulated Bioanalysis

Abstract

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is the universally accepted gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its purpose is to mimic the analyte throughout the entire analytical process—from extraction to ionization—thereby correcting for variability and ensuring the highest degree of accuracy and precision. This document provides an in-depth guide on the principles, best practices, potential pitfalls, and regulatory expectations associated with the use of deuterated standards. A detailed protocol for method validation using a deuterated internal standard is provided for practical implementation in a regulated laboratory setting.

The Foundational Principle: Why Deuterated Standards are the Gold Standard

In quantitative LC-MS/MS, the final measurement is a signal intensity (peak area) that can be influenced by numerous factors at each stage of the workflow. These include analyte loss during sample preparation, variability in injection volume, and fluctuations in ionization efficiency due to matrix effects. The role of an internal standard (IS) is to compensate for this variability.

An ideal IS should behave identically to the analyte in every step except for the final detection. Deuterated standards approach this ideal more closely than any other type of IS (e.g., analog standards). By substituting one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H), we create a molecule with nearly identical physicochemical properties to the parent analyte.

  • Co-elution in Chromatography: The analyte and its deuterated IS have virtually the same polarity and molecular shape, causing them to co-elute from the liquid chromatography (LC) column.

  • Identical Extraction Recovery: They exhibit the same partitioning behavior during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization in the mass spectrometer source due to co-eluting matrix components, are a primary source of analytical error. Because the deuterated IS co-elutes and has the same ionization characteristics as the analyte, it experiences the same degree of matrix effect, allowing the peak area ratio (Analyte/IS) to remain constant and accurate.

The mass spectrometer can easily differentiate the analyte from the deuterated IS due to the mass difference, allowing for simultaneous measurement. This principle of "isotopic dilution" is the cornerstone of modern quantitative bioanalysis.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis A Biological Sample (Analyte Present) B Spike with Known Amount of Deuterated IS A->B Step 1 C Extraction (e.g., Protein Precipitation) B->C Step 2 Analyte & IS experience same potential loss D LC Separation (Analyte & IS Co-elute) C->D Step 3 E MS Ionization (Analyte & IS experience same matrix effects) D->E Step 4 F MS Detection (Separate MRM transitions based on mass difference) E->F Step 5 G Data Processing Calculate Peak Area Ratio (Analyte / IS) F->G Step 6 H Accurate Quantification (Ratio is independent of recovery & matrix effects) G->H Final Result

Figure 1: Conceptual workflow demonstrating how a deuterated internal standard corrects for variability throughout the bioanalytical process.

Critical Considerations for Selecting and Using Deuterated Standards

While powerful, the successful use of deuterated standards requires careful planning. The following points represent field-proven insights critical for robust method development.

Position and Degree of Deuteration

The placement and number of deuterium atoms are paramount.

  • Metabolic Stability: The deuterium label must be placed on a position that is not susceptible to metabolic cleavage. If the label is lost in vivo or during incubation, the IS will convert to the analyte, leading to an overestimation of the true concentration.

  • Chemical Stability & Back-Exchange: Deuterium should not be placed on atoms with exchangeable protons, such as hydroxyl (-OH), amine (-NH₂), or thiol (-SH) groups. In aqueous environments, these deuterons can readily exchange with protons from the solvent, compromising the integrity of the standard.

  • Mass Shift: A mass difference of at least 3 atomic mass units (amu) is strongly recommended. This minimizes the risk of "isotopic crosstalk," where the natural abundance of heavy isotopes (primarily ¹³C) in the analyte contributes to the signal in the IS mass channel. For an analyte with 20 carbon atoms, the M+2 isotope peak is approximately 22% of the monoisotopic peak, and the M+3 is around 2.5%. A +4 Da shift (e.g., -d4) or greater effectively isolates the IS signal.

Start Select Deuteration Site on Analyte Molecule Q1 Is the proposed site metabolically labile? Start->Q1 A1_Yes Yes (e.g., O-methyl group) Q1->A1_Yes Yes A1_No No (e.g., Aromatic C-H) Q1->A1_No No Reject Reject Site: Find a more stable position A1_Yes->Reject Q2 Is the site an exchangeable proton position? (-OH, -NH, -COOH) A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->Reject Q3 Does the total mass shift exceed +3 Da? A2_No->Q3 A3_No No (Risk of Crosstalk) Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes A3_No->Reject End Site is Suitable for Deuterated Standard A3_Yes->End

Figure 2: Decision logic for selecting a stable and effective deuteration site on an analyte molecule.

Isotopic and Chemical Purity

The purity of the deuterated IS is non-negotiable.

  • Isotopic Purity: The standard should be >98% isotopically pure. The most critical impurity is the presence of the unlabeled analyte (d₀). This unlabeled material in the IS solution will contribute to the analyte signal, creating a positive bias and artificially elevating the assay's lower limit of quantification (LLOQ).

  • Chemical Purity: The standard must be free from other chemical impurities that could interfere with the analysis or represent a different salt form than the analyte standard.

The Chromatographic Isotope Effect

Deuterium-carbon bonds are slightly stronger and less polar than protium-carbon bonds. In reversed-phase LC, this can sometimes lead to the deuterated standard eluting slightly earlier than the analyte. While minor shifts (<0.1 min) are often tolerable, significant separation can be problematic. If the analyte and IS elute at different times, they may experience different levels of matrix effects, defeating the primary purpose of the IS. This must be evaluated during method development.

Protocol: Validation of a Bioanalytical Method Using a Deuterated IS

This protocol outlines the validation of a method for "Drug-X" in human plasma using "Drug-X-d4" as the internal standard, in accordance with FDA and EMA guidelines.

Objective

To perform a full validation of an LC-MS/MS method to quantify Drug-X in human plasma over a concentration range of 1-1000 ng/mL.

Materials & Reagents
  • Analyte: Drug-X reference standard (>99% purity)

  • Internal Standard: Drug-X-d4 (>98% isotopic purity, >99% chemical purity)

  • Control Matrix: Screened, pooled human plasma (K₂EDTA)

  • Reagents: HPLC-grade methanol, acetonitrile, water, formic acid

  • Equipment: Calibrated pipettes, vortex mixer, centrifuge, analytical balance, LC-MS/MS system

Step-by-Step Experimental Workflow

Step 1: Stock and Working Solution Preparation

  • Prepare a primary stock solution of Drug-X (1 mg/mL) in methanol.

  • Prepare a primary stock solution of Drug-X-d4 (1 mg/mL) in methanol.

  • From the Drug-X stock, prepare serial dilutions (working solutions) in 50:50 methanol:water to be used for spiking calibration standards (CAL) and quality control (QC) samples.

  • Prepare an IS working solution (e.g., 500 ng/mL) in acetonitrile. This solution will be used as the protein precipitation solvent.

Step 2: Preparation of CAL and QC Samples

  • Spike control human plasma with the appropriate Drug-X working solutions to prepare CAL standards at concentrations such as 1, 2, 5, 20, 80, 200, 800, and 1000 ng/mL. The volume of spiking solution should not exceed 5% of the plasma volume.

  • Independently, prepare QC samples at four levels:

    • LLOQ: 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Mid QC (MQC): 150 ng/mL

    • High QC (HQC): 750 ng/mL

Step 3: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of each sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (500 ng/mL Drug-X-d4 in acetonitrile). This single step adds the IS and precipitates plasma proteins.

  • Vortex all tubes for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Start Start: Plasma Sample (CAL, QC, Unknown) 50 µL Step1 Add 200 µL Acetonitrile containing Drug-X-d4 (IS) Start->Step1 Step2 Vortex for 1 minute (Mixes IS & Precipitates Proteins) Step1->Step2 Step3 Centrifuge at 14,000 rpm for 10 minutes Step2->Step3 Step4 Pellet of Precipitated Proteins Forms Step3->Step4 Step5 Transfer 100 µL of Supernatant to Vial Step3->Step5 End Ready for LC-MS/MS Injection Step5->End

Figure 3: Step-by-step workflow for the protein precipitation sample extraction protocol.

Step 4: LC-MS/MS Analysis

  • LC System: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions:

    • Drug-X: e.g., Q1: 450.2 -> Q3: 250.1

    • Drug-X-d4: e.g., Q1: 454.2 -> Q3: 254.1

Validation Experiments & Acceptance Criteria

The following experiments must be performed to demonstrate the method is reliable and fit for purpose.

Validation ParameterExperiment DescriptionAcceptance Criteria (Typical)
Selectivity Analyze six different lots of blank matrix to check for interferences at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Matrix Effect Compare the analyte/IS peak area ratio in post-extraction spiked samples to the ratio in neat solutions for at least six matrix lots.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and precise, though no specific value is required.
Calibration Curve Analyze a calibration curve with at least 6 non-zero points over 3 separate runs.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze at least five replicates of QC samples (LLOQ, L, M, H) in at least three separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Stability Assess analyte and IS stability in matrix under various conditions (Freeze-Thaw, Bench-Top, Long-Term).Mean concentration of stability samples must be within ±15% of nominal concentration.

Conclusion

The use of a high-quality, strategically deuterated internal standard is indispensable for developing robust, reliable, and regulation-compliant bioanalytical methods. It provides the most effective means of correcting for the inherent variability of the LC-MS/MS process, particularly the unpredictable nature of matrix effects. By understanding the principles of its application and rigorously validating the method according to international guidelines, researchers can ensure the generation of high-quality pharmacokinetic and toxicokinetic data that is crucial for drug development and clinical studies.

References

  • Title: The Use of Stable Isotopes in Quantitative LC-MS: A Bioanalytical Perspective Source: Bioanalysis Journal URL: [Link]

  • Title: Recommendation for internal standard use in chromatographic bioanalysis of small molecules Source: Bioanalysis Journal URL: [Link]

  • Title: Deuterated Internal Standards in LC-MS/MS Bioanalysis Source: American Pharmaceutical Review URL: [Link]

  • Title: The Role of Isotope-Labeled Internal Standards in Quantitative LC-MS Source: LCGC North America URL: [Link]

  • Title: The Isotope Effect in Liquid Chromatography: A Review of its Utility in the Separation of Enantiomers and Isotopologues Source: Journal of Chromatography A URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. It...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. It addresses common questions and troubleshooting scenarios related to the stability of this compound in solution, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 in solution?

The principal degradation pathway is the hydrolysis of the lactone (cyclic ester) ring.[1][2][3] This reaction involves the cleavage of the ester bond, leading to the formation of the corresponding open-chain γ-hydroxy carboxylic acid, 4-hydroxy-4-(pyridin-3-yl)butanoic acid-d3. This ring-opening can be catalyzed by both acidic and basic conditions.[4][5]

G cluster_main Primary Degradation Pathway: Lactone Hydrolysis Lactone rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 (Lactone Form) Acid 4-hydroxy-4-(pyridin-3-yl)butanoic acid-d3 (Hydroxy Acid Form) Lactone->Acid Hydrolysis (+H₂O) Acid or Base Catalyzed Acid->Lactone Intramolecular Esterification (-H₂O) (Lactonization)

Caption: Equilibrium between the lactone and its hydrolyzed form.

Q2: How does the pH of the solution impact the stability of the compound?

The stability of the lactone ring is highly pH-dependent.[6][7]

  • Alkaline Conditions (pH > 8): The compound degrades rapidly due to base-catalyzed hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis.[2][4]

  • Neutral to Slightly Acidic Conditions (pH 4-7): The compound exhibits its greatest stability in this range.[2]

  • Strongly Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis occurs, leading to the opening of the lactone ring.[2][8]

Therefore, maintaining a pH between 4 and 7 is crucial for maximizing the stability of the compound in aqueous solutions. The use of a suitable buffer system is highly recommended.[2]

Q3: What is the significance of the deuterium (d3) label, and how does it affect stability?

The 'd3' signifies that three hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This is typically done to create an internal standard for quantitative mass spectrometry analysis.

There are two main considerations regarding the deuterium label:

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If the deuterated position is involved in a rate-limiting step of a degradation reaction, the reaction will proceed more slowly.[][10] However, for non-enzymatic hydrolysis, the primary stability concern is not the C-D bond itself.

  • Hydrogen-Deuterium (H-D) Exchange: The more critical issue is the potential for H-D exchange, where deuterium atoms are replaced by hydrogen from the solvent (e.g., water, methanol).[11] This exchange compromises the isotopic purity of the standard, leading to inaccurate quantification.[11] This process can be accelerated by improper storage conditions, such as elevated temperatures or non-optimal pH.

Q4: What are the recommended storage conditions for stock and working solutions?

Proper storage is essential to maintain the chemical and isotopic integrity of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.

Solution TypeSolventTemperatureContainerDurationRationale
Stock Solution Aprotic Organic (e.g., Acetonitrile, DMSO)-20°C or -80°CTightly sealed, amber glass vialLong-Term (Months to Years)Minimizes hydrolysis and H-D exchange by excluding water. Low temperature slows any potential degradation.[11]
Working Solution Compatible with analysis (e.g., Mobile Phase)2-8°CTightly sealed vial, light-protectedShort-Term (Hours to Days)Aqueous working solutions have limited stability. They should be prepared fresh daily or stability must be verified.[11]
Q5: Which solvents are best for preparing a stable stock solution?

Aprotic solvents are highly recommended for long-term storage as they lack the exchangeable protons that can participate in hydrolysis or H-D exchange.

  • Recommended: Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate.

  • Use with Caution: Protic solvents like Methanol (MeOH) and Ethanol (EtOH) can be used, but the risk of esterification with the solvent exists under certain conditions, especially acidic ones.[12]

  • Avoid for Long-Term Storage: Aqueous solutions or buffers.

Troubleshooting Guide

Problem: I'm observing a progressive loss of my analyte peak area in my analytical run.

This is a classic symptom of in-solution instability, likely due to the hydrolysis of the lactone ring.

Diagnostic Steps:

  • Analyze the Mass Spectrum: Look for a new peak with a mass 18 Da higher than your parent compound (M+18). This corresponds to the addition of a water molecule during hydrolysis.

  • pH Measurement: Check the pH of your sample solution. If it is outside the optimal 4-7 range, this is a likely cause.

  • Re-prepare and Re-analyze: Prepare a fresh sample from your aprotic stock solution and inject it immediately. If the peak area is restored, it confirms degradation in the prepared sample.

Corrective Actions:

  • Buffer Your Solutions: If working with aqueous media, use a buffer (e.g., citrate, phosphate) to maintain the pH in the 4-7 stability range.[2]

  • Control Temperature: Keep samples in a cooled autosampler (e.g., 4°C) during the analytical sequence to slow degradation. Hydrolysis rates increase significantly with temperature.[7][13]

  • Limit Sample Residence Time: Prepare samples as close to the time of analysis as possible. Avoid letting aqueous samples sit at room temperature for extended periods.

Problem: My quantitative results are inconsistent, and the mass spectrum of my internal standard looks noisy or shows multiple peaks around the target mass.

This could indicate a loss of isotopic purity due to Hydrogen-Deuterium (H-D) exchange.

Diagnostic Steps:

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive tool. Look for the appearance of ions at M-1, M-2, and M-3 relative to the fully deuterated parent ion. This indicates the progressive loss of deuterium atoms.

  • Review Solvent History: Check if the standard has been stored for long periods in protic solvents (water, methanol), especially at room temperature or in unbuffered conditions.

Corrective Actions:

  • Use Aprotic Solvents for Stock: Always prepare and store primary stock solutions in high-purity aprotic solvents like acetonitrile.

  • Minimize Exposure to Protic Solvents: When preparing aqueous working solutions, minimize the time the standard spends in the solution before analysis.

  • Source a New Standard: If significant H-D exchange is confirmed, the integrity of the standard is compromised, and a new vial should be used.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[14][15][16][17]

Objective: To intentionally degrade the sample under various stress conditions to understand degradation pathways.

G cluster_workflow Forced Degradation Workflow A Prepare Analyte Solution (e.g., 1 mg/mL in ACN:Water) B Aliquot into 5 Vials (Acid, Base, Oxidative, Thermal, Photo) A->B C Apply Stress Conditions (See Table Below) B->C D Quench/Neutralize Reaction C->D E Dilute to Working Concentration D->E F Analyze by LC-MS/MS (or other stability-indicating method) E->F G Characterize Degradants (Compare to unstressed control) F->G

Caption: Workflow for a forced degradation (stress testing) study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 in a 50:50 mixture of acetonitrile and water. Prepare an unstressed control sample by diluting this solution to the target analytical concentration and analyzing immediately.

  • Stress Application: Treat aliquots of the 1 mg/mL solution under the following conditions. The goal is to achieve 5-20% degradation. Incubation times and temperatures may need to be optimized.[17]

Stress ConditionReagent & ConditionsTypical IncubationQuenching/Neutralization
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C.[14]2-8 hoursNeutralize with an equimolar amount of 0.1 M NaOH.
Base Hydrolysis Add 0.1 M NaOH. Incubate at room temp.[14]30-60 minutesNeutralize with an equimolar amount of 0.1 M HCl.
Oxidation Add 3% H₂O₂. Incubate at room temp.[15]24 hoursN/A (Dilution is usually sufficient).
Thermal Incubate solution at 70°C (in a sealed vial).48 hoursCool to room temperature.
Photolytic Expose solution to light (ICH option 1 or 2).24-48 hoursN/A
  • Analysis: After quenching, dilute all samples (including the control) to the same final concentration. Analyze by a validated stability-indicating method (e.g., LC-MS) to separate the parent compound from any degradants.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products to determine the degradation pathway and rate under each condition.

References

  • ChemicalBook. (2023, December 6). Gamma-Butyrolactone:an industrial solvent.
  • Wikipedia. γ-Butyrolactone.
  • ACS Publications. Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry.
  • BenchChem. Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • BenchChem. Technical Support Center: Enhancing the Stability of Massoia Lactone in Formulations.
  • PubMed. Factors affecting the in vivo lactone stability and systemic clearance of the lipophilic camptothecin analogue AR-67.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. (2004, October 5).
  • PubMed.
  • ACS Publications. Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry.
  • SWGDRUG.org. (2005, August 22). gamma-butyrolactone.
  • ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • PubMed. Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection.
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  • KoreaScience. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes.
  • Pharmacy 180.
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  • Biosciences Biotechnology Research Asia. (2022, November 8).
  • MDPI. Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence.
  • Simson Pharma Limited. (2025, May 29).
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  • YouTube. (2025, July 25). How Does Lactone Hydrolysis Work?. Chemistry For Everyone.
  • ResearchGate. (2025, October 14). (PDF) Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence.
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  • PubMed. (2014, January 1). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin.
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  • MedCrave online. (2016, December 14).
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  • LGC Standards. rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.
  • NIH. (2019, April 3).
  • NIH. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis.
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Optimization

Technical Support Center: A Guide to Preventing Hydrogen-Deuterium Exchange in Standards

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive guidance on preventing hydrogen-deuterium (H/...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive guidance on preventing hydrogen-deuterium (H/D) back-exchange when working with deuterated standards. Uncontrolled H/D exchange can compromise the isotopic integrity of your standards, leading to inaccurate quantification and misinterpretation of experimental data.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the reliability of your results.

Troubleshooting Guide: Isolating and Resolving H/D Exchange Issues

This section addresses specific problems you might encounter during your experiments. Each issue is followed by potential causes and actionable solutions.

Issue 1: My mass spectrum shows a distribution of molecular ion peaks for my deuterated standard, with masses decreasing by approximately 1 Da.
  • Question: Why am I seeing multiple peaks for my standard instead of a single, sharp isotopic peak?

    Answer: This pattern is a classic indicator of hydrogen-deuterium back-exchange.[2] Each peak in the series likely represents the loss of one deuterium atom, which has been replaced by a hydrogen atom from the surrounding environment, such as your solvent or residual water in the system.[1][2] This effectively reduces the isotopic enrichment of your standard.

    Causality and Recommended Solutions:

    • Suboptimal pH: The rate of H/D exchange is highly dependent on pH, with both acidic and basic conditions catalyzing the reaction. The minimum rate of exchange for many compounds, particularly amide protons, is typically observed at a pH of approximately 2.5-2.6.[1][3]

      • Action: Verify the pH of all your solutions, including sample diluents, quench buffers, and LC mobile phases. Ensure they are maintained within the optimal pH 2.25-2.5 range to minimize exchange.[1] Prepare fresh buffers and verify their pH before each experiment.

    • Elevated Temperatures: Higher temperatures dramatically accelerate the rate of back-exchange.[1]

      • Action: Implement a cold chain workflow. This includes using pre-chilled tubes and buffers, and employing a cooled autosampler and column compartment, ideally maintained at 0°C or even sub-zero temperatures where possible.[1][4]

    • Prolonged Exposure to Protic Solvents: The longer your deuterated standard is in contact with a protic solvent (a solvent with hydrogen atoms bound to oxygen or nitrogen), the more extensive the back-exchange will be.[1]

      • Action: Optimize your liquid chromatography (LC) method to minimize the analysis time.[1] Consider using faster gradients or shorter columns, provided you can maintain the necessary chromatographic resolution.

Issue 2: The signal from my deuterated internal standard is inconsistent or drifting during an analytical run.
  • Question: What causes the response of my internal standard to be unstable across a batch of samples?

    Answer: A drifting internal standard signal can severely impact the precision and accuracy of your quantitative analysis. This variability can stem from on-column H/D exchange, degradation, or differential matrix effects.

    Causality and Recommended Solutions:

    • Labile Deuterium Labels: The stability of the deuterium label is paramount. If the deuterium atoms are located at chemically exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen), they can readily swap with hydrogen from the solvent.[5][6]

      • Action: Whenever possible, select standards where deuterium is placed on stable, non-exchangeable positions, such as aromatic or aliphatic carbons.[5][6] If you must use a standard with labile labels, prepare working solutions fresh and minimize their exposure time to protic solvents.[7]

    • Chromatographic Separation of Analyte and Standard: A phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard to have a slightly different retention time than the non-deuterated analyte.[8][9] This can lead to them experiencing different matrix effects, causing signal variability.

      • Action: Adjust your chromatographic conditions to achieve co-elution. This can often be accomplished by optimizing the mobile phase composition or the column temperature.[1][8]

    • In-Source Exchange or Fragmentation: High temperatures in the mass spectrometer's ion source can sometimes promote H/D exchange or cause the standard to lose a deuterium atom.[9][10]

      • Action: Reduce the ion source temperature to the minimum required for efficient ionization and desolvation.[2][9] Optimize collision energy to minimize in-source fragmentation.[10]

Visualizing the Workflow: Minimizing Back-Exchange

A systematic approach is critical to preserving the isotopic integrity of your standards. The following diagram outlines the key steps in a workflow designed to minimize H/D back-exchange.

G cluster_prep Sample Preparation (0-4°C) cluster_lc LC System (0-4°C) cluster_ms MS Detection prep_start Start with Deuterated Standard quench Rapid Quenching (pH 2.25-2.5, 0°C) prep_start->quench Labeling Reaction autosampler Cooled Autosampler (0-4°C) quench->autosampler Immediate Injection column Cooled Column (e.g., 0°C) autosampler->column Fast Gradient ms_source Optimized Ion Source (Low Temperature) column->ms_source ms_detect Mass Analysis ms_source->ms_detect caption Workflow to Minimize H/D Back-Exchange G cluster_actions Corrective Actions start Unexpected Mass Shifts or Inconsistent IS Signal check_ph Verify pH of All Solutions (Mobile Phase, Quench Buffer) start->check_ph check_temp Confirm Temperatures (Autosampler, Column) check_ph->check_temp pH is optimal (2.25-2.5) result_not_ok Issue Persists check_ph->result_not_ok pH is out of range check_lc Evaluate LC Method (Run Time, Gradient) check_temp->check_lc Temperatures are low (0-4°C) check_temp->result_not_ok Temperatures are high check_ms Optimize MS Source (Temperature, Voltages) check_lc->check_ms Run time is minimized check_lc->result_not_ok Run time is excessive check_standard Assess Standard Stability (Label Position, Age) check_ms->check_standard Source is optimized check_ms->result_not_ok Source conditions harsh result_ok Problem Resolved check_standard->result_ok Stable standard used check_standard->result_not_ok Label is labile a1 Adjust pH result_not_ok->a1 a2 Cool System Components result_not_ok->a2 a3 Shorten LC Method result_not_ok->a3 a4 Lower Source Temp result_not_ok->a4 a5 Select a More Stable IS result_not_ok->a5

Sources

Troubleshooting

Technical Support Center: Matrix Effects with Deuterated Internal Standards in LC-MS/MS

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to matrix effects in LC-MS/MS analysis, even w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to matrix effects in LC-MS/MS analysis, even when using the "gold standard" of deuterated internal standards. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, ensuring your methods are robust and your data is reliable.

Frequently Asked Questions (FAQs)

This section covers the fundamental concepts of matrix effects and the role of deuterated internal standards.

Q1: What exactly are "matrix effects" in LC-MS/MS?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either a decrease in signal, known as ion suppression , or an increase in signal, called ion enhancement .[2][4] These effects are a primary source of imprecision and inaccuracy in quantitative LC-MS/MS because they can be unpredictable and vary from sample to sample.[5]

The mechanisms behind matrix effects are complex but are often attributed to:

  • Competition for Ionization: Co-eluting matrix components compete with the analyte for the limited charge available in the ion source, reducing the number of analyte ions that are formed.[4][6]

  • Droplet Formation and Evaporation Changes: Less volatile compounds in the matrix can alter the surface tension and evaporation efficiency of the electrospray droplets, hindering the release of analyte ions into the gas phase.[7]

  • Ion Pairing and Neutralization: Matrix components can interact with analyte ions in the liquid phase, neutralizing them before they can be detected.[7]

Common culprits in biological matrices include phospholipids, salts, proteins, and metabolites.[2][8]

Q2: How are deuterated internal standards supposed to correct for matrix effects?

A2: Deuterated internal standards (D-IS), also known as stable isotope-labeled internal standards (SIL-IS), are the cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered the gold standard for quantitative bioanalysis.[9][10]

The principle is based on the fact that a D-IS is chemically and physically almost identical to the analyte.[9] This means it behaves in a nearly identical manner throughout the entire analytical process:

  • Sample Extraction: It has the same extraction recovery as the analyte.[11]

  • Chromatography: It typically co-elutes with the analyte.[12]

  • Ionization: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3]

By adding a known concentration of the D-IS to every sample at the earliest stage, any signal loss or gain experienced by the analyte is mirrored by the D-IS.[3] The mass spectrometer distinguishes between the light (analyte) and heavy (D-IS) forms. By calculating the ratio of the analyte's peak area to the D-IS's peak area, the variability introduced by the matrix effect is normalized, leading to significantly more accurate and precise quantification.[1][2]

cluster_LC LC Elution cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Analyte Ionization Ionization Process + Matrix Components Analyte->Ionization IS Deuterated IS (Co-eluting) IS->Ionization Analyte_Signal Analyte Signal (Suppressed) Ionization->Analyte_Signal IS_Signal IS Signal (Suppressed) Ionization->IS_Signal Ratio Ratio (Analyte/IS) = Constant Analyte_Signal->Ratio IS_Signal->Ratio

Caption: How a D-IS corrects for matrix effects.[3]
Q3: Can a deuterated internal standard ever fail to correct for matrix effects?

A3: Yes, despite being the best tool available, a D-IS may not always provide perfect compensation.[1][13] This is a critical concept often overlooked during method development. The assumption of identical behavior can be invalidated by two key phenomena:

  • Differential Matrix Effects: This is the most common reason for failure. The "deuterium isotope effect" can slightly alter the physicochemical properties of the molecule, causing it to separate chromatographically from the analyte.[2] If this separation, even if minor, causes the analyte and D-IS to elute into regions of rapidly changing ion suppression, they will experience different matrix effects, and the ratio will no longer be constant, leading to inaccurate quantification.[2][3][14]

  • Isotopic Crosstalk: This occurs when there is signal interference between the analyte and the D-IS mass channels.[15] It can be caused by the natural isotopic abundance of the analyte (e.g., ¹³C) contributing to the D-IS signal, or by the presence of unlabeled analyte as an impurity in the D-IS material.[15][16] This is most problematic at the upper and lower limits of quantification.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My QC samples are inaccurate (biased high or low) despite using a co-eluting D-IS.

This is a classic sign of differential matrix effects . Even if the peaks appear to co-elute, the apex of each peak might be in a slightly different region of the matrix effect profile.

Possible Causes & Solutions:
  • Cause 1: Hidden Chromatographic Separation in a Zone of Ion Suppression. The deuterium isotope effect may be causing a subtle shift in retention time that is not immediately obvious but is significant enough to cause differential suppression.[17]

    • Solution: Improve Chromatographic Separation. Your goal is to move the analyte and IS away from the region of co-eluting matrix components causing the ion suppression.

      • Modify the Gradient: Make the gradient shallower to increase the separation between your analyte and the interfering matrix components.[18]

      • Change Mobile Phase/pH: Adjusting the mobile phase composition or pH can alter the retention of both the analyte and the interferences, potentially resolving them.[19]

      • Use a Higher Efficiency Column: Switching to a column with a smaller particle size (e.g., UPLC/UHPLC) can provide sharper peaks and better resolution from matrix components.[19]

  • Cause 2: The D-IS is not perfectly tracking the analyte. This can happen if the matrix effect is not uniform across the peak.

    • Solution: Quantify the Matrix Effect. Perform a post-extraction spike experiment to determine the exact degree of ion suppression for both the analyte and the D-IS across multiple matrix lots. This will confirm if a differential effect is present.

Problem Inaccurate QCs with Co-eluting D-IS Cause Differential Matrix Effect? Problem->Cause Exp Perform Post-Extraction Spike Experiment (See Protocol 1) Cause->Exp Investigate Check Is IS-Normalized Matrix Factor ≠ 1.0 or CV > 15%? Exp->Check Check->Cause No (Investigate other causes, e.g., stability, crosstalk) Optimize Optimize Method Check->Optimize Yes Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Optimize->Cleanup Chroma Improve Chromatography (Gradient, Column) Optimize->Chroma Revalidate Re-evaluate Matrix Effect Cleanup->Revalidate Chroma->Revalidate

Caption: Troubleshooting workflow for inaccurate results.
Problem 2: The analyte and the deuterated internal standard (D-IS) do not co-elute.

This is a direct observation of the deuterium isotope effect, where the substitution of hydrogen with the heavier deuterium isotope alters the molecule's physicochemical properties enough to cause chromatographic separation.[2]

Possible Causes & Solutions:
  • Cause: Deuterium Isotope Effect. This effect is more pronounced in reverse-phase chromatography and is influenced by the number and location of deuterium labels.

    • Solution 1: Adjust Chromatographic Conditions. Your goal is to force co-elution.

      • Modify the mobile phase composition or gradient slope.[3]

      • Adjust the column temperature.

      • Experiment with a different column chemistry that may have different selectivity.

    • Solution 2: Evaluate the Impact. If complete co-elution cannot be achieved, it is critical to demonstrate that the separation does not occur in a region of significant or variable ion suppression.[3] Use the post-column infusion experiment to map suppression zones and ensure your peaks elute in a clean region.

    • Solution 3: Consider a Different IS. If the problem persists and impacts accuracy, consider an IS with fewer deuterium labels or a ¹³C or ¹⁵N-labeled standard, which are less prone to chromatographic shifts.[14][20]

Caption: Impact of chromatographic shift on matrix effect compensation.[17]
Problem 3: My D-IS response is highly variable across different samples.

High variability in the IS signal undermines the reliability of the entire batch, even if calibrators and QCs pass.[3]

Possible Causes & Solutions:
  • Cause 1: Inconsistent Sample Preparation. Errors during IS spiking, extraction, evaporation, or reconstitution are a common source of variability.[3]

    • Solution: Re-train analysts on the sample preparation SOPs. Use automated liquid handlers for critical steps like IS addition to improve precision. Crucially, ensure the IS is added at the very beginning of the process to account for variability in all subsequent steps.[3]

  • Cause 2: Instrumental Issues. Problems with the autosampler, such as inconsistent injection volumes or a partially blocked needle, can cause sporadic IS response.[3]

    • Solution: Perform routine maintenance on the LC autosampler. Inject a series of standards in neat solution to verify injection precision before analyzing a sample batch.

  • Cause 3: Genuine and Severe Differential Matrix Effects. The variability may be real, caused by significant differences in the matrix composition between samples (e.g., calibrators prepared in pooled plasma vs. individual patient samples, which could be lipemic or hemolyzed).[3][21][22]

    • Solution: Investigate the relationship between the IS response and the sample source. If study samples consistently show a different IS response than calibrators, it indicates that the matrix used for calibrators is not representative. More robust sample cleanup (e.g., switching from protein precipitation to solid-phase extraction) is required to remove the interfering components causing the variability.[19]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This is the definitive experiment to quantify ion suppression or enhancement and to assess how well the D-IS compensates for it, as recommended by regulatory bodies like the FDA.[3][5][8]

Objective:

To calculate the Matrix Factor (MF) for the analyte and the IS, and to determine the IS-Normalized Matrix Factor to assess compensation.

Methodology:
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the analyte and D-IS at low and high concentrations (e.g., LLOQ and ULOQ levels) in a clean solvent (e.g., the final mobile phase composition).[2][3]

    • Set B (Post-Extraction Spike): Select and extract blank biological matrix from at least six different sources (lots).[3] After the final extraction and reconstitution step, spike the analyte and D-IS into these clean extracts to the same final concentrations as Set A.[2][3]

    • Set C (Pre-Extraction Spike / Recovery): Spike the analyte and D-IS into six different lots of blank matrix before extraction. Process these samples through the entire sample preparation procedure. (This set is used to calculate recovery but is essential for a full validation).

  • LC-MS/MS Analysis: Inject all samples and acquire the peak areas for the analyte and the D-IS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

      • Calculate MF for the analyte and the D-IS separately for each matrix lot.

      • An MF < 1.0 indicates ion suppression; an MF > 1.0 indicates ion enhancement.[3]

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Mean Analyte Peak Area Ratio in Set A)

      • Where the "Peak Area Ratio" is (Analyte Area / IS Area).

Data Interpretation & Acceptance Criteria:
  • The goal is to demonstrate that the D-IS effectively normalizes the matrix effect.[3]

  • The IS-Normalized MF should be close to 1.0.[3]

  • The Coefficient of Variation (CV%) of the IS-Normalized MF across the different matrix lots should not be greater than 15%, per regulatory guidance.[3]

Data Presentation:
Matrix LotAnalyte MFD-IS MFIS-Normalized MF
10.620.800.78
20.590.750.79
30.650.840.77
40.610.790.77
50.680.850.80
60.630.810.78
Mean 0.63 0.81 0.78
%CV 4.9% 4.5% 1.5%

Table 1: Hypothetical data illustrating a differential matrix effect. In this scenario, the analyte experiences ~37% ion suppression, while the D-IS experiences only ~19% suppression. Although the CV is excellent (<15%), the IS-Normalized MF's deviation from 1.0 indicates a systematic bias (overestimation of the analyte) that requires method optimization.[3]

References

  • Remane, D., et al. (2016). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches. PubMed. Available at: [Link]

  • Reddy, T. & Sreeramulu, J. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Available at: [Link]

  • Hewavitharana, A. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]

  • Taylor, P.J., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinical Chimica Acta. Available at: [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available at: [Link]

  • Mei, H., et al. (2009). Matrix effects: Causes and solutions. ResearchGate. Available at: [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Toxicology and Research. Available at: [Link]

  • Annesley, T.M. (2003). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Lee, S. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Stoll, D.R. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available at: [Link]

  • Saenger, A.K. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. Available at: [Link]

  • Li, D., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH National Library of Medicine. Available at: [Link]

  • Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. NIH National Library of Medicine. Available at: [Link]

  • Remane, D., et al. (2016). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches. ResearchGate. Available at: [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatographic Science. Available at: [Link]

  • Grant, R.P. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. AACC. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Liu, Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. NIH National Library of Medicine. Available at: [Link]

  • Zhang, Y., et al. (2021). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. NIH National Library of Medicine. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Agilex Biolabs. (2023). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

  • Morin, L.P., et al. (2011). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Future Science. Available at: [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. NIH National Library of Medicine. Available at: [Link]

  • D'Avolio, A., et al. (2017). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]

  • Siemiątkowska, A., et al. (2021). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. NIH National Library of Medicine. Available at: [Link]

  • Al-Tannak, N.M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. NIH National Library of Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mass Spectrometry for Deuterated Compounds

Introduction Welcome to the Technical Support Center for Mass Spectrometry of Deuterated Compounds. Deuterated analogues are indispensable tools in quantitative mass spectrometry, particularly as internal standards (IS)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Mass Spectrometry of Deuterated Compounds. Deuterated analogues are indispensable tools in quantitative mass spectrometry, particularly as internal standards (IS) for LC-MS workflows. The core assumption is that a deuterated standard will exhibit chemical and physical behavior nearly identical to its non-deuterated counterpart, ensuring accurate correction for sample loss, instrument drift, and matrix effects.[1][2][3]

However, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) introduces subtle but significant physicochemical differences known as deuterium isotope effects.[4] These effects can alter chromatographic retention times, ionization efficiencies, and fragmentation pathways, presenting unique challenges during method development and troubleshooting.[5][6] This guide provides in-depth, field-proven insights into these challenges, structured in a practical question-and-answer format to help you optimize your experimental parameters and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: My deuterated internal standard has a different retention time than the non-deuterated analyte. Is this normal and how can I fix it?

A1: Yes, this is a well-documented phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[7] In reversed-phase liquid chromatography (RPLC), the most common mode, deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) analogues.[7][8][9]

The Causality: This occurs because the carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polarizable than a carbon-hydrogen (C-H) bond.[7][8] This leads to weaker intermolecular van der Waals forces and a slight reduction in hydrophobicity.[8] Consequently, the deuterated molecule interacts less strongly with the non-polar stationary phase in RPLC, resulting in a shorter retention time.[7][8] The magnitude of this shift often increases with the number of deuterium atoms incorporated into the molecule.[1][8]

Why It Matters: A significant retention time shift can be problematic. If the analyte and its deuterated IS elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, which compromises the fundamental principle of using an IS and can lead to inaccurate quantification.[9]

Solutions & Mitigation Strategies:

  • Optimize Chromatography: Adjusting the mobile phase gradient, solvent composition, or column temperature can sometimes reduce the separation between the two peaks.[10]

  • Limit the Number of Deuterium Labels: While a sufficient mass shift is needed to avoid isotopic interference (typically ≥ 3 Da), using a standard with an excessive number of deuterium atoms can exacerbate the retention time shift.[10][11]

  • Consider Alternative Labeling: If a significant chromatographic separation persists, using a stable isotope-labeled standard with ¹³C or ¹⁵N is an excellent alternative. These heavier isotopes typically cause negligible retention time shifts compared to their unlabeled analogues.[10][12]

Q2: I'm observing very poor signal intensity for my deuterated compound. What are the first parameters I should check?

A2: Low signal intensity for a deuterated compound is a common issue that can often be resolved by systematically optimizing the electrospray ionization (ESI) source parameters. The physical properties of the deuterated analyte may differ slightly from its native form, potentially requiring different optimal source conditions.

The Causality: The efficiency of the ESI process—from nebulization and desolvation to ion formation—is governed by a delicate balance of parameters. These include spray voltage, gas flows, gas temperatures, and nebulizer pressure. A setting that is optimal for a non-deuterated analyte may be suboptimal for its deuterated counterpart, leading to poor ionization efficiency or spray instability.

Primary Parameters to Optimize:

  • Spray Voltage: This is critical for establishing a stable Taylor cone and efficient droplet charging. Optimize this to maximize the signal for your deuterated analyte specifically.[10]

  • Nebulizer Gas Pressure: This affects droplet size and spray stability. The goal is to find a pressure that provides a stable and consistent signal.[10]

  • Drying Gas Flow and Temperature: These parameters are crucial for desolvation (removing solvent from the droplets to release ions into the gas phase). Insufficient drying can lead to poor sensitivity, while excessive temperature can cause thermal degradation or in-source fragmentation.

For a detailed workflow, refer to the "Protocol for Systematic ESI Source Parameter Optimization" in the Experimental Protocols section.

Q3: Why am I seeing unexpected fragments or a strange isotopic pattern in my mass spectrum?

A3: Observing unexpected fragments or an altered isotopic distribution for a deuterated compound can stem from several sources, often related to the stability of the deuterium labels or the ionization process itself.

Common Causes:

  • Back-Exchange: This is a very common problem where deuterium atoms on the molecule exchange with hydrogen atoms from the solvent (e.g., residual water in the mobile phase or LC-MS system).[13] This is especially prevalent for deuterons located on labile positions like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[9] This leads to a decrease in the signal of the intended deuterated molecule and the appearance of ions with lower m/z values.[13]

  • In-source Decay/Fragmentation: The ionization process can be energetic enough to cause the molecule to fragment within the ion source before it reaches the mass analyzer.[13] This can be exacerbated by high source temperatures or aggressive voltage settings.

  • Kinetic Isotope Effect on Fragmentation: The C-D bond is stronger than the C-H bond.[13][14] This "kinetic isotope effect" can alter the fragmentation pathways, leading to different fragment ions or different relative abundances of fragments compared to the non-deuterated version.[13]

  • Incomplete Deuteration: If the synthesis of the deuterated standard was not 100% efficient, the material will be a mixture of molecules with varying levels of deuterium incorporation, resulting in a complex spectrum of parent and fragment ions.[13]

To diagnose these issues, see the "Troubleshooting Unexpected Fragments" section.

Troubleshooting Guides

Guide 1: Low Signal Intensity or Instability
  • Symptom: The signal for the deuterated internal standard is weak, noisy, or shows high variability across injections.

  • Potential Cause 1: Suboptimal Ion Source Parameters.

    • Explanation: As discussed in the FAQs, the optimal ESI source conditions can differ between deuterated and non-deuterated compounds.

    • Solution: Perform a systematic optimization of all key source parameters (Spray Voltage, Nebulizer Pressure, Gas Flow, Temperature) by infusing a solution of the deuterated standard directly into the mass spectrometer.[10] Refer to Protocol 1 for a step-by-step guide.

  • Potential Cause 2: Ion Suppression from Matrix Components.

    • Explanation: Co-eluting compounds from the sample matrix (e.g., salts, lipids, formulation excipients) can interfere with the ionization of the deuterated standard, suppressing its signal.[9][11]

    • Solution: Improve chromatographic separation to move the deuterated standard away from the region of matrix suppression. Enhance the sample preparation procedure (e.g., using solid-phase extraction or liquid-liquid extraction) to more effectively remove interfering components.

Troubleshooting Workflow for Poor Signal Intensity

G Start Symptom: Poor/Unstable Signal CheckInfusion Infuse Standard Directly. Is Signal Strong & Stable? Start->CheckInfusion OptimizeSource Systematically Optimize ESI Source Parameters (See Protocol 1) CheckInfusion->OptimizeSource No CheckChroma Inject on LC Column. Is Signal Still Poor? CheckInfusion->CheckChroma Yes OptimizeSource->CheckInfusion MatrixEffect Suspect Matrix Effects or Poor Chromatography CheckChroma->MatrixEffect Yes ProblemSolved Problem Resolved CheckChroma->ProblemSolved No ImproveChroma Optimize Chromatography (Gradient, Column) MatrixEffect->ImproveChroma ImproveSamplePrep Improve Sample Preparation MatrixEffect->ImproveSamplePrep ImproveChroma->ProblemSolved ImproveSamplePrep->ProblemSolved G Start Symptom: Unexpected Fragments CheckBackExchange Are there peaks at M-1, M-2, etc.? Start->CheckBackExchange BackExchange Likely Back-Exchange CheckBackExchange->BackExchange Yes CompareSpectra Analyze non-deuterated standard. Are fragmentation patterns different? CheckBackExchange->CompareSpectra No BackExchangeSol Verify label stability. Use dry/aprotic solvents. Lower source temp. BackExchange->BackExchangeSol End Diagnosis Complete BackExchangeSol->End KIE Kinetic Isotope Effect CompareSpectra->KIE Yes CheckPurity Isotopic purity issue or other interference? CompareSpectra->CheckPurity No KIESol Re-optimize Collision Energy for deuterated standard. Select a stable fragment. KIE->KIESol KIESol->End Purity Incomplete Deuteration or Isotopic Interference CheckPurity->Purity PuritySol Verify standard purity. Use high-resolution MS. Increase mass shift (e.g., d5). Purity->PuritySol PuritySol->End

Caption: A logical workflow for troubleshooting unexpected fragmentation.

Data & Protocols

Data Presentation
Table 1: Typical ESI Source Parameters for Optimization

This table provides general starting ranges for systematic optimization via infusion. Optimal values are compound-dependent.

ParameterTypical Range (Positive Ion)Typical Range (Negative Ion)Objective
Spray Voltage (kV) 3.0 - 5.0-2.5 to -4.5Establish a stable spray and maximize ion signal. [10]
Nebulizer Gas (psi) 30 - 6030 - 60Achieve fine, consistent droplets for efficient desolvation. [10]
Drying Gas Flow (L/min) 8 - 158 - 15Efficiently evaporate solvent from droplets.
Drying Gas Temp. (°C) 250 - 350250 - 350Provide sufficient heat for desolvation without causing thermal degradation. [13]
Capillary Voltage (V) 70 - 150-70 to -150Guide ions from atmospheric pressure into the vacuum region.
Experimental Protocols
Protocol 1: Systematic ESI Source Parameter Optimization

Objective: To determine the optimal ESI source parameters that provide maximum signal intensity and stability for a deuterated compound.

Methodology:

  • Preparation: Prepare a solution of the deuterated compound in a solvent representative of the mobile phase composition at the expected elution time (e.g., 50:50 Acetonitrile:Water). The concentration should provide a strong, but not saturating, signal.

  • Infusion: Infuse this solution directly into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump. [10]3. Parameter Isolation: Turn off all other source parameters except for one (e.g., start with Spray Voltage).

  • Stepwise Optimization:

    • a. Spray Voltage: While monitoring the ion signal in real-time, gradually increase the spray voltage from a low value until the signal maximizes and then begins to decrease or become unstable. Record the voltage that provides the most intense and stable signal. [10] * b. Nebulizer Gas: Set the spray voltage to its optimum. Begin increasing the nebulizer gas pressure and observe its effect on signal intensity and stability. Record the optimal pressure. [10] * c. Drying Gas Flow & Temperature: Sequentially optimize the drying gas flow and then the temperature, always seeking the setting that provides the highest stable signal for the deuterated compound.

    • d. Capillary Voltage: Finally, adjust the capillary/cone voltage to maximize the signal.

  • Verification: Re-check the optimal settings for the initial parameters, as they can be interdependent.

  • Documentation: Record all final optimized parameters for use in the LC-MS method.

Protocol 2: Assessing and Minimizing Chromatographic Shift (CDE)

Objective: To quantify the retention time difference (Δt_R) between a deuterated compound and its non-deuterated analogue and minimize its impact.

Methodology:

  • Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards. From these, create a 1:1 mixture at a concentration suitable for detection. [7]2. Initial Chromatographic Conditions:

    • Column: Select an appropriate RPLC column for the analyte.

    • Mobile Phase: Use a typical mobile phase for the analyte (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid). [7] * Gradient: Start with a generic gradient profile (e.g., 5% to 95% organic over 10 minutes).

    • Temperature: Maintain a constant column temperature (e.g., 40 °C). [7]3. Data Acquisition: Inject the 1:1 mixture and record the retention times for both the deuterated and non-deuterated peaks. Calculate the Δt_R.

  • Optimization Workflow:

    • a. Isocratic Hold: If the peaks are not baseline resolved, modify the gradient to include a shallow slope or an isocratic hold around the elution time to improve resolution and get an accurate Δt_R.

    • b. Modify Gradient: Lengthen the gradient (i.e., decrease the %B/min slope). A slower gradient often reduces the separation between the two compounds.

    • c. Adjust Temperature: Analyze the mixture at different column temperatures (e.g., 30 °C, 40 °C, 50 °C). Temperature can alter selectivity and may reduce the Δt_R.

    • d. Evaluate Results: Compare the Δt_R from each condition. Select the condition that provides the smallest, most reproducible Δt_R while maintaining good peak shape and sensitivity.

  • Final Decision: If the Δt_R remains significant (>10-15% of the peak width) and could impact data quality, consider using a ¹³C or ¹⁵N labeled internal standard as a more robust alternative. [10]

References

  • Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Deuterated Compounds. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Unexpected Fragments in Mass Spectra of Deuterated Compounds. (n.d.). Benchchem.
  • Deuterium Labeling Effects on Chromatographic Retention Time: A Comparative Guide. (n.d.). Benchchem.
  • A Comparative Analysis of the Ionization Efficiency of Native vs. Deuterated Farnesene in Mass Spectrometry. (n.d.). Benchchem.
  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. (n.d.). ResearchGate.
  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (n.d.). National Institutes of Health.
  • Technical Support Center: Deuterated and Non-Deuterated Compounds in Chromatography. (n.d.). Benchchem.
  • Technical Support Center: Isotopic Interference in Mass Spectrometry. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Deuterated Standard Performance in Mass Spectrometry. (n.d.). Benchchem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Deuterium Labeled Compounds. (n.d.). ZEOCHEM.
  • Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). PubMed.
  • What Are Common Interferences In ICP-MS? (2025, July 10). YouTube.
  • Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. (n.d.). PubMed.
  • Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3

Prepared by: Gemini, Senior Application Scientist Target Compound: rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 CAS Number: 2714436-81-2 (Labeled) | 20971-79-3 (Unlabeled) Molecular Formula: C₉H₆D₃NO₂ Application: Isotope-L...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Target Compound: rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 CAS Number: 2714436-81-2 (Labeled) | 20971-79-3 (Unlabeled) Molecular Formula: C₉H₆D₃NO₂ Application: Isotope-Labeled Internal Standard for Mass Spectrometry

This guide provides researchers, scientists, and drug development professionals with essential technical information, frequently asked questions, and troubleshooting protocols for the effective storage and handling of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. As a deuterated analog of a nicotine metabolite, its primary role is to serve as a high-fidelity internal standard (IS) for accurate quantification in bioanalytical studies.[1][2]

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary application of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3?

This compound is a stable isotope-labeled (SIL) version of 5-(3-Pyridyl)tetrahydro-2-furanone, a known metabolite of nicotine.[1][3] Its principal application is as an internal standard in quantitative bioanalysis, particularly using isotope dilution mass spectrometry (IDMS).[4] By adding a known amount of the deuterated standard to a sample, it allows for the precise quantification of the unlabeled (native) analyte. The SIL standard compensates for variability during sample preparation, chromatography, and ionization because it is chemically almost identical to the analyte and behaves similarly throughout the analytical process.[4][5]

Q2: What are the optimal long-term storage conditions for the neat compound?

Proper storage is critical to maintain the chemical and isotopic integrity of the standard. Improper conditions can lead to chemical degradation or, more critically, hydrogen-deuterium (H-D) exchange.[6]

Recommendation: The neat (solid/powder) compound should be stored at +4°C in a dark, dry environment.[7] The container must be tightly sealed to prevent the ingress of atmospheric moisture, which is a source of protons that can facilitate H-D exchange over time. While deuterated compounds are generally stable, these precautions minimize the risk of degradation and preserve purity.[8]

Q3: How should I prepare and store stock and working solutions to prevent degradation or isotopic exchange?

Solution stability is often more challenging than the stability of the neat material. The choice of solvent and storage temperature are paramount.

  • Solvent Selection: Use high-purity aprotic organic solvents such as acetonitrile, ethyl acetate, or dichloromethane. Protic solvents (e.g., water, methanol, ethanol) contain exchangeable hydrogens and should be avoided for long-term storage as they can increase the risk of H-D exchange, especially for deuterium atoms on carbons adjacent to carbonyl groups.[6][9]

  • Storage of Solutions:

    • Stock Solutions (High Concentration): Store in an aprotic solvent at -20°C or -80°C for long-term stability.[6] Use amber glass vials with PTFE-lined caps to prevent light exposure and adsorption to the container surface.

    • Working Solutions (Lower Concentration): For routine use, these can be stored at 2-8°C for short periods (weeks to months), provided they are well-sealed and protected from light.[6] However, it is best practice to prepare fresh working solutions from the stock solution as needed for immediate use to ensure maximum accuracy.[6]

Q4: What is Hydrogen-Deuterium (H-D) exchange and is this compound susceptible?

H-D exchange is a chemical process where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[9] This process compromises the isotopic purity of the standard, leading to an underestimation of its concentration and, consequently, an overestimation of the native analyte's concentration.[6]

The IUPAC name for this compound is 4,4,5-trideuterio-5-pyridin-3-yloxolan-2-one, indicating deuterium labels on the C4 and C5 positions of the furanone ring.[7] The two deuterium atoms on the C4 position are adjacent to the carbonyl group (C=O). This position can be susceptible to H-D exchange under acidic or basic conditions, which can catalyze enolization and facilitate the exchange.[9] Therefore, it is critical to control the pH during sample preparation and storage.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during analytical experiments using this internal standard.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Symptom: You observe a high coefficient of variation (%CV) in your quality control (QC) samples, or the results are not reproducible between analytical runs.

  • Causality: The deuterated standard may contain a small but significant amount of the unlabeled analyte from its synthesis. This impurity contributes to the analyte's signal, causing a positive bias, especially at the lower limit of quantification (LLOQ).[9]

  • Troubleshooting & Validation:

    • Prepare a "zero sample" by spiking a blank matrix (known to be free of the analyte) with only the internal standard at the working concentration.

    • Analyze this sample using your LC-MS/MS method.

    • Monitor the mass transition for the unlabeled analyte. The presence of a peak indicates isotopic impurity.

    • Action: The contribution of this impurity can be calculated and used to correct the final quantitative data.[10] If the impurity is too high, a new, higher-purity batch of the standard should be sourced.

  • Causality: The C-D bond is stronger than the C-H bond, which can cause the deuterated standard to have a slightly different chromatographic retention time compared to the unlabeled analyte, often eluting slightly earlier in reversed-phase chromatography.[10] If this separation is significant, the analyte and the IS can enter the mass spectrometer at different times, exposing them to different levels of matrix-induced ion suppression or enhancement. This phenomenon, known as differential matrix effects, invalidates the core assumption of using an IS and leads to poor accuracy and precision.[10]

  • Troubleshooting & Validation:

    • Overlay the chromatograms of the analyte and the IS from a representative sample.

    • Zoom in on the peaks to verify co-elution. A shift of even a few seconds can be problematic.

    • Action: Modify the chromatographic conditions to achieve better co-elution. Try adjusting the mobile phase gradient (making it shallower), or modifying the column temperature.[9]

Issue 2: Drifting or Decreasing Internal Standard Signal

Symptom: The peak area of the internal standard is inconsistent or steadily decreases over the course of a long analytical run.

  • Causality: Polar molecules can adsorb to surfaces in the analytical flow path, including sample vials, tubing, and the column itself. This is often more pronounced at low concentrations.

  • Troubleshooting & Validation:

    • Inject a series of standards and observe if the peak area stabilizes after several injections.

    • Action: Consider using silanized glass vials or low-adsorption polypropylene vials to minimize binding.[9] Adding a small amount of a competing agent (e.g., a trace amount of acid or base, depending on the analyte's nature) to the mobile phase can also help reduce non-specific binding.

  • Causality: The compound may be degrading in the final sample solution while sitting in the autosampler tray, especially if the run is long and the tray is not temperature-controlled.

  • Troubleshooting & Validation:

    • Prepare a QC sample and leave it in the autosampler for the maximum expected run time.

    • Inject this sample and compare the IS response to a freshly prepared sample. A significant decrease indicates instability.

    • Action: Ensure the autosampler tray is cooled (typically to 4-10°C). If instability persists, the sample preparation workflow may need to be adjusted to minimize the time between extraction and injection.

Section 3: Data & Experimental Workflow
Data Presentation

Table 1: Recommended Storage and Handling Summary

Material FormStorage ConditionRecommended DurationKey Considerations & Rationale
Neat Compound +4°C, Dark, DryYearsTightly seal container to prevent moisture uptake, which can lead to H-D exchange.[6][7]
Stock Solution -20°C to -80°C, DarkMonths to >1 YearUse high-purity aprotic solvent (e.g., Acetonitrile). Avoid repeated freeze-thaw cycles.[6]
Working Solution 2-8°C, DarkWeeksPrepare from stock solution. For highest accuracy, prepare fresh daily or for each run.[6]
Processed Samples 4-10°C (Autosampler)< 24-48 hoursValidate stability in the final matrix for the expected duration of the analytical run.

Table 2: Key Compound Properties

PropertyValueSource
Analyte Name rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3[7]
Molecular Formula C₉D₃H₆NO₂[7]
Molecular Weight 166.19[11]
Unlabeled CAS 20971-79-3[7]
Labeled CAS 2714436-81-2[11]
Synonyms Dihydro-5-(3-pyridinyl)-2(3H)-furanone-d3[7]
Experimental Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting inaccurate quantification results when using a deuterated internal standard.

G start Start: Inaccurate Quantification (High %CV, Poor Accuracy) check_coelution Step 1: Verify Co-elution Overlay Analyte & IS Chromatograms start->check_coelution is_shift IS Elutes Earlier? check_coelution->is_shift adjust_lc Action: Optimize LC Method (Shallower Gradient, Adjust Temp) is_shift->adjust_lc Yes check_purity Step 2: Check IS Purity Analyze 'IS Only' Sample is_shift->check_purity No adjust_lc->check_purity is_impure Signal in Analyte Channel? check_purity->is_impure correct_data Action: Correct Data for Impurity or Source New Standard is_impure->correct_data Yes check_stability Step 3: Evaluate Stability (Autosampler, Freeze-Thaw) is_impure->check_stability No correct_data->check_stability is_unstable Signal Drifting/Decreasing? check_stability->is_unstable improve_handling Action: Cool Autosampler, Use Fresh Solutions, Check pH is_unstable->improve_handling Yes end_ok Problem Resolved is_unstable->end_ok No improve_handling->end_ok

Caption: Troubleshooting workflow for inaccurate quantification.

References
  • BenchChem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from BenchChem technical documents.[6]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges of Deuterated Standards in Bioanalysis. Retrieved from BenchChem technical documents.[9]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Poor Reproducibility with Deuterated Internal Standards. Retrieved from BenchChem technical documents.[10]

  • Chemistry For Everyone. (2025, June 16). Does Deuterium Have A Shelf Life? [Video]. YouTube. Retrieved from [Link][8]

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link][5]

  • BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards for Mass Spectrometry. Retrieved from BenchChem technical documents.[4]

  • National Center for Biotechnology Information. (n.d.). 5-Pyridin-3-yloxolan-2-one. PubChem Compound Database. Retrieved from [Link][2]

Sources

Optimization

Technical Support Center: Deuterated Internal Standards

Welcome to the Technical Support Center for deuterated internal standards (IS). This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for deuterated internal standards (IS). This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards (SIL-IS) in quantitative mass spectrometry. Here, we will address common issues encountered during experimental work, providing not only troubleshooting steps but also the underlying scientific principles to empower your method development and ensure data integrity.

Section 1: Isotopic & Chemical Purity

The reliability of a quantitative assay begins with the quality of the reference standards. For a deuterated IS, this means assessing both its chemical purity and its isotopic enrichment.

FAQ 1: How pure does my deuterated internal standard need to be?

For most regulated bioanalysis, the deuterated IS should exhibit high levels of both chemical and isotopic purity.[1][2]

  • Chemical Purity: This refers to the absence of any other chemical compounds. It should typically be >99% .[1]

  • Isotopic Enrichment (or Purity): This measures the percentage of the IS molecules that contain the desired number of deuterium atoms. The generally accepted minimum is ≥98% .[1][2]

Failure to meet these levels can lead to significant analytical errors. Low chemical purity introduces extraneous peaks and potential matrix effects, while low isotopic purity means the standard contains a higher proportion of the unlabeled analyte, which can artificially inflate the measured concentration of the actual analyte.[3]

Data Summary: Recommended Purity Specifications

ParameterRecommended SpecificationRationale
Chemical Purity >99%Minimizes interference from other compounds.
Isotopic Enrichment ≥98%Ensures a clear mass difference from the analyte and avoids artificially inflating the analyte signal.[2][3]
Unlabeled Analyte <2%Prevents inaccurate quantification by contributing to the analyte's signal.[3]
FAQ 2: My new lot of deuterated IS is giving me a high background signal for my analyte. What's wrong?

This issue, known as "crosstalk," is almost always due to the presence of the unlabeled analyte as an impurity in the deuterated IS stock. Even a small percentage of unlabeled analyte in your IS spiking solution can create a significant background signal, especially at the lower limit of quantitation (LLOQ).

Troubleshooting Workflow: Investigating Crosstalk

G start High Analyte Signal in Zero Samples (Blank + IS) check_prep Verify Preparation: 1. Was blank matrix truly blank? 2. Correct IS concentration used? start->check_prep analyze_is Analyze IS Solution Alone: Inject a dilution of the IS stock solution without any matrix. check_prep->analyze_is Preparation OK observe_analyte Monitor for Analyte Signal: Is the unlabeled analyte's mass transition present at a significant level? analyze_is->observe_analyte confirm_impurity Conclusion: IS is Impure The IS contains significant levels of the unlabeled analyte. observe_analyte->confirm_impurity Yes contact_supplier Action: Contact Supplier Request Certificate of Analysis (CoA). Request a new, higher-purity lot. confirm_impurity->contact_supplier

Caption: Workflow to diagnose unlabeled analyte impurity in a deuterated IS.

Protocol: Assessing Isotopic and Chemical Purity

Objective: To verify the purity of a new lot of deuterated internal standard.

Methodology:

  • Prepare Solutions:

    • Create a stock solution of the deuterated IS in an appropriate organic solvent (e.g., methanol, acetonitrile).

    • Prepare a dilution in the same solvent to a concentration suitable for direct infusion or LC-MS injection (e.g., 100 ng/mL).

  • High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity:

    • Infuse the diluted IS solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire a full scan mass spectrum in the appropriate ionization mode.

    • Analysis: Examine the isotopic cluster. Calculate the isotopic enrichment by comparing the peak area of the desired deuterated mass to the areas of other isotopic peaks (e.g., M+0, M+1, M-1, etc.). The desired deuterated species should account for ≥98% of the total signal.

  • LC-MS/MS for Crosstalk Assessment:

    • Inject the diluted IS solution into the validated LC-MS/MS system.

    • Acquire data using the mass transitions for BOTH the deuterated IS and the unlabeled analyte.

    • Analysis: The peak area of the unlabeled analyte should be negligible. Regulatory guidelines often suggest that the response of the analyte in a zero sample (blank matrix spiked with IS) should be less than 20% of the response at the LLOQ.[4]

  • HPLC-UV for Chemical Purity:

    • If orthogonal verification is required, analyze the stock solution using a stability-indicating HPLC-UV method.

    • Analysis: The main peak should represent >99% of the total peak area.

Section 2: Isotopic Instability & Back-Exchange

A critical assumption when using a deuterated IS is that the deuterium atoms are stable and will not exchange with hydrogen atoms from the sample matrix or solvents. When this assumption fails, it is known as back-exchange.[5]

FAQ 3: The response of my deuterated IS is decreasing over time in processed samples. Why?

This is a classic symptom of isotopic back-exchange. Deuterium atoms on the IS are being replaced by hydrogen atoms from the solvent (e.g., water) or matrix components.[6] This converts the deuterated IS into the unlabeled analyte, causing the IS signal to decrease and, concurrently, the analyte signal to be artificially inflated.

Causality: This exchange is most common when deuterium labels are placed on or near heteroatoms (O, N) or on carbons that can form a stable carbanion (e.g., alpha to a carbonyl group).[5][7] The process can be catalyzed by acidic or basic conditions.[5][6]

Mechanism of H/D Back-Exchange

G cluster_0 Analyte with Unstable Deuterium cluster_1 Solvent/Matrix cluster_2 Resulting Species Analyte_OD R-O-D Process Back-Exchange (Acidic/Basic Conditions) Analyte_OD->Process Solvent_H H-O-H Solvent_H->Process Analyte_OH R-O-H (Unlabeled Analyte) Process->Analyte_OH Solvent_D D-O-H Process->Solvent_D

Caption: Deuterium on a heteroatom (e.g., hydroxyl) exchanging with hydrogen from water.

FAQ 4: How can I choose a deuterated standard that is less prone to back-exchange?

The key is to select a standard where the deuterium labels are on stable positions.[8]

  • Best Practice: Choose standards with deuterium on aromatic or aliphatic carbons that are not adjacent to heteroatoms or carbonyls.[7][8]

  • Avoid: Labels on hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH) groups are highly susceptible to exchange.[2][5] Also, be cautious of labels on carbons alpha to ketones or aldehydes.[5]

  • Alternative Isotopes: If a stably deuterated version of your analyte is not available, consider an internal standard labeled with ¹³C or ¹⁵N. These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to back-exchange.[5][7]

Section 3: Chromatographic Issues (The Isotope Effect)

While a deuterated IS is chemically almost identical to the analyte, the increased mass from deuterium can sometimes lead to slight differences in physicochemical properties, a phenomenon known as the isotope effect.[7][9]

FAQ 5: My deuterated IS and analyte peaks are separating on my UPLC system. Is this a problem?

Yes, this can be a significant problem. This chromatographic separation, or "isotopic shift," means the analyte and the IS elute at slightly different times.[10][11] If this elution difference coincides with a region of fluctuating matrix effects (ion suppression or enhancement), the analyte and IS will not be affected equally. This invalidates the core principle of using an IS, leading to poor accuracy and precision.[12]

Causality: The C-D bond is slightly stronger and less polar than the C-H bond.[9] In reversed-phase chromatography, this can cause the deuterated compound to elute slightly earlier than the unlabeled analyte.[11] The effect is more pronounced with a higher number of deuterium labels and on high-efficiency chromatographic systems like UPLC.

Protocol: Mitigating Chromatographic Isotope Effects

Objective: To achieve co-elution of the analyte and deuterated IS to ensure accurate quantification.

Methodology:

  • Confirm the Issue:

    • Prepare a solution containing both the analyte and the deuterated IS.

    • Inject onto your LC-MS/MS system and acquire data using a high-resolution instrument or by overlaying the chromatograms of the two mass transitions.

    • Measure the retention time (t_R) difference. Co-elution is generally defined as the IS eluting within the peak width of the analyte.

  • Chromatographic Adjustments:

    • Reduce Organic Solvent Strength: A weaker mobile phase (e.g., lower percentage of acetonitrile or methanol) will increase retention and can often reduce the separation between the two peaks.

    • Modify Gradient: A shallower gradient can improve resolution and may help merge the peaks.

    • Change Column Chemistry: If adjustments to the mobile phase are insufficient, test a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) that may have different interactions with the analyte and IS.

  • Re-evaluate the Standard:

    • If co-elution cannot be achieved, the chosen IS may be unsuitable.

    • Consider a version with fewer deuterium atoms or one labeled with ¹³C, which has a much smaller isotope effect.[13]

Section 4: Regulatory Compliance & Validation

The use of deuterated internal standards in regulated bioanalysis is governed by guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][14][15]

FAQ 6: What stability tests are required for my deuterated IS?

According to regulatory guidelines, the stability of the IS must be demonstrated under conditions that mimic the entire lifecycle of a sample.[4][14]

Key Stability Experiments (as per FDA/EMA Guidelines): [4][14]

Stability TestPurposeTypical Conditions
Stock Solution Stability To ensure the IS is stable in its storage solvent.Stored at the intended temperature (e.g., -20°C or -80°C) for a defined period.
Freeze-Thaw Stability To assess stability after repeated freezing and thawing cycles.A minimum of three freeze-thaw cycles.[14]
Bench-Top Stability To ensure stability during sample handling at room temperature.Kept at room temperature for a period reflecting expected handling time.[14]
Long-Term Stability To confirm stability for the duration of sample storage.Stored frozen for a period covering the study's sample storage time.[14]

Acceptance Criteria: For all stability tests, the mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration.[4]

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Available at: [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available at: [Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2023). Understanding Internal standards and how to choose them. Reddit. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Talluri, M. V. N. K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Kertesz, I., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. Available at: [Link]

  • Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Maximizing Accuracy with Isotopically Labeled Standards in Mass Spectrometry

Welcome to the technical support center dedicated to enhancing the accuracy and reliability of your quantitative mass spectrometry assays through the strategic use of isotopically labeled standards. This guide is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the accuracy and reliability of your quantitative mass spectrometry assays through the strategic use of isotopically labeled standards. This guide is designed for researchers, scientists, and drug development professionals who seek to overcome common experimental hurdles and ensure the integrity of their data. Here, we move beyond mere procedural lists to explain the why behind the how, grounding our advice in established scientific principles and field-proven experience.

The core principle we will explore is Isotope Dilution Mass Spectrometry (IDMS) , a powerful technique that stands as a cornerstone of quantitative analysis.[1][2][3] By adding a known quantity of a stable isotope-labeled (SIL) version of your analyte to your samples at the earliest stage, you introduce a near-perfect internal standard (IS).[3][4] This SIL-IS acts as a reliable comparator, co-eluting and experiencing nearly identical physical and chemical behaviors as the native analyte throughout the entire analytical workflow—from extraction and cleanup to chromatography and ionization.[5][6][7] This allows it to effectively normalize for variations in sample preparation, injection volume, and, most critically, unpredictable matrix effects.[4][8]

This guide is structured to address the practical challenges you face in the lab. We will begin with a detailed troubleshooting section formatted as a direct question-and-answer guide, followed by a broader Frequently Asked Questions (FAQs) section to cover fundamental concepts. We will also provide detailed experimental protocols and visual workflows to translate theory into practice.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the implementation of IDMS methods. Each solution is framed to not only resolve the immediate issue but also to build a deeper understanding of the underlying causes.

Q1: My calibration curve is non-linear, especially at the high and low ends. What's causing this?

A: This is a frequent and often perplexing issue that can usually be traced back to one of two primary causes: isotopic contribution (crosstalk) or detector saturation.

  • Causality—Isotopic Contribution: Your SIL-IS, while highly enriched, is never 100% isotopically pure. It will contain a small fraction of the unlabeled analyte.[9] Conversely, your unlabeled analyte standard naturally contains a certain percentage of heavy isotopes (e.g., ~1.1% ¹³C for each carbon atom). At the low end of your curve (low analyte, high IS), the unlabeled impurity in your IS can significantly contribute to the analyte signal, artificially inflating it and causing the curve to flatten. At the high end (high analyte, constant IS), the natural isotopic abundance of the analyte can contribute to the IS signal, suppressing the analyte/IS ratio. This phenomenon leads to a classic sigmoidal or quadratic curve instead of a linear one.[10]

  • Field-Proven Insight & Solution:

    • Verify Standard Purity: Always obtain a Certificate of Analysis for your SIL-IS to know the exact isotopic purity and the percentage of unlabeled analyte. This is a critical parameter for accurate quantitation.[9]

    • Optimize IS Concentration: The concentration of your IS should be carefully chosen, ideally near the median concentration of your expected analyte range.[4] An excessively high IS concentration will exacerbate crosstalk issues at the low end of the curve.

    • Use a Regression Model: If linearity cannot be achieved, employ a weighted (1/x² or 1/x) quadratic regression model for your calibration curve. This is a well-accepted practice in regulated bioanalysis that can accurately model the non-linear relationship.[11]

    • Mass Resolution: Ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and IS signals. A mass difference of at least 3-4 Da between the analyte and the SIL-IS is recommended to minimize potential overlap.[5][10]

Q2: I'm seeing significant signal suppression in my analyte, and the SIL-IS doesn't seem to be correcting for it properly. Why is my "perfect" internal standard failing?

A: While SIL-IS are the gold standard, the assumption that they perfectly mimic the analyte can falter, primarily due to chromatographic separation of the labeled and unlabeled compounds—a phenomenon known as the "isotope effect."

  • Causality—The Isotope Effect: This issue is most common with deuterium (²H) labeled standards.[12][13] The C-D bond is slightly stronger and less polar than the C-H bond. In reversed-phase liquid chromatography (LC), this can cause the deuterated standard to elute slightly earlier than the unlabeled analyte.[12] If a region of strong matrix interference co-elutes precisely with your analyte but not your slightly shifted IS, the two compounds will experience different degrees of ion suppression.[13] The result is that the IS fails to accurately track and correct for the suppression affecting the analyte, leading to poor accuracy and precision.[13][14]

  • Field-Proven Insight & Solution:

    • Chromatographic Co-elution Check: Overlay the chromatograms of the analyte and the SIL-IS from a neat solution and a matrix sample. The retention times should be virtually identical. A noticeable shift is a red flag.

    • Choose ¹³C or ¹⁵N Labels: Whenever possible, opt for SIL-IS labeled with heavy carbon (¹³C) or nitrogen (¹⁵N).[5] These isotopes induce a negligible change in polarity and bond strength, meaning they have almost no chromatographic isotope effect and will co-elute perfectly with the analyte.[12]

    • Strategic Deuterium Labeling: If a deuterated standard is the only option, select one where the labels are placed on a part of the molecule that is not involved in chromatographic interaction and is chemically stable. Avoid placing deuterium on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, as the deuterium can exchange with protons in the solvent.[7]

    • Improve Chromatography: Enhance your chromatographic separation to move the analyte peak away from the region of matrix suppression. This reduces the impact of any minor retention time differences between the analyte and IS.

Experimental Workflow & Data Visualization

To successfully implement an IDMS method, a systematic approach is essential. The following workflow diagram and data tables provide a practical framework for your experiments.

Isotope Dilution Mass Spectrometry (IDMS) Workflow

IDMS_Workflow cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Quantitation prep_stock 1. Prepare separate stock solutions of Analyte and SIL-IS. prep_cal 2. Create Calibration Standards by spiking Analyte into blank matrix. prep_stock->prep_cal Use Analyte stock prep_qc 3. Prepare Quality Control (QC) samples at multiple concentrations. prep_stock->prep_qc Use Analyte stock add_is 4. Add a fixed concentration of SIL-IS to all samples (Calibrators, QCs, Unknowns). prep_cal->add_is prep_qc->add_is extract 5. Perform Sample Extraction (e.g., SPE, LLE, PPT). add_is->extract lcms 6. Analyze samples via LC-MS/MS. extract->lcms ratio 7. Calculate Peak Area Ratio (Analyte / SIL-IS). lcms->ratio curve 8. Generate Calibration Curve (Area Ratio vs. Concentration). ratio->curve quant 9. Quantify Unknowns using the regression equation from the curve. curve->quant

Caption: A standard workflow for quantitative analysis using IDMS.

Table 1: Common Stable Isotopes for Internal Standards
IsotopeCommon Mass Shift (per atom)Isotope Effect on Retention TimeRisk of Back-ExchangeRelative CostRecommendation
Deuterium (²H or D) +1 DaCan be significantPossible, if on labile sites[12]LowUse with caution; verify co-elution.
Carbon-13 (¹³C) +1 DaNegligibleNoModerate-HighHighly Recommended [5]
Nitrogen-15 (¹⁵N) +1 DaNegligibleNoModerate-HighHighly Recommended
Oxygen-18 (¹⁸O) +2 DaNegligiblePossible in some conditionsHighLess common, used for specific applications.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" and why is it a problem? A: The "matrix" refers to all the components in a sample other than the analyte of interest (e.g., proteins, salts, lipids in plasma).[15] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's source.[16][17][18] This can lead to ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which severely compromise the accuracy and reproducibility of quantitative results.[15][18]

Q2: How early should I add the SIL-IS to my sample? A: The internal standard should be added as early as possible in the sample preparation workflow.[4][19] Adding it to the biological matrix before any extraction, cleanup, or derivatization steps ensures that the IS experiences the same potential losses and variability as the analyte throughout the entire process, providing the most accurate correction.[4]

Q3: Can I use a SIL-IS of a parent drug to quantify its metabolite? A: This is a common but risky practice that can lead to significant quantification bias.[20] The metabolite and the parent drug will likely have different extraction recoveries and chromatographic retention times. If the parent drug is present at high concentrations in the sample, it can cause matrix effects that suppress the ionization of its own SIL-IS, while the actual metabolite (eluting at a different time) is unaffected.[20] This leads to an inaccurate analyte/IS ratio and biased results. The best practice is to always use a dedicated SIL-IS for each analyte you intend to quantify.

Q4: What are the regulatory expectations for using SIL-IS in method validation? A: Regulatory bodies like the FDA and EMA have harmonized guidelines under the ICH M10 framework.[21] For methods using SIL-IS, validation must demonstrate selectivity, specificity, accuracy, precision, and stability.[21][22] A key requirement is the evaluation of the matrix effect.[21] This is typically done by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. The coefficient of variation (CV) of the IS-normalized matrix factor across at least 6 different lots of matrix should not be greater than 15%.[21]

Detailed Experimental Protocol: Preparing a Calibration Curve

This protocol outlines the steps for preparing a calibration curve in a biological matrix (e.g., human plasma) for a typical LC-MS/MS assay.

Objective: To create a set of standards with known analyte concentrations to establish the relationship between instrument response and concentration.

Materials:

  • Analyte reference standard

  • Stable Isotope Labeled-Internal Standard (SIL-IS)

  • Blank biological matrix (verified to be free of analyte)

  • Appropriate solvents (e.g., Methanol, Acetonitrile)

  • Calibrated pipettes and laboratory glassware

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the analyte and SIL-IS in a suitable solvent to create separate, concentrated stock solutions (e.g., 1 mg/mL). It is crucial to prepare these from separate weighings to ensure independence.[22][23]

    • Expert Tip: Use a solvent in which the compounds are highly soluble and stable. Store stock solutions appropriately (e.g., at -20°C or -80°C) as determined during stability assessments.

  • Working Solution Preparation:

    • Prepare a series of intermediate working standard solutions for the analyte by serially diluting the analyte stock solution. These solutions will be used to spike the blank matrix.

    • Prepare a single working solution of the SIL-IS at a concentration that, when added to the samples, will result in a robust and consistent signal in the mass spectrometer. A common target is a concentration in the middle of the calibration range.[21]

  • Spiking the Calibration Standards:

    • Aliquot equal volumes of the blank matrix into a series of tubes (e.g., 95 µL).

    • Spike a small, precise volume of each analyte working solution into the matrix to create a series of at least 6-8 non-zero calibration standards, plus a blank. For example, add 5 µL of each working solution to the 95 µL of matrix.

    • Example Concentration Range: 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL.

    • The blank sample should be spiked with the same volume of solvent used for the working solutions to mimic the matrix composition.

  • Addition of Internal Standard & Sample Processing:

    • Add a fixed volume of the SIL-IS working solution to every tube (including the blank, all calibrators, QCs, and unknown samples).

    • Vortex each tube to ensure complete mixing and allow the analyte and IS to equilibrate with the matrix proteins.

    • Proceed with your validated sample extraction procedure (e.g., protein precipitation by adding acetonitrile, followed by centrifugation).

  • Analysis and Data Processing:

    • Transfer the supernatant to an injection vial and analyze the samples using the LC-MS/MS method.

    • Integrate the peak areas for the analyte and the SIL-IS.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each standard.

    • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Apply the most appropriate regression model (e.g., linear or quadratic with 1/x² weighting) to generate the calibration curve. The R² value should typically be >0.99.[11]

By following these rigorous procedures and understanding the principles behind them, you can leverage the power of isotopically labeled standards to produce highly accurate, reproducible, and defensible quantitative data.

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. [Link]

  • Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. [Link]

  • Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]

  • Isotope dilution | Mass spectrometry, Trace elements, Quantification - Britannica. [Link]

  • Dr. Ehrenstorfer - Introduction to stable isotope internal standards - YouTube. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Isotope dilution - Wikipedia. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. [Link]

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement ... - RSC Publishing. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy - IROA Technologies. [Link]

  • Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites - PubMed. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]

  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... - YouTube. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. [Link]

  • isotope-labeled internal standards: Topics by Science.gov. [Link]

  • STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES - Imre Blank's. [Link]

  • Preparation of Calibration Curves - A Guide to Best Practice - National Measurement Laboratory. [Link]

  • 59 questions with answers in ISOTOPE LABELING | Scientific method - ResearchGate. [Link]

  • How to make a Internal Standard mix.... : r/massspectrometry - Reddit. [Link]

  • validate analysis methods: Topics by Science.gov. [Link]

  • Isotope labeling and tracer experiments | Biological Chemistry II Class Notes - Fiveable. [Link]

  • Isotopic labeling - Wikipedia. [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

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Optimization

Technical Support Center: rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3

Introduction Welcome to the technical support guide for rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. This document is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-l...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. This document is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their experiments. As a deuterated analog of a nicotine metabolite, its proper handling and solubilization are critical for generating accurate and reproducible data in pharmacokinetic studies, metabolic profiling, and as an internal standard for mass spectrometry.[1][2][3] This guide provides in-depth troubleshooting for common solubility issues and answers frequently asked questions based on the compound's chemical properties and established laboratory practices.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 and what are its common applications?

A: rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is the deuterium-labeled form of 5-(3-Pyridyl)tetrahydro-2-furanone, a metabolite of nicotine.[1][2] The "rac" prefix indicates it is a racemic mixture of enantiomers. The "-d3" signifies that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it is chemically identical to the endogenous compound but has a different mass, allowing for precise differentiation and quantification.[4]

Q2: What are the general solubility characteristics of this compound?

A: Based on its chemical structure—a polar lactone ring combined with a basic pyridine ring—the compound is expected to be soluble in a range of organic solvents.[3] Supplier information indicates solubility in chloroform and methanol.[5] For biological experiments, creating a stock solution in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) is recommended, which can then be further diluted into aqueous buffers.[6] It is important to minimize the final concentration of organic solvents in aqueous solutions, as they can have physiological effects.[6]

Q3: My compound appears as an oil or a solid. Which is correct?

A: Suppliers have described the non-deuterated form as both an oil and a solid.[5][] This can be lot-dependent or influenced by minor impurities or residual solvent. The physical state should not significantly impact solubility, but if you receive a solid, pulverizing it before adding a solvent can increase the surface area and aid dissolution.[8]

Q4: Does the deuterium labeling affect the solubility compared to the non-labeled analog?

A: For practical laboratory purposes, the difference in solubility between the deuterated and non-deuterated versions is considered negligible. The fundamental chemical properties governing solubility remain the same. Therefore, solubility data for the non-labeled 5-(3-Pyridyl)tetrahydro-2-furanone can be reliably used as a guide.

Q5: Can I prepare a stock solution in water or PBS directly?

A: While direct dissolution in aqueous buffers is possible for some related compounds like cotinine (approx. 10 mg/mL in PBS pH 7.2), it is generally not the recommended first step for this specific furanone derivative.[6] It is best practice to first create a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then perform serial dilutions into your aqueous experimental medium.[6] This method ensures complete initial dissolution and allows for more accurate final concentrations. Aqueous solutions of similar compounds are not recommended for long-term storage; fresh preparations are ideal.[6]

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to resolving common solubility challenges encountered during experimental workflows.

Issue 1: The compound is not dissolving in my chosen solvent.

If you are experiencing poor solubility, follow this workflow to identify a suitable solvent system.

Sources

Troubleshooting

troubleshooting peak shape for furanone compounds in HPLC

A Senior Application Scientist's Guide to Troubleshooting Peak Shape in HPLC Welcome to the technical support center for the analysis of furanone compounds. As a class of compounds, furanones are pivotal in flavor chemis...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Peak Shape in HPLC

Welcome to the technical support center for the analysis of furanone compounds. As a class of compounds, furanones are pivotal in flavor chemistry, natural product research, and pharmaceutical development. However, their inherent polarity and potential for secondary interactions can present unique challenges in High-Performance Liquid Chromatography (HPLC), often manifesting as poor peak shapes.

This guide is designed to move beyond generic advice. It provides a structured, in-depth approach to diagnosing and resolving common chromatographic issues encountered with furanones, grounded in the principles of separation science.

Frequently Asked Questions (FAQs)
Q1: Why are furanone compounds particularly challenging to analyze by reversed-phase HPLC?

Furanone structures often contain polar functional groups, such as hydroxyls and carbonyls. In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction with the nonpolar stationary phase (e.g., C18). However, these polar groups can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of the silica-based packing material.[1][2] This dual-retention mechanism, where some analyte molecules are retained longer than others, is a primary cause of peak tailing.[1][3] Furthermore, the stability of some furanones can be sensitive to the pH of the mobile phase, adding another layer of complexity.[4]

Q2: I see peak tailing for my furanone. Is my column failing?

Not necessarily. While column degradation, such as the creation of voids or a blocked inlet frit, can cause peak tailing for all compounds, tailing that is specific to or more pronounced for your furanone analyte often points to a chemical, rather than a physical, issue.[1][5] The most common chemical cause is the interaction between your polar furanone and active silanol groups on the column packing.[1][6] Before replacing the column, it is crucial to investigate mobile phase modifications.

Q3: What is the single most important mobile phase parameter to control for good peak shape with furanones?

The pH of the mobile phase is arguably the most critical parameter.[7][8] The mobile phase pH dictates the ionization state of both the furanone analyte (if it has acidic or basic properties) and the residual silanol groups on the stationary phase.[9][10] Silanol groups are most problematic when they are ionized (negatively charged), which typically occurs at mid-range pH.[9] Controlling the pH to suppress the ionization of these silanols is a key strategy for achieving sharp, symmetrical peaks.[2][11]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic workflow for diagnosing and resolving specific peak shape problems.

Visualizing the Troubleshooting Path

The first step in any troubleshooting process is to correctly identify the problem and follow a logical path to the solution.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Root Cause Analysis & Solution Start Observe Poor Peak Shape ProblemType What is the issue? (Tailing, Fronting, Split) Start->ProblemType Scope Affects all peaks or is analyte-specific? ProblemType->Scope AllPeaks All Peaks Affected Scope->AllPeaks All SpecificPeaks Furanone-Specific Scope->SpecificPeaks Specific SystemIssue System/Physical Issue: - Column Void/Damage - Blocked Frit - Extra-column Volume - Leaks AllPeaks->SystemIssue Likely ChemicalIssue Chemical Interaction Issue: - Secondary Interactions - pH Mismatch - Sample Overload - Solvent Incompatibility SpecificPeaks->ChemicalIssue Likely

Caption: A logical workflow for troubleshooting HPLC peak shape issues.

Peak Tailing (Asymmetry Factor > 1.2)

Peak tailing is the most common issue for polar analytes like furanones.

Visualizing the Cause: Secondary Silanol Interactions

This diagram illustrates how unwanted interactions lead to peak tailing.

G cluster_0 HPLC Column Stationary Phase C18 C18 Chains Hydrophobic Retention Silanol Ionized Silanol Group (SiO⁻) Secondary Interaction Site Analyte Polar Furanone Analyte Analyte->C18:f0 Primary Interaction (Desired) Analyte->Silanol:f0 Secondary Interaction (Causes Tailing)

Caption: Mechanism of peak tailing for polar furanone compounds.

Q: My furanone peak is tailing, but other non-polar compounds in the same run look fine. What's the first thing I should try?

This strongly suggests a chemical interaction issue, specifically with silanol groups. The most effective first step is to adjust the mobile phase pH to suppress silanol ionization.[3][11]

Protocol: Mobile Phase pH Adjustment

  • Baseline: Confirm the peak tailing with your current mobile phase.

  • Acidify: Prepare an aqueous mobile phase containing a small amount of acid, such as 0.1% formic acid or phosphoric acid, to lower the pH to between 2.5 and 3.5.[12][13] At this low pH, silanol groups are protonated (Si-OH) and thus less interactive with the polar groups on your furanone.[11][14]

  • Equilibrate: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure the column is fully equilibrated.

  • Analyze: Re-inject your sample and compare the peak shape. In most cases, you should see a significant reduction in tailing.

Q: I've added acid to my mobile phase, and the tailing is better but not gone. What's next?

If pH adjustment alone is insufficient, you may need to consider other factors or use a more advanced approach.

  • Increase Buffer Strength: If you are using a buffer (e.g., acetate or formate), a very low concentration may not be sufficient to control the pH at the surface of the stationary phase.[11] Try increasing the buffer concentration to the 20-50 mM range.

  • Use a Modern Column: Older HPLC columns (Type A silica) often have higher concentrations of acidic, metal-contaminated silanol groups that are highly reactive.[15] Modern columns made with high-purity, base-deactivated silica (Type B silica) and robust end-capping are specifically designed to minimize these secondary interactions.[2][3] If you are using an older column, switching to a modern equivalent can provide an immediate and dramatic improvement in peak shape for polar compounds.

  • Consider Mass Overload: Although less common, injecting too much sample can saturate the active sites on the column, leading to tailing. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.

Peak Fronting (Asymmetry Factor < 0.9)

Peak fronting is less common than tailing but indicates a different set of potential problems.

Q: My furanone peak is fronting. What are the likely causes?

Peak fronting often points to an issue with the sample itself or how it's introduced to the column.[16]

  • Sample Solvent Incompatibility: This is a very common cause. If your sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase, the analyte molecules will not bind properly to the top of the column. Instead, they travel down the column in the strong solvent plug before partitioning begins, leading to a distorted, fronting peak.[16][17]

    • Solution: As a rule, always try to dissolve your sample in the initial mobile phase.[18] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • Column Overload (Mass or Volume): Injecting too high a concentration (mass overload) or too large a volume (volume overload) can cause fronting.[19] The stationary phase becomes saturated, and the excess analyte molecules travel through the column with less retention, eluting at the front of the peak.

    • Solution: Reduce the injection volume or dilute the sample concentration and re-analyze.

  • Column Collapse/Void: A physical depression or void at the head of the column can disrupt the sample band as it enters, causing distortion that can manifest as fronting.[19][20] This is more likely to affect all peaks in the chromatogram, not just the furanone.

Split Peaks

Split peaks suggest that the analyte band is being divided into two or more parts somewhere in the system or that two distinct species are present.

Q: My furanone peak is split. How do I determine if it's a physical or chemical problem?

A key diagnostic is to inject a well-behaved, simple standard (like naphthalene for a C18 column).

  • If the standard peak also splits: The problem is almost certainly physical or instrumental.[18]

    • Partially Blocked Inlet Frit: Contaminants from the sample or mobile phase can clog the column inlet frit, causing the sample flow path to be disturbed.[21] Try back-flushing the column (disconnect it from the detector first) to dislodge the particulates. Using an in-line filter or guard column is the best preventative measure.[5]

    • Column Void: A void at the head of the column can cause the sample band to split as it enters the packed bed.[20] This usually requires column replacement.

    • Injector Issues: A malfunctioning autosampler needle or valve can cause incomplete or staggered sample injection.[18]

  • If the standard peak is sharp, but the furanone peak splits: The issue is related to the analyte's chemistry.

    • Sample Solvent Mismatch: Using a sample solvent much stronger than the mobile phase can cause peak splitting for early eluting peaks.[18][21]

    • Co-eluting Isomer or Impurity: You may not be looking at a single compound. The furanone could exist as two isomers (e.g., chiral enantiomers if using a chiral column, or other structural isomers) that are nearly, but not completely, resolved.[12] Try changing the mobile phase composition or gradient slope to see if you can improve the separation between the two "split" portions.

    • On-Column Degradation: If the furanone is unstable at the mobile phase pH, it could be degrading into another compound during its transit through the column.

Data Summary: Mobile Phase Additives for Furanone Analysis

The choice of additive is critical for controlling secondary interactions and achieving optimal peak shape.

AdditiveTypical ConcentrationMechanism of ActionBest ForReference
Formic Acid 0.05 - 0.2%Lowers mobile phase pH to protonate silanols, reducing their negative charge and interaction with polar analytes. MS-compatible.General purpose peak tailing reduction for polar/basic compounds.[12][13]
Phosphoric Acid 0.05 - 0.2%Strong acid that effectively lowers mobile phase pH to suppress silanol activity. Not MS-compatible.UV-based methods where a very low and stable pH is required.[12][13]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acts as both an acid to suppress silanol activity and an ion-pairing agent that can mask basic sites on an analyte, improving peak shape.Basic or zwitterionic furanones. Can cause ion suppression in MS.[14]
Acetate Buffer 10 - 50 mMControls mobile phase pH in a specific range (typically pH 3.8-5.8) to ensure consistent analyte and silanol ionization state.Methods where precise and robust pH control near the pKa of an analyte is needed.[4][9]
Triethylamine (TEA) 0.1 - 0.5%A basic additive that acts as a "silanol blocker." The amine competitively binds to active silanol sites, preventing the furanone analyte from interacting with them.Basic furanones when operating at neutral or higher pH.[11]
References
  • Troubleshooting peak tailing in HPLC analysis of furan aldehydes. Benchchem.
  • Application Notes and Protocols for HPLC Purific
  • High Performance Liquid Chromatography of 2,5‐Dimethyl‐4‐Hydroxy‐3 (2H)‐Furanone in Pineapple and Grapefruit Juices | Request PDF.
  • Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. SIELC Technologies.
  • Understanding Peak Fronting in HPLC. Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Unknown Source.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
  • What are some common causes of peak fronting? - WKB255705.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Exploring the Role of pH in HPLC Separ
  • Control pH During Method Development for Better Chrom
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Split peaks as a phenomenon in liquid chrom
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Unknown Source.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Unknown Source. 21.[13]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub.

  • Fronting, cause and remedy?.
  • The Theory of HPLC Column Chemistry. Unknown Source.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • When using HPLC, how do you deal with split peaks?.
  • Tips and Tricks of HPLC Separ
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Unknown Source.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards

Welcome to the Technical Support Center for advanced LC-MS applications. This guide is designed for researchers, scientists, and drug development professionals who seek to achieve the highest level of accuracy and reprod...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced LC-MS applications. This guide is designed for researchers, scientists, and drug development professionals who seek to achieve the highest level of accuracy and reproducibility in their quantitative analyses. Here, we will delve into the pervasive challenge of ion suppression and provide expert guidance on leveraging deuterated internal standards to ensure data integrity. This resource is structured as a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides for complex experimental scenarios.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS analysis?

A1: Ion suppression is a matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS) analysis where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon leads to a decreased signal intensity for the analyte, which can result in an underestimation of its concentration, reduced sensitivity, and poor reproducibility.[1][3] It is a significant challenge because even with highly selective tandem mass spectrometry (MS/MS) methods, ion suppression occurs in the ion source before mass analysis and can severely limit the validity of an assay's results.[1][2][4]

Q2: How do deuterated internal standards (D-IS) work to correct for ion suppression?

A2: Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS) and are widely considered the "gold standard" for quantitative LC-MS.[1][5] They are chemically and physically almost identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen.[6][7] The core principle is that the D-IS, due to its similarity to the analyte, co-elutes and experiences the same degree of ion suppression.[1][6] By measuring the ratio of the analyte signal to the D-IS signal, variations due to ion suppression are normalized, leading to more accurate and precise quantification.[1]

Q3: What are the key benefits of using deuterated internal standards?

A3: The primary benefits of using deuterated internal standards in LC-MS analysis include:

  • Enhanced Quantitative Accuracy: Deuterated analogs typically co-elute with the analytes, which minimizes signal distortion caused by matrix effects.[6]

  • Improved Reproducibility: They help maintain consistent ionization efficiency across multiple analytical runs.[6]

  • Reduced Matrix Effects: The use of a D-IS is a proven method to compensate for signal suppression from interfering compounds.[6]

  • Regulatory Acceptance: Their use is recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[5][6]

Q4: Can a deuterated internal standard ever fail to correct for ion suppression? If so, why?

A4: Yes, in some cases, deuterated internal standards may not perfectly correct for ion suppression. This is often due to a phenomenon known as the "isotope effect".[1] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of a molecule.[1] This can sometimes lead to a small difference in retention time between the analyte and the D-IS, particularly in high-resolution UPLC systems.[8] If the analyte and the D-IS separate chromatographically and elute into regions with different matrix components, they will experience varying degrees of ion suppression, leading to inaccurate results.[1][9]

Q5: When should I consider using a ¹³C-labeled internal standard instead of a deuterated one?

A5: While deuterated standards are highly effective, ¹³C-labeled internal standards are often considered superior for minimizing ion suppression issues.[10] This is because the physicochemical difference between ¹²C and ¹³C is negligible, resulting in near-perfect co-elution with the unlabeled analyte.[8][10] Deuterated standards, due to the more significant mass and bond energy difference between protium and deuterium, are more prone to the chromatographic isotope effect.[8][10] If you observe a chromatographic shift with your D-IS that compromises accuracy, or if your molecule is prone to hydrogen-deuterium back-exchange, a ¹³C-labeled standard is a more robust choice.[9][10]

Troubleshooting Guides

This section provides detailed protocols and logical frameworks to diagnose and resolve common issues related to ion suppression when using deuterated internal standards.

Guide 1: Diagnosing and Quantifying Ion Suppression (Matrix Effect)

Scenario: You are observing poor reproducibility or lower than expected signal intensity for your analyte, and you suspect ion suppression is the cause.

Objective: To confirm the presence and quantify the extent of ion suppression in your assay.

Experimental Protocol: Post-Extraction Spike Analysis

This experiment is a cornerstone of bioanalytical method validation and directly quantifies the impact of the matrix on your analyte's signal.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the deuterated internal standard (D-IS) into the final reconstitution solvent (e.g., mobile phase). This represents 100% signal with no matrix effect.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation workflow (e.g., protein precipitation, LLE, SPE). In the final step, spike the analyte and D-IS into the processed, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and D-IS into the blank matrix before initiating the sample preparation workflow. This set is used to determine recovery.

  • Analysis: Inject all three sets of samples into the LC-MS system and record the peak areas for both the analyte and the D-IS.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Overall Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation:

The following table provides typical acceptance criteria for these parameters, as guided by regulatory expectations.

ParameterAcceptance CriteriaInterpretation of Deviation
Matrix Effect (%) 85-115%<85% indicates ion suppression; >115% indicates ion enhancement.[1]
Recovery (%) Consistent and preferably >80%Low or highly variable recovery points to issues with the sample extraction method.[1]
Overall Process Efficiency (%) Consistent across batchesHigh variability suggests inconsistent sample preparation or significant matrix effects.[1]

Logical Workflow for Matrix Effect Assessment:

A Start: Suspected Ion Suppression B Perform Post-Extraction Spike Experiment (Sets A, B, C) A->B C Calculate Matrix Effect (ME) ME = (Set B / Set A) * 100 B->C D Is ME within 85-115%? C->D E Conclusion: Minimal Matrix Effect. Proceed with validation. D->E Yes F Conclusion: Significant Ion Suppression/Enhancement Detected. D->F No G Proceed to Troubleshooting Guide 2: Identifying the Source of Suppression F->G cluster_0 LC-MS System cluster_1 Infusion System LC LC Pump & Autosampler Column LC Column LC->Column Tee T-Connector Column->Tee MS Mass Spectrometer Tee->MS SyringePump Syringe Pump (Analyte + D-IS Solution) SyringePump->Tee Constant Flow BlankMatrix Inject Blank Matrix Extract BlankMatrix->LC

Sources

Reference Data & Comparative Studies

Validation

The Analytical Edge: A Comparative Guide to Internal Standards for Nicotine Metabolite Quantification: rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 vs. Cotinine-d3

In the landscape of bioanalytical research, particularly in pharmacokinetic and toxicological studies of nicotine, the choice of an internal standard (IS) is a critical decision that underpins the reliability and accurac...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioanalytical research, particularly in pharmacokinetic and toxicological studies of nicotine, the choice of an internal standard (IS) is a critical decision that underpins the reliability and accuracy of quantitative data. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability.[1] This guide provides an in-depth comparison of two commonly employed deuterated internal standards in the LC-MS/MS analysis of nicotine and its metabolites: rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 and Cotinine-d3.

This comparison is structured to provide researchers, scientists, and drug development professionals with the necessary insights to make an informed decision based on the specific requirements of their analytical method. We will delve into the structural and physicochemical properties of these standards, their intended applications, and the theoretical and practical considerations for their use, all grounded in established bioanalytical method validation principles.[2][3]

Understanding the Role of an Internal Standard

Before comparing these two specific compounds, it's crucial to understand the fundamental role of an internal standard in quantitative analysis. An IS is a compound of known concentration added to all samples, calibrators, and quality control samples. Its primary function is to normalize the analytical signal of the analyte, thereby compensating for variations that can occur during sample processing, such as extraction efficiency, and during analysis, such as injection volume and ionization efficiency in the mass spectrometer.[1][4] The U.S. Food and Drug Administration (FDA) strongly recommends the use of an internal standard in bioanalytical methods, with stable isotope-labeled (SIL) internal standards being the preferred choice due to their close physicochemical similarity to the analyte.[1][2]

The Contenders: A Structural Overview

A fundamental aspect of selecting an internal standard is its structural similarity to the analyte of interest. In the context of nicotine analysis, both rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 and Cotinine-d3 are relevant due to their relationship with nicotine's metabolic pathway.

Cotinine-d3 is a deuterated analog of cotinine, the major proximate metabolite of nicotine.[5][6] Its structure is very similar to cotinine, with three deuterium atoms typically on the N-methyl group. This makes it an almost ideal internal standard for the quantification of cotinine itself.

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a deuterated form of 5-(3-Pyridyl)tetrahydro-2-furanone, another metabolite of nicotine. This compound is structurally related to other nicotine metabolites and can be a suitable internal standard for a broader range of nicotine-related compounds.

Key Comparison Parameters

The selection of an appropriate internal standard hinges on several key performance parameters. Below is a detailed comparison of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 and Cotinine-d3 based on these critical factors.

Analyte-Internal Standard Matching

The core principle of internal standardization is that the IS should behave as similarly to the analyte as possible.

  • Cotinine-d3 for Cotinine Quantification: For the specific quantification of cotinine, Cotinine-d3 is the gold standard. As a stable isotope-labeled analog, its chemical and physical properties are nearly identical to that of endogenous cotinine.[5][6] This ensures that it will have very similar extraction recovery, chromatographic retention time, and ionization efficiency, thus providing the most accurate correction for any analytical variability.

  • rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 for Broader Metabolite Profiling: When the analytical method aims to quantify multiple nicotine metabolites simultaneously, a single internal standard may be employed for all analytes. In such cases, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 can be a suitable choice. Its structure, while different from cotinine, is representative of a class of nicotine metabolites. However, it is crucial to validate its performance for each analyte it is intended to standardize. Differences in physicochemical properties compared to other analytes like nicotine or cotinine could lead to variations in extraction efficiency and matrix effects, potentially compromising accuracy if not thoroughly evaluated.

Chromatographic Behavior

Ideally, the internal standard should co-elute with the analyte or elute very closely. This is because matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are most effectively compensated for when the analyte and IS experience the same matrix environment at the same time.[7]

  • Cotinine-d3: Due to its isotopic nature, Cotinine-d3 will have virtually identical chromatographic behavior to cotinine, ensuring optimal correction for matrix effects.

  • rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3: The chromatographic retention time of this compound will differ from that of cotinine and other nicotine metabolites. This separation, while potentially useful for avoiding isobaric interferences, means it may not perfectly track and compensate for matrix effects that are highly specific to the retention time of the target analyte. Therefore, a thorough evaluation of matrix effects during method validation is imperative when using this internal standard for analytes with different retention times.[8]

Mass Spectrometric Detection

The internal standard must be clearly distinguishable from the analyte by the mass spectrometer.

  • Cotinine-d3: With a mass difference of 3 Da from cotinine, it is easily resolved by a tandem mass spectrometer. The fragmentation pattern will be very similar to cotinine, which is advantageous for method development.[6]

  • rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3: This compound will have a distinct mass and fragmentation pattern compared to cotinine and other nicotine metabolites, ensuring no cross-talk or interference in the mass spectrometer.

Experimental Data and Performance Metrics

Parameter Cotinine-d3 (for Cotinine analysis) rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 (for broader analysis) Rationale & Considerations
Linearity ExcellentGood to ExcellentBoth are expected to perform well, but Cotinine-d3's closer match to the analyte ensures a more robustly linear response ratio.
Precision & Accuracy ExcellentGoodCotinine-d3 is expected to provide superior precision and accuracy for cotinine quantification due to better tracking of variability.[1]
Recovery Highly Correlated with CotinineMay differ from other analytesExtraction recovery of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 must be demonstrated to be consistent and reproducible for all target analytes.[8]
Matrix Effect Excellent CompensationPotentially Incomplete CompensationDue to chromatographic separation, it may not fully compensate for analyte-specific matrix effects.[7] Thorough validation across different lots of biological matrix is critical.

Experimental Workflow for Internal Standard Validation

A robust validation of the chosen internal standard is a regulatory requirement and a cornerstone of good scientific practice.[2][3] The following workflow outlines the key steps in validating an internal standard for a bioanalytical method.

G cluster_0 Method Development & Validation cluster_1 Internal Standard Performance Evaluation prep Sample Preparation (Spiking of IS) lcms LC-MS/MS Analysis prep->lcms Injection data Data Processing (Analyte/IS Ratio) lcms->data Signal Acquisition selectivity Selectivity & Specificity (No interference at IS retention time) data->selectivity matrix_effect Matrix Effect Assessment (Comparison of IS response in matrix vs. neat solution) data->matrix_effect recovery Extraction Recovery (Consistent and reproducible) data->recovery stability Stability Assessment (Freeze-thaw, bench-top, long-term) data->stability

Caption: A generalized workflow for the validation of an internal standard in a bioanalytical method.

Conclusion and Recommendations

The choice between rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 and Cotinine-d3 as an internal standard is contingent on the specific goals of the bioanalytical method.

  • For the dedicated and highly accurate quantification of cotinine, Cotinine-d3 is the unequivocally superior choice. Its nature as a stable isotope-labeled analog of the analyte ensures the most effective compensation for all sources of analytical variability, aligning perfectly with the recommendations of regulatory bodies like the FDA.[1][2]

  • For multi-analyte methods targeting a broader profile of nicotine metabolites, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 can be a viable and cost-effective option. However, its use necessitates a more rigorous and comprehensive validation to ensure it adequately corrects for the variability of each individual analyte in the panel. Special attention must be paid to potential differences in extraction recovery and susceptibility to matrix effects.

Ultimately, the guiding principle must be a thorough and scientifically sound method validation that demonstrates the chosen internal standard is fit for its intended purpose.[3] The data generated from this validation will provide the necessary evidence to support the accuracy and reliability of the final reported concentrations.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. May 2018. [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • Wang, S., et al.
  • U.S. Food and Drug Administration.
  • MDPI.
  • WuXi AppTec. Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Kingsley, P. J., & Marnett, L. J. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?.
  • Lang, B. E., et al. Determination of Cotinine in Pericardial Fluid and Whole Blood by Liquid Chromatography– Tandem Mass Spectrometry. Journal of Analytical Toxicology.
  • U.S. Food and Drug Administration.
  • Faustino, P. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. 2020.
  • You, G., et al. Determination of Nicotine, Cotinine and Trans-3′-Hydroxycotinine in Human Blood and Gastric Contents by LC/MS/MS. Journal of Forensic Sciences.
  • McRae, T. A., et al. A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology. 2005.
  • Szczepanska, A., et al. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International Journal of Molecular Sciences. 2021.
  • Samaras, V., et al. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking.
  • Kumar, S., et al. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology. 2014.
  • Restek Corporation. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • ResearchGate. Parameters for the analysis of nicotine metabolites and internal standard by LC-Orbitrap-MS/MS in parallel reaction monitoring (PRM) mode.
  • Thermo Fisher Scientific. A Simplified Approach for Nicotine Quantification in Electronic Cigarette Liquids using GC-Orbitrap Mass Spectrometry.
  • Benowitz, N. L., et al. Comparison of Urine 4-(Methylnitrosamino)-1-(3)Pyridyl-1-Butanol and Cotinine for Assessment of Active and Passive Smoke Exposure in Urban Adolescents. Cancer Epidemiology, Biomarkers & Prevention. 2018.
  • Kotandeniya, D., et al. Combined analysis of the tobacco metabolites cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in human urine. Analytical Chemistry. 2015.

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Comparative

accuracy of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 in quantification

An In-Depth Technical Guide to the Quantitative Accuracy of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 Introduction: The Imperative for Accuracy in Bioanalysis In the landscape of drug development and clinical research, t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Accuracy of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3

Introduction: The Imperative for Accuracy in Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is not merely a procedural step but the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker studies. The data generated from these analyses directly influences critical decisions regarding a drug candidate's safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose due to its exceptional sensitivity and selectivity. However, the accuracy of LC-MS/MS data is profoundly susceptible to variability introduced during sample preparation and analysis, most notably from matrix effects.[1][2][3]

This guide provides a detailed examination of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 , a deuterated stable isotope-labeled internal standard (SIL-IS), and evaluates its role in achieving the highest level of quantitative accuracy. As a Senior Application Scientist, my objective is to move beyond mere protocol and delve into the fundamental principles that establish SIL-IS, like this one, as the "gold standard" in regulated bioanalysis, comparing its performance against common alternatives with supporting scientific rationale.

Pillar 1: The Gold Standard - rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is the deuterium-labeled form of a nornicotine metabolite.[4] Its utility lies in its near-perfect mimicry of the endogenous, non-labeled analyte during the entire analytical process. The substitution of three hydrogen atoms with deuterium creates a mass shift that is easily resolvable by a mass spectrometer, yet it induces negligible changes in the molecule's physicochemical properties.[5][6]

This near-identical nature is the key to its effectiveness. An ideal internal standard must co-elute chromatographically with the analyte and exhibit the same behavior during extraction and ionization.[7] By meeting these criteria, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 serves as a reliable comparator within each unique sample, effectively normalizing for analytical variability.

The Causality Behind its Superiority: Mitigating Matrix Effects

The single greatest challenge in LC-MS/MS bioanalysis is the matrix effect .[1][8] This phenomenon occurs when co-eluting endogenous molecules from the biological matrix (e.g., phospholipids, salts, metabolites) interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement.[2][9] This effect is unpredictable and can vary significantly between different samples and different sources of matrix (e.g., plasma from different patients).[10]

Because the deuterated internal standard is chemically identical to the analyte, it experiences the exact same degree of ion suppression or enhancement at the exact same time. While the absolute signal intensity of both the analyte and the IS may fluctuate, their ratio remains constant and directly proportional to the analyte's concentration. This robust normalization is the cornerstone of its accuracy and a key requirement of regulatory bodies like the FDA and EMA.[11][12]

Pillar 2: A Comparative Analysis of Alternatives

To fully appreciate the accuracy afforded by rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, it is essential to compare it with other common internal standardization strategies.

Alternative 1: The Structural Analog Internal Standard

A common alternative involves using a non-isotopically labeled compound that is structurally similar to the analyte but not identical (e.g., a different metabolite or a related synthetic compound).

  • Advantages: Often less expensive and more readily available than a custom-synthesized SIL-IS.

  • Disadvantages and Risks:

    • Differential Chromatography: Minor structural differences can lead to shifts in chromatographic retention time. If the analog IS does not perfectly co-elute with the analyte, it will be exposed to a different cocktail of matrix components as it enters the ion source, leading to inadequate compensation for matrix effects.[10]

    • Variable Extraction Recovery: Differences in polarity, solubility, and protein binding can cause the analog IS and the analyte to have different recovery efficiencies during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Regulatory Scrutiny: The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions utilize SIL-IS and has rejected studies where a surrogate analog was deemed inappropriate.[12] Using an analog IS places a greater burden on the laboratory to extensively validate its ability to track the analyte across all possible conditions.

Alternative 2: External Calibration (No Internal Standard)

This approach relies on a calibration curve prepared in a clean solvent or a single lot of a representative blank matrix.

  • Advantages: Simplicity and lowest cost.

  • Disadvantages and Risks:

    • Profound Inaccuracy: This method is fundamentally flawed for absolute quantification in complex matrices because it completely fails to account for sample-to-sample variability in either matrix effects or extraction recovery.

    • Unacceptable for Regulated Studies: For pharmacokinetic and other studies supporting drug approval, this method is not considered valid or reliable and would not meet the standards set by the FDA's Bioanalytical Method Validation Guidance for Industry.[11]

Performance Comparison Summary
Performance Metric rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 (SIL-IS) Structural Analog IS No Internal Standard
Matrix Effect Compensation Excellent; co-elution ensures both are equally affected.[12][13]Variable to Poor; dependent on perfect co-elution, which is not guaranteed.None; highly susceptible to ion suppression/enhancement.
Extraction Recovery Tracking Excellent; near-identical physicochemical properties ensure parallel recovery.Variable; differences in structure can lead to inconsistent recovery.None; analyte loss during preparation is not accounted for.
Accuracy (%Bias) Typically within ±5% of the nominal value.Can exceed ±15%, often with high variability.Unpredictable and potentially >50%; unacceptable for regulated work.
Precision (%CV) Typically <10% across different matrix lots.Often >15%, showing susceptibility to inter-subject variability.Poor; high variability is expected.
Regulatory Acceptance Gold standard; universally accepted by FDA, EMA, and other agencies.[8][12]Requires extensive justification and validation; may be rejected.[12]Not acceptable for definitive quantitative bioanalysis.

Pillar 3: Experimental Validation & Workflow

A bioanalytical method is only as trustworthy as its validation. The use of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 provides a self-validating system for each sample, but the overall method must still be rigorously validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guidance.[8][14]

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for quantifying an analyte (e.g., nornicotine) in a biological matrix like plasma using its deuterated internal standard. The early addition of the IS is a critical step to ensure it experiences all the same processing variations as the analyte.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., 100 µL Plasma) Spike 2. Spike with IS (rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3) Sample->Spike Protein 3. Protein Precipitation (e.g., Acetonitrile) Spike->Protein Extract 4. Supernatant Transfer & Evaporation Protein->Extract Reconstitute 5. Reconstitution (in Mobile Phase) Extract->Reconstitute Inject 6. Injection onto LC-MS/MS System Reconstitute->Inject Separate 7. Chromatographic Separation (Analyte & IS Co-elute) Inject->Separate Detect 8. Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate 9. Peak Integration (Analyte & IS Peaks) Detect->Integrate Ratio 10. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify 11. Quantification (vs. Calibration Curve) Ratio->Quantify

Caption: Bioanalytical workflow using a deuterated internal standard.

Protocol: Quantitative Assessment of Matrix Effect

This experiment is mandatory for method validation and perfectly demonstrates the superiority of a SIL-IS. It quantifies the extent of ion suppression or enhancement and evaluates the IS's ability to compensate for it.

Objective: To assess the matrix factor (MF) and the IS-Normalized MF across multiple sources of a biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 into the final reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spike Matrix): Process blank biological matrix from at least six different individual donors through the entire extraction procedure. Spike the analyte and IS into the final, clean extracts.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix from the same six donors before starting the extraction procedure. (This set is used to assess overall recovery, but Sets A and B are for matrix effect).

  • Analysis: Inject all samples from Sets A and B into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculations: For each of the six matrix sources:

    • Matrix Factor (MF) of Analyte = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • Matrix Factor (MF) of IS = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)

    • IS-Normalized Matrix Factor = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria (per FDA/ICH Guidelines):

    • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.

    • The key metric is the IS-Normalized MF. The coefficient of variation (%CV) of the IS-Normalized MF calculated from the six matrix sources should not exceed 15%.[10]

Interpreting the Results: A low %CV for the IS-Normalized MF provides definitive proof that rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is effectively tracking and correcting for the inherent variability in matrix effects between different individuals, ensuring that the quantitative data is accurate and reliable regardless of the sample source. An analog IS would likely show a much higher %CV, indicating its failure to adequately compensate.

Logical Framework for IS Selection

The choice of an internal standard is a critical decision that impacts the entire lifecycle of a bioanalytical assay. The following diagram outlines the logical hierarchy supporting the selection of a SIL-IS.

G cluster_challenges Key Analytical Challenges cluster_solutions Internal Standard Strategies Goal Goal: Accurate & Precise Quantification in Biological Matrix Matrix Matrix Effects (Ion Suppression/Enhancement) Goal->Matrix Recovery Variable Extraction Recovery Goal->Recovery SIL Stable Isotope-Labeled IS (e.g., rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3) Matrix->SIL Compensates (Co-elution) Analog Structural Analog IS Matrix->Analog Partially Compensates (Risk of Mismatch) None No Internal Standard Matrix->None No Compensation Recovery->SIL Compensates (Identical Properties) Recovery->Analog Partially Compensates (Risk of Mismatch) Recovery->None No Compensation Outcome_SIL Result: Highest Accuracy & Precision Meets Regulatory Standards SIL->Outcome_SIL Outcome_Analog Result: Compromised Accuracy High Risk of Failure Analog->Outcome_Analog Outcome_None Result: Unreliable Data Not Valid for Regulated Bioanalysis None->Outcome_None

Caption: Decision logic for selecting an internal standard.

Conclusion

The use of a stable isotope-labeled internal standard is not an incremental improvement in bioanalysis; it is a fundamental requirement for generating data of the highest accuracy and integrity. rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 embodies the ideal characteristics of an internal standard for its corresponding analyte. By perfectly mimicking the analyte's behavior from the moment of sample collection to final detection, it provides unparalleled compensation for the two greatest sources of analytical error: variable extraction recovery and unpredictable matrix effects.

While alternatives like structural analogs exist, they introduce an unacceptable level of risk and uncertainty into the analytical method, potentially jeopardizing the validity of study data and inviting regulatory scrutiny. For researchers, scientists, and drug development professionals committed to the principles of scientific integrity, the choice is unequivocal. Investing in a high-quality, deuterated internal standard like rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a direct investment in the accuracy, reproducibility, and ultimate success of their research.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • U.S. Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • U.S. Food and Drug Administration. (2001, May). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • ICH. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. [Link]

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Nicotine Metabolite Analysis

Introduction: The Critical Role of Nicotine Metabolite Analysis in Research Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in the human body. The accurate quantification of its metabo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Nicotine Metabolite Analysis in Research

Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in the human body. The accurate quantification of its metabolites is paramount for a variety of research and clinical applications, including assessing exposure to tobacco smoke, understanding smoking behavior, and evaluating the efficacy of smoking cessation programs.[1][2] Cotinine, the major proximate metabolite of nicotine, is widely regarded as the most reliable biomarker for tobacco exposure due to its longer half-life compared to nicotine itself.[2][3][4][5] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on conducting inter-laboratory comparisons of nicotine metabolite analysis, ensuring data accuracy, reliability, and comparability across different testing facilities.

This document will delve into the primary analytical methodologies, present a framework for designing and executing inter-laboratory studies, and provide detailed experimental protocols. The objective is to equip you with the necessary knowledge to critically evaluate and implement robust analytical strategies for nicotine metabolite quantification.

Understanding Nicotine Metabolism

Upon entering the body, nicotine is rapidly metabolized, primarily by the cytochrome P450 enzyme system (specifically CYP2A6), into a series of metabolites.[6][7] A simplified metabolic pathway is illustrated below. The accurate measurement of these metabolites provides a more comprehensive picture of nicotine exposure and metabolism than measuring nicotine alone.

NicotineMetabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine ~70-80% (CYP2A6) Other_Metabolites Other Minor Metabolites Nicotine->Other_Metabolites trans_3_hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans_3_hydroxycotinine (CYP2A6) Cotinine->Other_Metabolites InterLab_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Prepare & Validate Test Materials P2->P3 P4 Develop Study Protocol P3->P4 E1 Distribute Test Materials P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Data Submission E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Identify Outliers & Biases A1->A2 A3 Generate Performance Report A2->A3 A4 Corrective Actions A3->A4

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, particularly within pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliabil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount.[1] The choice and proper validation of an analytical method are critical for ensuring the integrity of pharmacokinetic and toxicokinetic data, which form the bedrock of regulatory submissions.[2][3] This in-depth technical guide explores the pivotal role of deuterated internal standards in achieving these goals, providing a comparative analysis against other methods and offering supporting experimental frameworks.

The use of an internal standard (IS) is a foundational practice in quantitative analysis, designed to correct for variability during sample preparation and analysis.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend, and in many cases expect, the use of a stable isotope-labeled internal standard (SIL-IS), with deuterated compounds being a prominent choice.[4][5]

The Principle of Isotope Dilution: Why Deuterated Standards are the Gold Standard

A deuterated internal standard is a molecule where one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H).[1][6] This subtle modification results in a compound with nearly identical physicochemical properties to the analyte of interest, differing only in mass.[2][6] This near-identity is the cornerstone of their effectiveness, allowing them to function as superior mimics for the analyte throughout the analytical workflow.[7]

Key Advantages of Deuterated Internal Standards:

  • Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex mixtures that can suppress or enhance the ionization of an analyte in a mass spectrometer, leading to inaccurate quantification.[1][8][9] Since a deuterated IS is chemically identical to the analyte, it experiences the same matrix effects, enabling accurate correction and mitigating a significant source of analytical error.[1]

  • Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be inconsistent.[1] A deuterated standard, added at the beginning of this process, experiences the same losses as the analyte, ensuring that the critical analyte-to-IS ratio remains constant.[1]

  • Normalization of Instrumental Variations: Fluctuations in instrument performance, such as injection volume and mass spectrometer response, can introduce variability.[1] The use of a co-eluting deuterated IS normalizes these variations, leading to more precise and reproducible results.[1][8]

The logical workflow of how a deuterated standard corrects for analytical variability is illustrated in the diagram below.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (Analyte + Matrix) B Spike with Deuterated IS A->B C Extraction (e.g., LLE, SPE) B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Measure Peak Areas (Analyte & IS) E->F G Calculate Area Ratio (Analyte/IS) F->G H Quantify Analyte Concentration G->H I Correction for Variability (Matrix Effects, Recovery, Injection Volume) G->I caption Workflow demonstrating how a deuterated internal standard corrects for analytical variability.

Caption: Workflow demonstrating how a deuterated internal standard corrects for analytical variability.

Comparative Performance: Deuterated vs. Structural Analog Internal Standards

While deuterated standards are considered the "gold standard," a structural analog—a compound with similar chemical and physical properties to the analyte—is sometimes used as an alternative.[2][5] However, the performance differences are significant and have direct implications for data quality and regulatory acceptance.

The following table summarizes the expected performance of deuterated and structural analog internal standards against key validation parameters as stipulated by the harmonized ICH M10 guideline.[2][3]

Validation Parameter Deuterated Internal Standard (SIL-IS) Structural Analog Internal Standard Rationale for Performance Difference
Selectivity Excellent: Unlikely to have interferences at the specific mass-to-charge ratio of the IS.[2]Good to Moderate: Higher potential for interference from endogenous matrix components or metabolites.[2]The unique mass of the SIL-IS provides a high degree of specificity in detection.
Chromatographic Behavior Ideal: Typically co-elutes with the analyte, ensuring simultaneous exposure to matrix effects.[5]Sub-optimal: Elutes close to the analyte but may have a different retention time.[5]Even minor differences in chemical structure can alter chromatographic retention, leading to differential matrix effects.
Matrix Effect Excellent: Co-elution and identical ionization properties minimize differential matrix effects between the analyte and IS.[2]Moderate to Poor: Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy and precision.[2]The structural analog may not ionize in the same manner as the analyte in the presence of matrix components.[9][10]
Extraction Recovery Excellent: Virtually identical extraction recovery to the analyte due to identical physicochemical properties.[5][7]Variable: May have a significantly different extraction recovery, leading to biased results.[7]Small structural changes can affect properties like polarity and solubility, influencing extraction efficiency.
Accuracy & Precision High: Superior ability to correct for variability leads to better accuracy and precision, typically with %CV ≤ 15%.[2]Moderate to Low: Less effective correction for variability can result in higher imprecision and potential inaccuracies.The cumulative effect of differences in chromatography, matrix effects, and recovery leads to less reliable data.

Experimental Protocols for Method Validation

The validation of an analytical method using a deuterated internal standard must be conducted in accordance with established guidelines from regulatory bodies.[7] Below are detailed methodologies for key validation experiments.

Protocol 1: Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of the bioanalytical method across the analytical range.

Procedure:

  • Prepare Quality Control (QC) samples: Spike a blank biological matrix with the analyte at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).[7]

  • Spike with Internal Standard: Add a constant, known concentration of the deuterated internal standard to all QC samples.

  • Intra-day Assessment: In a single analytical run, analyze at least five replicates of each QC level.[5]

  • Inter-day Assessment: Repeat the analysis on at least three different days to determine inter-day variability.[5][7]

  • Data Analysis: Calculate the mean concentration, accuracy (as % deviation from the nominal value), and precision (as % coefficient of variation, %CV) for each QC level.[5][7]

Acceptance Criteria (ICH M10):

  • Accuracy: The deviation of the mean from the nominal value should be within ±15% (±20% for LLOQ).[2]

  • Precision (%CV): Should not exceed 15% (20% for LLOQ).[2][5]

Protocol 2: Matrix Effect Evaluation

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.[5]

Procedure:

  • Source Matrix: Obtain at least six different sources (lots) of the blank biological matrix.[4]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and deuterated IS in a clean solvent (e.g., methanol/water).[7]

    • Set B (Post-extraction Spike): Extract blank matrix from each of the six sources. Spike the analyte and deuterated IS into the extracted matrix.

    • Set C (Pre-extraction Spike): Spike the analyte and deuterated IS into the blank matrix from each of the six sources before extraction.

  • Analysis: Analyze all samples and record the peak areas for both the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in neat solution)

    • IS-Normalized MF = (MF of analyte) / (MF of IS)

    • Recovery = (Peak response of pre-extraction spike) / (Peak response of post-extraction spike) x 100%

Acceptance Criteria (ICH M10):

  • The precision (%CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[2]

The relationship between these validation parameters is crucial for ensuring a robust method.

cluster_0 Core Validation Parameters A Accuracy & Precision F Robust Bioanalytical Method A->F B Selectivity B->F C Matrix Effect C->A Impacts C->F D Recovery D->A Impacts D->F E Stability E->F caption Interdependence of key validation parameters for a robust bioanalytical method.

Caption: Interdependence of key validation parameters for a robust bioanalytical method.

Potential Pitfalls and Considerations with Deuterated Standards

While highly effective, deuterated standards are not without potential challenges that require careful consideration during method development.

  • Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms (like -OH, -NH, -SH), can sometimes exchange with protons from the solvent, leading to a loss of the isotopic label.[11] Careful selection of the labeling position is crucial to ensure stability.

  • Chromatographic Isotope Effect: In some cases, particularly with a high degree of deuteration, the deuterated standard may exhibit a slightly different chromatographic retention time than the analyte.[12][13][14] This can compromise the ability of the IS to perfectly correct for matrix effects that are highly localized in the chromatogram.

  • Purity of the Standard: The deuterated standard must have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%) to prevent interference with the analyte signal.[15]

Conclusion: A Strategic Imperative for Data Integrity

The validation of analytical methods using deuterated internal standards is not merely a technical preference but a strategic imperative for ensuring the highest level of data integrity in drug development.[6][15] Their ability to mimic the analyte of interest provides unparalleled correction for the myriad variables inherent in bioanalysis, from sample extraction to instrumental detection.[1][6] While alternatives like structural analogs exist, they often fall short in providing the rigorous correction needed to meet stringent regulatory expectations.[8][16]

By investing in the synthesis and proper validation of high-quality deuterated internal standards, researchers and drug development professionals can build a foundation of trust in their data, streamline regulatory submissions, and ultimately, accelerate the delivery of safe and effective medicines to patients.[17][18]

References

  • ResolveMass Laboratories Inc. (2025, November 8).
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Reddy, N. R. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Bioanalytical Methods: Isotopically Labeled vs. Analog Internal Standards.
  • Reddy, N. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • BenchChem. (n.d.).
  • European Medicines Agency. (2011, July 21).
  • BenchChem. (n.d.).
  • van de Merbel, N. C., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(4), 415-422.
  • KCAS Bio. (2017, August 30).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview.
  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • U.S. Food and Drug Administration. (n.d.).
  • BenchChem. (n.d.).
  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • European Medicines Agency. (n.d.).
  • Bioanalysis Zone. (n.d.).
  • European Medicines Agency. (n.d.).
  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
  • ResolveMass Laboratories Inc. (2025, November 5). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID).
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • European Medicines Agency. (2022, July 25).
  • ResearchGate. (2025, August 6). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?
  • National Institutes of Health. (n.d.).
  • PubMed. (2023, June 22). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.
  • European Medicines Agency. (n.d.).
  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • Outsourced Pharma. (2023, January 11).
  • Salamandra. (n.d.).
  • U.S. Food and Drug Administration. (2018, May 24).
  • SV ChemBioTech. (n.d.).
  • ResearchGate. (2025, August 5). USFDA.
  • MDPI. (n.d.). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard.

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Validation

A Comparative Guide to the Isotopic Purity Assessment of rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3

This guide provides an in-depth technical comparison of the primary analytical methodologies for assessing the isotopic purity of rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3. We will delve into the causality behind experim...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the primary analytical methodologies for assessing the isotopic purity of rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data from analogous compounds to illustrate these principles.

The Imperative of Isotopic Purity

Deuterium labeling involves the strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This substitution can alter a molecule's metabolic fate, often leading to a slower rate of metabolism—a phenomenon known as the "kinetic isotope effect." This property is harnessed to improve a drug's pharmacokinetic profile.[1] Furthermore, the mass difference between deuterated and non-deuterated compounds makes them ideal internal standards for quantitative mass spectrometry-based assays.

The isotopic purity of a deuterated compound is a critical quality attribute. It is defined as the percentage of the compound that is enriched with the desired number of deuterium atoms.[2] Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), require rigorous characterization and quantification of all isotopologues—molecules that are chemically identical but differ in their isotopic composition.[3]

Core Analytical Techniques: A Comparative Overview

The two principal techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4] Each method offers unique advantages and provides complementary information.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on their mass-to-charge ratio (m/z).[1]Detection of nuclear spin transitions in a magnetic field.
Information Provided Relative abundance of all isotopologues (d0, d1, d2, d3, etc.).[5]Precise location of deuterium labels and quantification of residual protons.[4][6]
Sensitivity Very high (nanogram level or lower).[5]Lower than MS, typically requiring microgram to milligram quantities.
Quantitative Accuracy Excellent for relative quantification of isotopologues.Excellent for absolute quantification (qNMR) with an internal standard.[1]
Sample Throughput High, especially with direct infusion methods.Lower, as longer acquisition times may be needed.
Key Advantage Comprehensive isotopologue distribution.Unambiguous structural information and site-specific labeling assessment.[4]

Experimental Workflows

Isotopic Purity Assessment Workflow

The general workflow for assessing the isotopic purity of a deuterated compound involves a multi-pronged analytical approach.

Isotopic Purity Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Analysis & Reporting Sample rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3 Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, Methanol) Sample->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS Inject NMR NMR Spectroscopy (¹H and ²H) Dissolution->NMR Analyze MS_Data Mass Spectrum Analysis: - Integrate isotopologue peaks - Calculate relative abundance LC_HRMS->MS_Data NMR_Data NMR Spectrum Analysis: - Integrate residual proton signals - qNMR for absolute purity NMR->NMR_Data Final_Report Isotopic Purity Report: - % d3 - Distribution of d0, d1, d2 MS_Data->Final_Report NMR_Data->Final_Report

Caption: General workflow for isotopic purity assessment.

Detailed Experimental Protocols

Protocol 1: Isotopic Purity Determination by LC-HRMS

This protocol outlines the steps for determining the relative abundance of isotopologues of rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3 using Liquid Chromatography-High-Resolution Mass Spectrometry.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3.

  • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 1 µg/mL for analysis.

2. LC-HRMS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required to resolve the isotopologue peaks.[7][8]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.[1]

3. Data Acquisition:

  • Perform a full scan acquisition over a mass range that includes the expected m/z values for all isotopologues of the protonated molecule ([M+H]+).

  • Ensure the mass resolution is set sufficiently high (e.g., > 60,000) to resolve the deuterated species from any potential interferences.

4. Data Analysis:

  • Extract the ion chromatograms for the [M+H]+ ions of the d0, d1, d2, and d3 isotopologues.

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.

Protocol 2: Isotopic Enrichment and Site of Labeling by NMR

This protocol describes the use of ¹H and ²H NMR to confirm the site of deuterium incorporation and to quantify the isotopic enrichment.

1. Sample Preparation:

  • Dissolve 5-10 mg of rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of a certified internal standard for quantitative NMR (qNMR) if absolute purity is to be determined.

2. NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms the incorporation. Residual proton signals at these positions can be integrated to determine the level of any unlabeled species.

  • ²H NMR: Acquire a deuterium NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and chemical environment.

3. Data Analysis:

  • In the ¹H NMR spectrum, compare the integration of the residual proton signals at the labeled positions to the integration of a signal from a non-labeled position within the molecule. This ratio provides a measure of isotopic enrichment.

  • For qNMR, compare the integration of a specific analyte signal to the integration of a known signal from the internal standard to calculate the absolute concentration and purity.[1]

Chiral Separation: An Additional Consideration

Given that the compound is a racemate, it is important to consider the potential for enantiomeric separation, especially if the compound is intended for use in stereospecific biological systems. Chiral chromatography can be employed to separate the enantiomers.[9][10]

Chiral Separation Workflow Racemic_Sample rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3 Chiral_HPLC Chiral HPLC System (e.g., Chiral Stationary Phase) Racemic_Sample->Chiral_HPLC Separation Separation of Enantiomers Chiral_HPLC->Separation Enantiomer_R (R)-Enantiomer Separation->Enantiomer_R Enantiomer_S (S)-Enantiomer Separation->Enantiomer_S Analysis Individual Isotopic Purity Assessment (LC-HRMS and NMR) Enantiomer_R->Analysis Enantiomer_S->Analysis

Caption: Workflow for chiral separation and subsequent analysis.

Method Validation: Ensuring Trustworthiness

All analytical methods used for isotopic purity assessment must be validated to ensure they are fit for purpose.[11] The FDA provides guidance on the validation of analytical procedures, which includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[12][13][14]

Conclusion: A Multi-faceted Approach to Purity

The assessment of isotopic purity for rac-5-(3-Pyridyl)tetrahydro-2-furanone-d3 is not a one-size-fits-all process. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive understanding of both the isotopologue distribution and the site-specific incorporation of deuterium.[2][4] This multi-faceted approach, underpinned by rigorous method validation, ensures the quality and reliability of this critical reagent in research and drug development. By carefully selecting and executing these analytical techniques, scientists can have high confidence in the data generated using this deuterated compound.

References

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(13), 5475–5482. [Link]

  • Li, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]

  • Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(28), 3163-3172. [Link]

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(13), 5475-5482. [Link]

  • Previs, S. F., et al. (2020). Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. Metabolites, 10(11), 463. [Link]

  • Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link]

  • Almac Group. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • Thompson, A., Chahrour, O., & Malone, J. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • Segura, J., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 50(1), 1-9. [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • Yuan, Y., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. Metabolomics, 20(1), 1. [Link]

  • Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. [Link]

  • Hayes, J. M. (2006). Isotope-ratio detection for gas chromatography. Journal of Separation Science, 29(12), 1946-1961. [Link]

  • U.S. Food and Drug Administration. (2021). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Fetzer, J. C., & De-Urquijo, J. (1974). Gas-chromatographic fractionations of stable isotopes of carbon and oxygen in carbon dioxide. Separation Science, 9(3), 235-242. [Link]

  • Hayes, J. M. (2006). Isotope-ratio detection for gas chromatography. Scilit. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Fisher Scientific. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, TRC 50 mg. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Forenap. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 5mg. [Link]

  • De Martin, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 226. [Link]

  • Zhang, Y., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 12(44), 14646-14666. [Link]

  • Lin, Y.-C., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Crystals, 8(11), 421. [Link]

  • Latypova, E. R., et al. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(23), 5727. [Link]

  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463595. [Link]

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Comparative

A Senior Application Scientist's Guide to Selecting Deuterated Internal Standards for Nicotine Analysis

< For: Researchers, scientists, and drug development professionals In the precise world of quantitative bioanalysis, particularly for compounds like nicotine, the choice of an internal standard (IS) is a critical decisio...

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals

In the precise world of quantitative bioanalysis, particularly for compounds like nicotine, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of analytical data. Among the available options, stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, with deuterated analogs being a popular choice.[1] This guide provides an in-depth comparison of commonly used deuterated internal standards for nicotine analysis, grounded in experimental data and established scientific principles.

The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, the analytical process, from sample preparation to detection, is susceptible to variations that can introduce errors. An internal standard, a compound with physicochemical properties similar to the analyte, is added at a constant concentration to all samples, calibration standards, and quality controls to mitigate these variabilities.[2]

The primary function of an IS is to normalize for fluctuations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3] By calculating the peak area ratio of the analyte to the IS, these variations can be effectively compensated for, leading to more accurate and precise quantification.[3] The U.S. Food and Drug Administration (FDA) strongly advocates for the use of an internal standard in bioanalytical method validation, with a clear preference for stable isotope-labeled versions of the analyte.[2]

Why Deuterated Standards? The Principle of Isotope Dilution

Deuterated standards are molecules where one or more hydrogen atoms have been replaced by deuterium (²H), a stable isotope of hydrogen.[1] This substitution results in a molecule that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[1] This near-identical chemical behavior is the key to their effectiveness.[4]

The core principle behind their use is isotope dilution, a method of quantitative analysis where the concentration of an analyte is determined by measuring the change in the natural isotopic abundance of the analyte upon the addition of a known amount of its isotopically enriched counterpart (the internal standard). Because the analyte and the SIL-IS exhibit nearly identical behavior during sample preparation and analysis, any loss or variation experienced by the analyte is mirrored by the IS.[5]

Comparing Common Deuterated Internal Standards for Nicotine Analysis

The most frequently employed deuterated internal standards for nicotine analysis are nicotine-d3 and nicotine-d4. Additionally, deuterated cotinine (e.g., cotinine-d3) is often used as an internal standard for the quantification of cotinine, the primary metabolite of nicotine.[6][7][8]

Internal StandardCommon Labeling PositionKey Characteristics
Nicotine-d3 Methyl group (N-methyl-d3)Cost-effective and widely available.[9] The deuterium atoms are on the methyl group attached to the pyrrolidine ring.
Nicotine-d4 Pyrrolidine ringDeuterium atoms are typically placed on the pyrrolidine ring, which can offer greater stability against back-exchange.[10]
Cotinine-d3 Methyl group (N-methyl-d3)Used specifically for the quantification of cotinine.[6][7]

Experimental Design for Evaluating Internal Standard Performance

A robust evaluation of deuterated internal standards should be an integral part of bioanalytical method validation, as outlined by FDA guidelines.[11][12] The following experimental workflow provides a framework for comparing the performance of different deuterated internal standards.

Caption: A generalized workflow for the evaluation of deuterated internal standards in nicotine bioanalysis.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of nicotine and each deuterated internal standard (nicotine-d3, nicotine-d4) in a suitable solvent (e.g., methanol).

  • From these stocks, prepare working solutions for calibration standards, quality control (QC) samples, and the internal standard spiking solution.[13]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of the biological matrix (e.g., human plasma), add 10 µL of the internal standard working solution (containing either nicotine-d3 or nicotine-d4).

  • Vortex briefly to mix.

  • Perform a solid-phase extraction using a suitable SPE cartridge to remove matrix interferences.

  • Elute the analyte and internal standard and evaporate the eluent to dryness.

  • Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column is commonly used for nicotine analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for nicotine and each deuterated standard are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nicotine163.1132.1
Nicotine-d3166.1132.1
Nicotine-d4167.2136.1

4. Method Validation:

  • The performance of each internal standard should be assessed according to FDA guidelines for bioanalytical method validation.[11][12] Key parameters include:

    • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.[14]

    • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels over several days.[14]

    • Matrix Effect: Assessed by comparing the response of the analyte in the presence of matrix with its response in a neat solution.[15][16][17][18] A stable isotope-labeled internal standard should effectively compensate for matrix effects.

    • Recovery: The efficiency of the extraction process for both the analyte and the IS should be consistent and reproducible.[14]

Key Performance Comparison: Nicotine-d3 vs. Nicotine-d4

While both nicotine-d3 and nicotine-d4 are effective internal standards, there are subtle but important differences to consider.

Chromatographic Isotope Effect

A potential issue with deuterated standards is the "chromatographic isotope effect," where the deuterated compound may have a slightly different retention time in liquid chromatography compared to its non-deuterated counterpart.[1] This is due to the subtle differences in physicochemical properties caused by the increased mass of deuterium.[1] If this shift is significant, the analyte and the internal standard may elute into regions of the chromatogram with different levels of matrix interference, leading to inaccurate quantification.[1] This phenomenon is often referred to as "differential matrix effect."[1]

  • Nicotine-d3 (methyl-labeled): The deuterium atoms are on a relatively mobile methyl group, which can sometimes lead to a more pronounced chromatographic shift compared to ring-labeled analogs.

  • Nicotine-d4 (ring-labeled): With deuterium atoms on the more rigid ring structure, the chromatographic isotope effect is often less significant, resulting in better co-elution with the analyte. This is generally the preferred option for minimizing differential matrix effects.

Isotopic Stability

Another consideration is the stability of the deuterium label. There is a potential, though often minimal, for the loss or exchange of deuterium atoms during sample storage or within the ion source of the mass spectrometer.[19]

  • Nicotine-d3: The C-D bonds on the methyl group are generally stable.

  • Nicotine-d4: C-D bonds on an aromatic or saturated ring are typically very stable and less prone to exchange than those on more labile positions.

The choice between nicotine-d3 and nicotine-d4 will depend on the specific requirements of the assay and the observed performance during method validation. In many cases, both will perform adequately. However, for assays requiring the highest level of precision and accuracy, particularly in complex biological matrices, nicotine-d4 is often the superior choice due to the reduced likelihood of chromatographic separation from the analyte.

The Special Case of Cotinine-d3

When the analytical method aims to quantify both nicotine and its primary metabolite, cotinine, it is essential to use a dedicated internal standard for each analyte. Therefore, cotinine-d3 is the appropriate internal standard for the quantification of cotinine.[6][7] Attempting to use a nicotine-based internal standard for cotinine quantification would violate the fundamental principle that the IS should be as chemically similar to the analyte as possible.

Conclusion and Recommendations

The selection of an appropriate deuterated internal standard is a critical step in the development of a robust and reliable bioanalytical method for nicotine.

  • Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis, effectively compensating for analytical variability.

  • Nicotine-d4 is often the preferred internal standard for nicotine quantification due to its tendency for better co-elution with the analyte, which minimizes the risk of differential matrix effects.

  • Nicotine-d3 is a widely used and often acceptable alternative , particularly when validated thoroughly.

  • For the simultaneous analysis of nicotine and cotinine, separate deuterated internal standards (nicotine-d4 and cotinine-d3) must be used for each respective analyte.

Ultimately, the performance of any chosen internal standard must be rigorously evaluated during method validation according to regulatory guidelines to ensure the integrity of the resulting data.

Caption: The relationship between internal standard choice, performance factors, and analytical outcome.

References

  • BenchChem. Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide.

  • BenchChem. A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.

  • Aguilar, J., et al. (2022). Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS. Journal of Analytical Atomic Spectrometry.

  • Cayman Chemical. (±)-Cotinine-d3.

  • Li, L., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Analytical Chemistry.

  • SCION Instruments. (2024). Internal Standards – What are they? How do I choose, use, and benefit from them?.

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research.

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.

  • Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube.

  • D'Avignon, D. A., et al. (2007). A stable isotope dilution method for the simultaneous quantification of deuterated and non-deuterated nicotine and cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B.

  • Byrd, G. D., et al. (2005). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology.

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • Gallart-Ayala, H., et al. (2017). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.

  • Vlachos, D., & Zikopoulos, D. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Separations.

  • CSL. (2018). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.

  • You, G., et al. (2016). Determination of Nicotine, Cotinine, and Trans-3'-hydroxycotinine in Blood and Gastric Contents by LC/MS/MS-A Case of Fatal Nicotine Intoxication by E-cigarette Liquid Ingestion. Journal of Forensic Sciences.

  • ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis.

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis.

  • U.S. Food and Drug Administration. Bioanalytical Method Validation.

  • Andersen, J. M., et al. (2011). Determination of Cotinine in Pericardial Fluid and Whole Blood by Liquid Chromatography– Tandem Mass Spectrometry. Journal of Analytical Toxicology.

  • LGC International. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS.

  • Szczepanska, A., et al. (2021). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules.

  • Samanidou, V. F., et al. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Rapid Communications in Mass Spectrometry.

  • Souverain, S., et al. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry.

  • Souverain, S., et al. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry.

  • Xu, R. N., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.

  • Cognard, E., & Staub, C. (2003). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. Clinical Chemistry and Laboratory Medicine.

  • Annesley, T. M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis.

  • Cayman Chemical. (±)-Nicotine-d3.

  • Cerilliant. (+-)-Nicotine-D4.

  • Jackler, R. K., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLoS ONE.

  • Himes, S. K., et al. (2013). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology.

  • Sigma-Aldrich. (±)-Nicotine-d4 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 350818-69-8.

  • Restek. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.

  • CORESTA. (2021). Analysis and Differentiation of Tobacco-Derived and Synthetic Nicotine Samples.

  • Jackler, R. K., et al. (2021). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv.

  • Jackler, R. K., et al. (2022). Analysis and differentiation of tobacco- derived and synthetic nicotine products. PLoS ONE.

Sources

Validation

Performance of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 in Diverse Biological Matrices: A Comparative Guide for Bioanalytical Applications

This in-depth technical guide provides a comprehensive evaluation of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 as an internal standard for the quantitative bioanalysis of its non-labeled counterpart, a key metabolite of...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive evaluation of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 as an internal standard for the quantitative bioanalysis of its non-labeled counterpart, a key metabolite of nornicotine. Designed for researchers, scientists, and drug development professionals, this guide delves into the critical aspects of analytical performance across various biological matrices, offering a comparative analysis against a non-ideal internal standard and providing detailed, field-proven experimental protocols.

Introduction: The Quest for Bioanalytical Accuracy

In the realm of drug metabolism and pharmacokinetic (DMPK) studies, the precise quantification of metabolites in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data is often challenged by matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting endogenous components of the sample matrix.[1][2]

The most effective strategy to mitigate these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), which shares near-identical physicochemical properties with the analyte.[2][3] This guide focuses on rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, a deuterated analog of a nornicotine metabolite, and evaluates its performance as a SIL-IS in human plasma, urine, and saliva. For comparative purposes, we will contrast its performance with a hypothetical, structurally analogous but non-isotopically labeled compound, "Alternative Standard X."

Mechanism of Action and Bioanalytical Significance

rac 5-(3-Pyridyl)tetrahydro-2-furanone is a metabolite of nornicotine, which itself is a metabolite of nicotine. Accurate measurement of these compounds is crucial for tobacco exposure assessment and for understanding the metabolic pathways of nicotine. The use of a deuterated internal standard like rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is intended to co-elute with the analyte, experiencing the same ionization effects in the mass spectrometer's source, thereby providing a reliable basis for quantification.[4]

Experimental Design: A Rigorous Evaluation of Performance

To thoroughly assess the performance of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, a series of validation experiments were designed to quantify matrix effects, recovery, and stability in human plasma, urine, and saliva.

Materials and Methods
  • Analytes and Standards:

    • rac 5-(3-Pyridyl)tetrahydro-2-furanone (Analyte)

    • rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 (SIL-IS)[5][6][7][8][9]

    • Alternative Standard X (A non-isotopically labeled compound with similar chromatographic behavior)

  • Biological Matrices:

    • Human Plasma (K2EDTA)

    • Human Urine

    • Human Saliva

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Sample Preparation: A Comparative Approach

Three common sample preparation techniques were evaluated for their efficiency in extracting the analyte and internal standards from the different matrices:

  • Protein Precipitation (PPT): For plasma and saliva.

  • Liquid-Liquid Extraction (LLE): For all matrices.

  • Solid-Phase Extraction (SPE): For all matrices.[10][11]

LC-MS/MS Analysis

A validated LC-MS/MS method was developed for the simultaneous determination of the analyte and the internal standards.[11][12]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: Optimized for the analyte and internal standards.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for evaluating the performance of the internal standards.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Matrix Biological Matrix (Plasma, Urine, Saliva) Spike Spike with Analyte & Internal Standard Matrix->Spike PPT Protein Precipitation Spike->PPT Method 1 LLE Liquid-Liquid Extraction Spike->LLE Method 2 SPE Solid-Phase Extraction Spike->SPE Method 3 Extract Final Extract PPT->Extract LLE->Extract SPE->Extract LCMS LC-MS/MS Analysis Extract->LCMS Peak Peak Area Integration LCMS->Peak Ratio Calculate Analyte/IS Ratio Peak->Ratio Quant Quantification Ratio->Quant

Caption: General experimental workflow from sample preparation to quantification.

Matrix Effect Evaluation cluster_calc Calculations A Set A (Neat Solution) Analyte + IS in Solvent ME Matrix Effect (%) = (B/A) * 100 A->ME PE Process Efficiency (%) = (C/A) * 100 A->PE B Set B (Post-Spike) Blank Matrix Extract + Analyte + IS B->ME RE Recovery (%) = (C/B) * 100 B->RE C Set C (Pre-Spike) Blank Matrix spiked with Analyte + IS then Extracted C->RE C->PE

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 in Human Plasma

Introduction: The Critical Role of Method Validation in Bioanalysis In the realm of drug development and clinical research, the precise quantification of analytes in biological matrices is the bedrock upon which pivotal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Bioanalysis

In the realm of drug development and clinical research, the precise quantification of analytes in biological matrices is the bedrock upon which pivotal decisions are made. The compound rac 5-(3-Pyridyl)tetrahydro-2-furanone is a metabolite of nicotine, and its deuterated form, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, serves as an ideal stable isotope-labeled internal standard (SIL-IS) for its quantification in bioanalytical studies.[1][2] The use of a SIL-IS is considered the "gold standard" as it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis, thereby compensating for variability and matrix effects.[2][3][4]

However, the reliability of the generated data hinges entirely on the robustness of the analytical method. Different laboratories, or even different assays within the same study, may employ varied sample preparation techniques. When data from these disparate methods must be compared or combined, a rigorous cross-validation process is not just recommended—it is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

This guide provides an in-depth, objective comparison of three common sample preparation techniques for the quantification of a target analyte using rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 as an internal standard in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Comparative Overview of Sample Preparation Methodologies

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix, removing interfering components like proteins and phospholipids that can compromise the LC-MS/MS analysis.[7][8] We will compare three widely-used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Method A: Protein Precipitation (PPT): The fastest and simplest approach. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma, which denatures and precipitates the proteins. While efficient, it is often the "dirtiest" method, leaving behind significant levels of phospholipids and other endogenous components that can cause ion suppression or enhancement, a phenomenon known as the matrix effect.[9][10]

  • Method B: Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[11][12] By selecting a solvent in which the analyte has high solubility and matrix components have low solubility, a cleaner extract can be achieved compared to PPT.[13]

  • Method C: Solid-Phase Extraction (SPE): The most selective, and often most complex, method. The analyte is passed through a solid sorbent cartridge that retains it based on specific chemical interactions.[12][14] Interfering components are washed away, and the purified analyte is then eluted with a different solvent. SPE typically yields the cleanest extracts, minimizing matrix effects and potentially improving sensitivity.[13][15]

Experimental Design for Method Cross-Validation

To objectively compare these methods, a cross-validation study was designed. The core principle is to analyze the same set of quality control (QC) samples using each of the three validated methods and compare the results.

Workflow for Cross-Validation

G cluster_prep Sample Preparation cluster_methods Extraction Methods cluster_analysis Analysis & Comparison Sample Human Plasma QC Samples (Low, Mid, High) IS Spike with Internal Standard (rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3) Sample->IS PPT Method A: Protein Precipitation IS->PPT LLE Method B: Liquid-Liquid Extraction IS->LLE SPE Method C: Solid-Phase Extraction IS->SPE LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS Data Data Acquisition LCMS->Data Compare Compare Concentrations (Calculate % Difference) Data->Compare

Caption: Cross-validation workflow from sample spiking to final data comparison.

Detailed Experimental Protocols

1. Preparation of Standards and Quality Control (QC) Samples: Calibration standards and QC samples (Low: 3 ng/mL, Mid: 75 ng/mL, High: 150 ng/mL) were prepared by spiking known amounts of the target analyte into pooled human plasma.

2. Internal Standard Spiking: The working solution of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 (100 ng/mL in 50% methanol) was added to all samples (except blanks) to achieve a final concentration of 25 ng/mL.

3. Extraction Protocols:

  • Method A (PPT):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer 200 µL of the supernatant to a new plate/vial.

    • Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Method B (LLE):

    • To 100 µL of plasma sample, add 50 µL of 1M NaOH to basify the sample. Rationale: Basifying the sample ensures the pyridyl nitrogen is deprotonated, increasing the analyte's affinity for the organic extraction solvent.

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 5 minutes.

    • Freeze the aqueous layer at -80°C and decant the organic (MTBE) layer.

    • Evaporate the organic layer to dryness and reconstitute in 100 µL of mobile phase.

  • Method C (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL water.

    • To 100 µL of plasma sample, add 100 µL of 4% phosphoric acid. Rationale: Acidifying the sample ensures the analyte is positively charged, facilitating strong retention on the cation exchange sorbent.

    • Load the sample onto the SPE cartridge.

    • Wash with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

4. LC-MS/MS Parameters:

  • System: UPLC coupled to a triple quadrupole mass spectrometer.[16][17]

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitored for both the analyte and the deuterated internal standard.

Performance Data and Comparison

Each method was first individually validated according to FDA and EMA guidelines, which require assessing parameters like accuracy, precision, selectivity, and stability.[5][18][19][20]

Table 1: Individual Method Validation Performance
ParameterMethod A (PPT)Method B (LLE)Method C (SPE)Acceptance Criteria (ICH M10)[5]
Linearity (r²) 0.9970.9980.999≥ 0.99
LLOQ (ng/mL) 1.00.50.5S/N > 5; Accuracy ±20%; Precision ≤20%
Intra-day Precision (%CV) 6.8%5.2%3.5%≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) 8.9%7.1%4.8%≤15% (≤20% at LLOQ)
Accuracy (% Bias) -7.5% to 5.4%-4.8% to 3.2%-2.5% to 1.9%Within ±15% (±20% at LLOQ)
Recovery (%) 78%89%96%Consistent & Reproducible
Matrix Effect (%) 65%88%97%IS-Normalized value close to 100%

Data are representative and synthesized for illustrative purposes.

Interpretation: As expected, the SPE method demonstrates the highest performance across the board, with superior precision, accuracy, recovery, and minimal matrix effect. The PPT method, while acceptable, shows the lowest recovery and a significant matrix effect (65%), indicating substantial ion suppression.[10] The LLE method provides a good balance between cleanliness and complexity.

Table 2: Cross-Validation Results

Six replicates of each QC level were processed by each method and quantified against the calibration curve of the reference method (Method C, SPE). The percent difference was calculated as: [(Mean_Comparator - Mean_Reference) / Mean_Reference] * 100.

QC LevelMethod A (PPT) vs C (SPE)Method B (LLE) vs C (SPE)Acceptance Criteria
Low QC (3 ng/mL) -16.5%-4.2%\multirow{3}{*}{Mean difference within ±20%}
Mid QC (75 ng/mL) -11.8%-2.1%
High QC (150 ng/mL) -10.5%-1.8%

Interpretation: The cross-validation between LLE (Method B) and SPE (Method C) shows excellent agreement, with all mean differences well within the ±20% acceptance limit. This indicates that data generated by these two methods can be reliably compared or pooled.

However, the comparison between PPT (Method A) and SPE (Method C) reveals a significant negative bias, especially at the low QC level (-16.5%). This is a direct consequence of the uncompensated matrix effect (ion suppression) inherent in the PPT method. While the SIL-IS corrects for much of the variability, severe ion suppression can still impact accuracy, particularly at the lower limit of quantitation (LLOQ).[3][7] This result suggests that data from Method A should not be directly compared with data from Method C without a correction factor or re-analysis.

Decision Logic for Method Selection

The choice of method is not merely about achieving the best analytical performance; it's a strategic decision balancing throughput, cost, and the required data quality for a given study phase.

G cluster_decision Decision Criteria cluster_methods Recommended Method Start Start: Need to Quantify Analyte Throughput High Throughput Needed? Start->Throughput DataQuality Pivotal / Regulatory Study? Throughput->DataQuality No Cost Cost / Complexity a Major Constraint? Throughput->Cost Yes LLE Method B (LLE): Balanced, for lead optimization DataQuality->LLE No SPE Method C (SPE): Highest quality, for clinical trials DataQuality->SPE Yes PPT Method A (PPT): Fast, for early discovery Cost->PPT Yes Cost->LLE No

Caption: Decision tree for selecting an appropriate sample preparation method.

Conclusion and Recommendations

This guide demonstrates a comprehensive cross-validation of three distinct bioanalytical sample preparation methods using rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 as an internal standard.

  • Method C (SPE) stands as the most robust and reliable method, delivering the highest data quality with minimal matrix effects. It is the recommended approach for late-stage clinical trials and regulatory submissions where data integrity is paramount.

  • Method B (LLE) offers a highly effective balance of sample cleanliness, performance, and throughput. Its successful cross-validation with SPE makes it an excellent choice for non-clinical toxicology studies and early-phase clinical trials.

  • Method A (PPT) , while fast and simple, suffers from significant matrix effects that can compromise data accuracy, especially at low concentrations. Its use should be limited to early discovery screening where speed is prioritized over absolute quantitative accuracy. If data from a PPT method must be compared to a cleaner method, cross-validation is essential to understand and account for any systemic bias.

Ultimately, the investment in a thorough method validation and cross-validation process provides incontrovertible proof of an assay's reliability, ensuring the integrity of the data that underpins modern drug development.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]

  • LGC Group. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(2), 219–229. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2014). Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 970, 38–45. Retrieved from [Link]

  • Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(2), 219-29. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved from [Link]

  • McClean, S., et al. (2012). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. In Nicotine Psychopharmacology (pp. 3-19). Humana Press. Retrieved from [Link]

  • Kumar, S., et al. (2013). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PloS one, 8(11), e79556. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Sajewicz, M., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules (Basel, Switzerland), 26(16), 4983. Retrieved from [Link]

  • Xu, R. N., et al. (2007). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. The AAPS journal, 9(1), E36–E43. Retrieved from [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • K-Jhil Scientific. (n.d.). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. Retrieved from [Link]

  • Pacifico, E., et al. (1995). Solid-phase extraction of nicotine and its metabolites for high-performance liquid chromatographic determination in urine. Journal of chromatography. B, Biomedical applications, 668(1), 187–188. Retrieved from [Link]

  • Moore, C., et al. (2005). Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Journal of Analytical Toxicology, 29(4), 257–260. Retrieved from [Link]

  • Wieling, J. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of nicotine and cotinine in tobacco harvesters' urine by solid-phase extraction and liquid chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3

Welcome to your essential safety and operational guide for handling rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. As researchers and drug development professionals, our work with novel and isotopically labeled compounds dem...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. As researchers and drug development professionals, our work with novel and isotopically labeled compounds demands the highest standards of safety and procedural precision. This document moves beyond a simple checklist, providing a deep, logic-based framework for risk mitigation. Our objective is to ensure that every operational step is self-validating, grounded in established toxicological principles and best practices, empowering you to work with confidence and security.

The compound , rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, is a deuterated analog of a nicotine metabolite.[1] While deuterium labeling is a powerful tool in metabolic and pharmacokinetic studies, it is crucial to understand that the toxicological and hazard profile of a deuterated compound is overwhelmingly dictated by its non-labeled parent molecule.[2][3] Deuterium is a stable, non-radioactive isotope of hydrogen, and its presence does not introduce radiological hazards.[2] Therefore, our safety assessment and PPE recommendations are based on the known risks associated with its core chemical structures: the pyridine ring and the furanone ring.

Hazard Assessment & Toxicological Profile

The primary principle guiding our safety protocol is that the toxicological risks of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 should be considered equivalent to those of its non-deuterated analog. The molecule's potential hazards stem from its two key functional components.

  • Pyridine Moiety : Pyridine and its derivatives are a well-studied class of heterocyclic compounds. The primary health concern associated with significant pyridine exposure is potential liver damage (hepatotoxicity).[4] Other documented effects in animal and human case studies include neurological and renal effects, as well as irritation to the skin and eyes.[4] While the acute lethal dose is high, chronic exposure to lower levels is a more relevant laboratory concern.[5][6] The U.S. Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for pyridine of 5 parts per million (ppm) over an 8-hour workday, highlighting the need to control inhalation exposure.[4]

  • Furanone Moiety : Safety data for analogous furanone-containing compounds indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]

Based on this composite analysis, we must handle this compound as a substance that is potentially harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory system, with a potential for systemic toxicity with significant exposure.

Hazard CategoryPotential RiskPrimary Exposure Route
Acute Toxicity Harmful if swallowed.Ingestion
Systemic Toxicity Potential for liver and kidney effects upon significant exposure.Ingestion, Inhalation
Local Effects Causes skin and serious eye irritation.Dermal, Ocular
Respiratory Effects May cause respiratory tract irritation.Inhalation

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, robust engineering controls must be in place. These controls are designed to contain the chemical at the source, minimizing the potential for any exposure.

  • Chemical Fume Hood : All handling of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of any dust or aerosols and to maintain exposure levels well below the OSHA PEL for related compounds.[9]

  • Emergency Equipment : A fully functional and recently tested safety shower and eyewash station must be immediately accessible in the laboratory.[8] Ensure all personnel know their precise location and how to operate them.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical hazard. It must be selected and used correctly for every task. Never wear compromised or contaminated PPE outside of the laboratory area.

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Chemical splash gogglesDouble-glove with nitrile or neoprene glovesFull-length lab coat, long pants, closed-toe shoes
Solution Preparation Chemical splash goggles & face shieldChemical-resistant gloves (nitrile minimum)Full-length lab coat, long pants, closed-toe shoes
General Handling Chemical splash gogglesChemical-resistant gloves (nitrile minimum)Full-length lab coat, long pants, closed-toe shoes
Detailed PPE Specifications
  • Eye and Face Protection :

    • Chemical Splash Goggles : At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the compound or its solutions are being handled.[10]

    • Face Shield : When handling larger quantities (e.g., preparing stock solutions) or when there is any risk of splashing, a face shield must be worn over the chemical splash goggles.[10][11] A face shield alone does not provide adequate eye protection.

  • Hand Protection :

    • Gloves : Disposable nitrile gloves provide good protection against incidental splashes of a wide range of chemicals.[10] For prolonged handling or when preparing solutions, consulting a glove manufacturer's chemical resistance guide is best practice.

    • Technique : Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.

  • Body Protection :

    • Lab Coat : A clean, full-length laboratory coat must be worn and kept fully buttoned.[10]

    • Apparel : Long pants and fully enclosed, chemical-resistant shoes are required.[10][11] Do not wear shorts, skirts, sandals, or perforated shoes in the laboratory.

  • Respiratory Protection :

    • The mandatory use of a chemical fume hood serves as the primary method of respiratory protection.

    • If, under extraordinary circumstances, work cannot be performed in a fume hood and there is a risk of aerosol or dust generation, a respiratory protection program is required. This involves selecting a NIOSH-approved respirator, medical clearance, and annual fit-testing, all managed by your institution's Environmental Health & Safety (EHS) department.[10][12]

Safe Handling & Operational Workflow

A systematic workflow minimizes error and ensures safety is integrated into every step. The following diagram and protocol outline the essential lifecycle of handling this compound in a laboratory setting.

G prep 1. Preparation - Verify fume hood certification - Gather all materials - Don all required PPE weigh 2. Weighing - Perform in fume hood - Use anti-static weigh paper - Handle gently to avoid dust prep->weigh Proceed to handling dissolve 3. Dissolution - Add solvent to solid slowly - Cap vial immediately - Mix gently (vortex/sonicate) weigh->dissolve Transfer solid use 4. Experimental Use - Maintain all PPE - Keep containers closed - Work within fume hood dissolve->use Use in experiment cleanup 5. Decontamination & Cleanup - Wipe down work area - Clean glassware - Segregate waste use->cleanup Post-experiment waste 6. Waste Disposal - Place in labeled hazardous  waste container - Store in satellite accumulation area cleanup->waste Segregate waste doff 7. Doffing PPE - Remove gloves first - Remove lab coat - Remove eye protection - Wash hands thoroughly cleanup->doff After cleanup

Caption: Workflow for Safe Handling of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.

Step-by-Step Handling Protocol
  • Preparation :

    • Confirm the chemical fume hood has been certified within the last year.

    • Don all required PPE as specified in Section 3 (goggles, gloves, lab coat).

    • Gather all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) and place it within the fume hood to minimize reaching in and out.

  • Weighing :

    • Tare the balance with the weigh paper or container.

    • Carefully transfer the desired amount of solid compound. Avoid creating airborne dust.

    • Record the weight and securely close the primary container immediately.

  • Dissolution :

    • Slowly add the desired solvent to the vial containing the weighed solid.

    • Cap the vial securely before mixing to prevent spills or aerosol generation.

  • Post-Procedure Cleanup :

    • Wipe down the balance and the work surface inside the fume hood with an appropriate solvent.

    • Dispose of contaminated wipes and weigh paper into the designated solid hazardous waste container.

  • Doffing PPE :

    • Remove PPE in the correct order to prevent self-contamination: gloves first, followed by lab coat and eye protection.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Exposure : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[8]

  • Spill :

    • Inside Fume Hood : If the spill is small and contained within the fume hood, use a chemical spill kit to absorb the material. Place the absorbent material in a sealed, labeled hazardous waste bag.

    • Outside Fume Hood : Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department. Do not attempt to clean up large spills or any spill outside of a containment hood.

Waste Management and Disposal

All materials contaminated with rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 must be treated as hazardous chemical waste.[9][13]

  • Waste Segregation :

    • Solid Waste : Contaminated gloves, weigh paper, wipes, and excess solid compound should be collected in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste : Unused solutions and solvent rinses should be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container.[9]

  • Labeling and Storage : All waste containers must be labeled with "Hazardous Waste" and a full list of their chemical contents. Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.[9][14]

  • Prohibition : DO NOT dispose of this chemical or its waste down the drain or in the regular trash.[14][15] This is a violation of environmental regulations and poses a safety risk.

This guide provides a comprehensive framework for the safe handling of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3. Adherence to these protocols is not merely a matter of compliance; it is a fundamental component of responsible scientific practice.

References

  • Gudelska, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Gudelska, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. ATSDR. Available at: [Link]

  • Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Salamandra. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Public Health Statement. ATSDR. Available at: [Link]

  • Airgas. (2015). Deuterium - SAFETY DATA SHEET. Airgas. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Deuterium oxide. Carl ROTH. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Deuterium oxide. Carl ROTH. Available at: [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. American Chemistry Council. Available at: [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Available at: [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA. Available at: [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. ACP. Available at: [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Available at: [Link]

  • The National Academies Press. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at: [Link]

  • Hazardous Waste Experts. (2022). A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. Available at: [Link]

  • Forenap. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 5mg. Forenap. Available at: [Link]

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